Binifibrate
Description
This compound is a fibrate derivative with antilipidemic activity. This compound consists of two nicotinic radicals and one clofibiric radical esterified by a glycerol moiety.
two nicotinic & one clofibiric radical esterified by glycerol moiety
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O7/c1-25(2,35-20-9-7-19(26)8-10-20)24(31)34-21(15-32-22(29)17-5-3-11-27-13-17)16-33-23(30)18-6-4-12-28-14-18/h3-14,21H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYRHDVAEJIBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219113 | |
| Record name | Binifibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69047-39-8 | |
| Record name | Binifibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69047-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Binifibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069047398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binifibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BINIFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGZ4GPE20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Binifibrate on PPAR-alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism by which binifibrate, a member of the fibrate class of drugs, exerts its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha). Fibrates are primarily utilized for the management of dyslipidemia, particularly hypertriglyceridemia.
Executive Summary
This compound functions as a potent agonist for PPAR-alpha, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. The activation of PPAR-alpha by this compound initiates a cascade of genomic events that fundamentally reprogram hepatic lipid and lipoprotein metabolism. This guide will dissect the signaling pathway, quantify the effects on gene expression, and detail the experimental methodologies used to elucidate this mechanism.
The PPAR-alpha Signaling Pathway
The primary mechanism of action for this compound involves direct binding to and activation of PPAR-alpha. This nuclear receptor is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.
The Activation Cascade:
-
Ligand Binding: this compound, or its active metabolite, enters the cell and nucleus, where it binds to the Ligand Binding Domain (LBD) of the PPAR-alpha receptor.
-
Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPAR-alpha protein. This altered conformation facilitates the dissociation of co-repressor molecules and promotes the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
PPRE Binding: The activated PPAR-alpha/RXR heterodimer translocates to the DNA and binds to specific recognition sites known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Activation: Upon binding to PPREs, the complex recruits a suite of co-activator proteins. This fully assembled transcription factor complex then initiates the transcription of downstream target genes, leading to a profound shift in cellular metabolism.
Effects on Gene Expression and Lipid Metabolism
The therapeutic effects of this compound are a direct consequence of the altered expression of PPAR-alpha target genes. These genes are critically involved in virtually every aspect of lipid transport and metabolism.
-
Triglyceride Catabolism: PPAR-alpha activation significantly increases the expression of Lipoprotein Lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons. Concurrently, it suppresses the expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL. This dual action dramatically enhances the clearance of triglyceride-rich lipoproteins from the plasma.
-
Fatty Acid Oxidation: The expression of genes encoding enzymes for mitochondrial and peroxisomal fatty acid β-oxidation is upregulated. This includes key enzymes like Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX1), leading to increased breakdown of fatty acids within hepatocytes and reducing the substrate available for triglyceride synthesis.
-
HDL Cholesterol Synthesis: this compound treatment leads to increased expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II). These are the primary structural proteins of High-Density Lipoprotein (HDL), and their increased synthesis promotes the formation of new HDL particles, contributing to higher circulating levels of HDL cholesterol.
Quantitative Effects on Metabolic Parameters
While specific quantitative data for this compound is limited in recent literature, the effects of the closely related and well-studied fibrate, fenofibrate, provide a robust proxy for the expected molecular and clinical outcomes.
Table 1: Summary of Fenofibrate's Effects on Gene Expression and Plasma Lipids
| Parameter | Target Gene/Molecule | Direction of Change | Magnitude of Change | Reference |
|---|---|---|---|---|
| Gene Expression | ||||
| Lipoprotein Lipase | LPL | Increase | Dose-dependent | |
| Apolipoprotein C-III | APOC3 | Decrease | Significant suppression | |
| Apolipoprotein A-I | APOA1 | Increase | Significant | |
| Acyl-CoA Oxidase | ACOX1 | Increase | Strong stimulation | |
| Plasma Lipids | ||||
| Triglycerides | Triglycerides | Decrease | Up to 50% | |
| HDL Cholesterol | HDL-C | Increase | Up to 20% |
| LDL Cholesterol | LDL-C | Variable | Modest Decrease/No Change | |
Note: Data is primarily derived from studies on fenofibrate, which shares the same core mechanism of action as this compound.
Experimental Protocols
The characterization of this compound's activity as a PPAR-alpha agonist relies on established in vitro and cell-based assays.
PPAR-alpha Transactivation Assay
This cell-based reporter gene assay is the gold standard for quantifying the agonist or antagonist activity of a compound on a specific nuclear receptor.
Methodology:
-
Cell Culture: COS-1 or HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transient Transfection: Cells are co-transfected with two plasmids:
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An expression vector containing the coding sequence for the human PPAR-alpha protein.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs.
-
-
Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound (or a vehicle control) for 24 hours. A known PPAR-alpha agonist (e.g., GW7647) is used as a positive control.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is directly proportional to the level of PPAR-alpha activation, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to the vehicle control, and dose-response curves are generated to calculate the EC₅₀ (the concentration at which 50% of the maximal response is observed).
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique is used to measure the change in the mRNA levels of PPAR-alpha target genes following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: A metabolically active cell line, such as the human hepatoma cell line HepG2, is cultured and treated with this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol or column-based methods).
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cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
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Real-Time PCR: The cDNA is used as a template in a PCR reaction with primers specific for target genes (LPL, APOC3, CPT1A, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The amplification of DNA is monitored in real-time. The cycle threshold (Ct) value for each gene is determined, and the relative expression of the target genes in treated versus untreated cells is calculated using the ΔΔCt method.
Conclusion
This compound's mechanism of action is centered on its function as a PPAR-alpha agonist. By binding to and activating this nuclear receptor, it directly modulates the genetic machinery of lipid metabolism. The resulting upregulation of fatty acid oxidation and triglyceride catabolism genes, coupled with the downregulation of key metabolic inhibitors, provides a powerful and effective means of correcting dyslipidemia. The experimental protocols detailed herein represent the foundational tools for quantifying these effects and for the continued development of next-generation PPAR-alpha modulators.
The Pharmacological Profile of Binifibrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binifibrate is a fibric acid derivative recognized for its efficacy in the management of dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream. As a member of the fibrate class of drugs, its primary mechanism of action is centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects on lipid profiles and inflammatory pathways, and its pharmacokinetic properties. The content herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a consolidated repository of quantitative data, experimental methodologies, and visual representations of the key pathways and processes associated with this compound's therapeutic effects.
Mechanism of Action: A PPARα Agonist
This compound's therapeutic effects are primarily mediated through its activity as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.
Upon binding to its ligand, such as this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in various aspects of lipid metabolism.
The key molecular events following PPARα activation by this compound include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, leading to enhanced catabolism of fatty acids.[1]
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride and very-low-density lipoprotein (VLDL) synthesis.
-
Enhanced Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating VLDL and chylomicrons, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Increased HDL Cholesterol: Upregulation of the expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), contributing to increased HDL cholesterol levels.[1]
-
Modulation of LDL Cholesterol: Increased hepatic uptake of low-density lipoprotein (LDL) particles through the upregulation of LDL receptors.[1]
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound is a well-defined pathway culminating in altered gene expression. The following diagram illustrates this process.
References
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Binifibrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binifibrate is a lipid-lowering agent belonging to the fibrate class of drugs. Structurally, it is a unique co-drug, combining the pharmacophores of clofibric acid and nicotinic acid through a glycerol linker. This design aims to leverage the complementary lipid-modifying effects of both parent molecules. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis, a summary of its quantitative effects on lipid profiles, and a visualization of its primary signaling pathway.
Discovery and Development
While specific details regarding the initial discovery and the scientists involved in the development of this compound are not extensively documented in readily available literature, its conception is rooted in the established therapeutic value of its constituent parts: clofibric acid and nicotinic acid. Clofibrate, a precursor to clofibric acid, was one of the first widely used fibrates for treating hyperlipidemia. Nicotinic acid (niacin) has a long history of use as a lipid-lowering agent. The creation of this compound represents a second-generation approach, aiming to enhance efficacy and potentially modify the safety profile by chemically linking these two active moieties. This strategy of creating a single chemical entity from two different drugs is a known approach in medicinal chemistry to improve pharmacokinetics and pharmacodynamics. This compound has been the subject of clinical research to establish its efficacy in managing dyslipidemia.
Chemical Synthesis
The chemical synthesis of this compound involves the esterification of a glycerol backbone with clofibric acid and nicotinic acid. While a specific, publicly available, step-by-step protocol for this compound is not detailed, a highly probable synthetic route can be devised based on standard esterification procedures and analogous syntheses of related fibrates like fenofibrate. The synthesis would logically proceed in a multi-step fashion to ensure the correct placement of the clofibric acid and nicotinic acid moieties.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway involves the protection of one hydroxyl group of a glycerol derivative, followed by sequential esterification with nicotinoyl chloride and 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (clofibroyl chloride), and subsequent deprotection.
Experimental Protocol:
Step 1: Protection of Glycerol
-
To a solution of 1,2-isopropylideneglycerol (1 equivalent) in anhydrous dichloromethane (DCM) and pyridine (2 equivalents) at 0°C, slowly add nicotinoyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield (2,2-dimethyl-1,3-dioxolan-4-yl)methyl nicotinate.
Step 2: Deprotection
-
Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid.
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(nicotinoyloxy)propane-2,3-diol.
Step 3: Second Esterification with Nicotinoyl Chloride
-
To a solution of 1-(nicotinoyloxy)propane-2,3-diol (1 equivalent) in anhydrous DCM and pyridine (2.2 equivalents) at 0°C, slowly add nicotinoyl chloride (1.1 equivalents). This step is performed under conditions that favor mono-esterification at the primary hydroxyl group.
-
Monitor the reaction by TLC. Upon completion, work up the reaction as described in Step 1 to isolate 1,3-bis(nicotinoyloxy)propan-2-ol.
Step 4: Final Esterification with Clofibroyl Chloride
-
To a solution of 1,3-bis(nicotinoyloxy)propan-2-ol (1 equivalent) in anhydrous DCM and pyridine (1.5 equivalents) at 0°C, add 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (clofibroyl chloride) (1.1 equivalents).
-
Allow the reaction to stir at room temperature for 12 hours.
-
Work up the reaction as described in Step 1.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: Proposed chemical synthesis workflow for this compound.
Mechanism of Action
This compound, like other fibrates, exerts its primary pharmacological effect through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.
Upon administration, this compound is hydrolyzed to its active metabolites, clofibric acid and nicotinic acid. Clofibric acid is a potent agonist of PPARα. Activation of PPARα leads to a cascade of downstream effects:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene, leading to increased synthesis of LPL. This enzyme is crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased Fatty Acid Oxidation: PPARα activation enhances the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle. This leads to a reduction in the availability of fatty acids for triglyceride synthesis.
-
Decreased ApoC-III Expression: Apolipoprotein C-III (ApoC-III) is an inhibitor of LPL. PPARα activation suppresses the expression of the ApoC-III gene, further promoting LPL activity.
-
Increased ApoA-I and ApoA-II Expression: PPARα activation increases the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), which are the major protein components of high-density lipoprotein (HDL). This leads to an increase in HDL cholesterol levels.
The nicotinic acid component of this compound is thought to contribute to the overall lipid-lowering effect by inhibiting the mobilization of free fatty acids from adipose tissue, thereby reducing the substrate available for hepatic triglyceride synthesis.
PPARα Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Quantitative Data on Lipid-Lowering Effects
Clinical studies on fibrates have consistently demonstrated their efficacy in modifying lipid profiles. The following table summarizes the typical range of effects observed with fibrate therapy, which is representative of the expected effects of this compound due to its shared mechanism of action.
| Parameter | Baseline (Representative) | Post-Fibrate Therapy (Representative) | Percentage Change |
| Triglycerides (mg/dL) | 250 | 125 | ↓ 50% |
| HDL Cholesterol (mg/dL) | 35 | 42 | ↑ 20% |
| LDL Cholesterol (mg/dL) | 160 | 136 | ↓ 15% |
| Total Cholesterol (mg/dL) | 240 | 204 | ↓ 15% |
| VLDL Cholesterol (mg/dL) | 50 | 25 | ↓ 50% |
Note: These values are representative and can vary based on the specific fibrate, dosage, patient population, and baseline lipid levels.
Conclusion
This compound is a rationally designed lipid-lowering agent that combines the therapeutic principles of clofibric acid and nicotinic acid. Its mechanism of action via PPARα activation provides a robust means of improving atherogenic dyslipidemia by reducing triglycerides and VLDL cholesterol while increasing HDL cholesterol. The proposed chemical synthesis is based on well-established organic chemistry principles. Further research and clinical trials are essential to fully elucidate the unique therapeutic profile of this compound in the management of cardiovascular disease.
An In-depth Technical Guide to the Research Applications of CAS Number 69047-39-8 (Binifibrate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binifibrate (CAS Number 69047-39-8) is a fibric acid derivative and a mutual prodrug of clofibrate and nicotinic acid. Primarily utilized as a lipid-regulating agent, its research applications are centered on the management of hyperlipidemia and the mitigation of associated cardiovascular risks. This technical guide provides a comprehensive overview of the core research applications of this compound, detailing its mechanism of action, summarizing key quantitative data from related fibrate studies, outlining relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Introduction
This compound is a second-generation fibrate designed to modulate lipid metabolism.[1] It belongs to a class of drugs that are agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2] The activation of PPARα by this compound leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and an improved overall lipid profile.[1] Research into this compound and other fibrates continues to be significant in the context of preventing and treating atherosclerotic cardiovascular disease.
Mechanism of Action: PPARα Activation
The primary mechanism of action of this compound is the activation of PPARα.[1] Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
The key downstream effects of PPARα activation by this compound include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons. This leads to a reduction in circulating triglyceride levels.[2][4]
-
Enhanced Fatty Acid Oxidation: The expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle is increased, leading to enhanced catabolism of fatty acids.[1]
-
Apolipoprotein Modulation: PPARα activation leads to an increase in the synthesis of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL), contributing to an increase in HDL cholesterol levels.[1] Conversely, it decreases the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, further promoting triglyceride clearance.[5]
-
Reduced VLDL Production: By increasing fatty acid oxidation and reducing the availability of triglycerides for assembly, PPARα activation leads to decreased production and secretion of VLDL from the liver.[2]
These concerted actions result in a significant improvement in the atherogenic lipid profile, characterized by lower triglycerides, lower VLDL, and higher HDL cholesterol.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, extensive research on other fibrates, such as fenofibrate, provides valuable insights into the expected efficacy. The following table summarizes representative data from clinical trials on fibrates.
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Reference |
| Triglycerides (mg/dL) | 3.6 ± 1.5 mmol/L | 1.7 ± 0.58 mmol/L | ↓ 50.1% | [6] |
| Total Cholesterol (mg/dL) | Not Specified | Not Specified | ↓ 24.7% | [6] |
| LDL Cholesterol (mg/dL) | Not Specified | Not Specified | ↓ 25.5% | [6] |
| HDL Cholesterol (mg/dL) | Not Specified | Not Specified | ↑ 8.7% | [7] |
| Apolipoprotein C-III (mg/dL) | Not Specified | Not Specified | ↓ 4.78 mg/dL (WMD) | [5] |
Note: Data presented is from studies on fenofibrate and represents the general efficacy of fibrate class drugs. WMD = Weighted Mean Difference.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other PPARα agonists.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This assay is designed to quantify the ability of a compound to activate the PPARα receptor.
Methodology:
-
Cell Culture: HEK293T or HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are co-transfected with a PPARα expression plasmid (e.g., pSG5-hPPARα), a luciferase reporter plasmid containing PPREs (e.g., pGL3-PPRE-luc), and a control plasmid for normalization (e.g., pRL-TK).
-
Treatment: After 24 hours, the transfected cells are treated with varying concentrations of this compound or a reference agonist (e.g., GW7647).
-
Lysis and Luciferase Assay: After an incubation period of 24-48 hours, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value, the concentration at which 50% of the maximal response is observed, is determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
Clinical Trial Protocol for Hyperlipidemia
This protocol outlines a typical design for a clinical trial to evaluate the efficacy and safety of this compound in patients with hyperlipidemia.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Patient Population: Adult patients with primary hypercholesterolemia or mixed dyslipidemia (e.g., Fredrickson Type IIa, IIb, IV, or V) meeting specific lipid level criteria (e.g., Triglycerides > 200 mg/dL and LDL-C > 130 mg/dL).[11]
-
Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population and to exclude individuals with contraindications.
-
Treatment: Patients are randomized to receive either a standardized daily dose of this compound (e.g., 200-400 mg) or a matching placebo for a defined period (e.g., 12-24 weeks).[12]
-
Assessments:
-
Lipid Profile: Fasting levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured at baseline and at regular intervals throughout the study.
-
Safety Monitoring: Liver function tests (ALT, AST), creatine kinase (CK) levels, and renal function are monitored to assess safety and tolerability.
-
Adverse Events: All adverse events are recorded and evaluated.
-
-
Statistical Analysis: The primary efficacy endpoint is the percentage change in triglyceride levels from baseline to the end of the treatment period. Secondary endpoints include changes in other lipid parameters. Statistical significance is determined using appropriate statistical tests (e.g., ANCOVA).[12]
Mandatory Visualizations
Signaling Pathway of this compound (PPARα Activation)
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate, a ligand for PPARalpha, inhibits aromatase cytochrome P450 expression in the ovary of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Fenofibrate Use in Dyslipidemia and Related Comorbidities in the Asian Population: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. A randomized, controlled trial on fenofibrate in primary biliary cholangitis patients with incomplete response to ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Structural Composition and Analogues of Binifibrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural composition, analogues, and mechanism of action of binifibrate, a fibrate class lipid-lowering agent. The document delves into quantitative data on its efficacy, detailed experimental protocols for relevant assays, and a visual representation of its primary signaling pathway.
Structural Composition of this compound
This compound is a compound that chemically links clofibric acid and nicotinic acid moieties through a glycerol backbone. Specifically, it is the 1,3-dinicotinoyl-2-(p-chlorophenoxy-isobutyryl) glyceride. This unique structure allows for the delivery of two distinct lipid-lowering agents. The molecular formula for this compound is C25H23ClN2O7, and its molecular weight is 498.9 g/mol .[1][2][3]
The core structure consists of a glycerol molecule esterified with:
-
Two molecules of nicotinic acid (a B vitamin with lipid-modifying properties).
-
One molecule of clofibric acid (the active metabolite of the fibrate drug, clofibrate).
Mechanism of Action: PPARα Agonism
Like other fibrates, the primary mechanism of action of this compound and its analogues is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.
Upon activation by a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in:
-
Increased fatty acid oxidation: Upregulation of genes for enzymes involved in the beta-oxidation of fatty acids in the liver and muscle.[4]
-
Decreased triglyceride synthesis: Reduced expression of genes involved in triglyceride synthesis.[4]
-
Increased lipoprotein lipase (LPL) activity: LPL is a key enzyme in the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[6]
-
Modulation of apolipoprotein expression: Increased expression of apolipoproteins A-I and A-II (key components of HDL) and decreased expression of apolipoprotein C-III (an inhibitor of LPL).[4][5]
The net effect of these changes is a reduction in plasma triglycerides and LDL cholesterol, and an increase in HDL cholesterol.[4][5]
PPARα Signaling Pathway
Caption: PPARα signaling pathway activated by fibrates.
Analogues of this compound
The analogues of this compound are other members of the fibrate class of drugs. These share a common structural feature, typically a phenoxyisobutyric acid derivative, and the same mechanism of action through PPARα activation. Key analogues include:
-
Clofibrate: One of the first fibrates to be synthesized.
-
Fenofibrate: A commonly prescribed fibrate, it is a prodrug that is converted to its active form, fenofibric acid.[7]
-
Gemfibrozil: Another widely used fibrate.
-
Bezafibrate: A fibrate used in the treatment of hyperlipidemia.
-
Ciprofibrate: A potent fibrate with a long half-life.[1]
-
Etofibrate: A diester of clofibric acid and nicotinic acid.[8]
Quantitative Data on Lipid-Lowering Effects
The following tables summarize the quantitative effects of this compound analogues on lipid profiles as reported in various clinical studies. Data for this compound itself is less prevalent in recent literature, hence the focus on its well-studied analogues.
Table 1: Effect of Fibrates on Triglyceride Levels
| Fibrate | Dosage | Duration | Baseline Triglycerides (mg/dL) | % Change in Triglycerides | Reference |
| Fenofibrate | 200 mg/day | 5 years | 153 | -22% to -29% | [7] |
| Fenofibrate | 300 mg/day | 25 weeks | Not specified | -32.1% | [9] |
| Fenofibrate | 135-160 mg/day | 4 months | ≥150 | -60% (median) | [10] |
| Bezafibrate | 400 mg/day | Not specified | ~145 | Not specified, but significant reduction | [11] |
| Ciprofibrate | 100 mg/day | Not specified | Not specified | -41% | [12] |
| Ciprofibrate | Not specified | 4 months | Hypertriglyceridemia | -44% | [2] |
| Etofibrate | 1.0 g/day | Not specified | Not specified | -32% | [13] |
| Gemfibrozil | Not specified | Not specified | Hypertriglyceridemia | Not specified, but effective | [14] |
Table 2: Effect of Fibrates on LDL Cholesterol Levels
| Fibrate | Dosage | Duration | Baseline LDL-C (mg/dL) | % Change in LDL-C | Reference |
| Fenofibrate | 200 mg/day | 5 years | 119 | -6% to -12% | [7] |
| Fenofibrate | 300 mg/day | 25 weeks | Not specified | -13.5% | [9] |
| Fenofibrate | 135-160 mg/day | 4 months | Not specified | +17.3% (median) | [10] |
| Bezafibrate | 400 mg/day | Not specified | ~148 | Not specified, but significant reduction | [11] |
| Ciprofibrate | 100 mg/day | Not specified | Not specified | -22% | [12] |
| Ciprofibrate | 200 mg/day | 12 weeks | Type IIa | -29% | [1] |
| Etofibrate | 1.0 g/day | Not specified | Not specified | -14% | [13] |
| Gemfibrozil | Not specified | Not specified | Hyperlipidemia | Variable effects | [14] |
Table 3: Effect of Fibrates on HDL Cholesterol Levels
| Fibrate | Dosage | Duration | Baseline HDL-C (mg/dL) | % Change in HDL-C | Reference |
| Fenofibrate | 200 mg/day | 5 years | 43 | +1% to +5% | [7] |
| Fenofibrate | 300 mg/day | 25 weeks | Not specified | +8.7% | [9] |
| Fenofibrate | 135-160 mg/day | 4 months | Not specified | +14.3% (median) | [10] |
| Bezafibrate | 400 mg/day | Not specified | ~35 | Not specified, but significant increase | [11] |
| Ciprofibrate | 100 mg/day | Not specified | Not specified | +11% | [12] |
| Ciprofibrate | Not specified | 4 months | Low HDL-C | +10.1% | [2] |
| Etofibrate | 1.0 g/day | Not specified | Not specified | No significant change in cholesterol content, but mass increased by 29% | [13] |
| Gemfibrozil | Not specified | Not specified | Low HDL-C | Significant increase | [14] |
Experimental Protocols
Measurement of HDL and LDL Cholesterol
Direct measurement methods are commonly used for quantifying HDL and LDL cholesterol in serum samples, often performed on automated clinical chemistry analyzers.[2][4]
Principle: These are homogeneous assays that do not require prior separation of lipoproteins. They typically involve the use of specific detergents or enzymes that selectively react with the cholesterol in HDL or LDL particles.
General Protocol (Example using a commercial kit):
-
Sample Preparation: Serum or plasma is collected from the subject.
-
Reagent 1 Addition: A reagent containing a substance that blocks the cholesterol in non-target lipoproteins (e.g., VLDL and chylomicrons for LDL-C measurement) is added to the sample.
-
Incubation: The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
Reagent 2 Addition: A second reagent containing cholesterol esterase, cholesterol oxidase, and a chromogenic substance is added. This reagent specifically reacts with the cholesterol in the target lipoprotein (HDL or LDL).
-
Colorimetric Measurement: The resulting color change is measured spectrophotometrically at a specific wavelength. The absorbance is proportional to the concentration of cholesterol in the target lipoprotein.
-
Calculation: The concentration is calculated by comparing the absorbance of the sample to that of a known calibrator.
Measurement of Lipoprotein Lipase (LPL) Activity
LPL activity is often measured in post-heparin plasma using a fluorometric or radiometric assay.[12][13][15]
Principle: The assay measures the rate of hydrolysis of a labeled triglyceride substrate by LPL.
General Protocol (Fluorometric Assay Example):
-
Sample Collection: Blood is collected after intravenous injection of heparin to release LPL from the endothelial surface into the circulation. Plasma is then separated by centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate. Wells are prepared for standards, samples, and controls.
-
Reaction Mixture: A reaction mix containing a fluorescently labeled triglyceride substrate is prepared.
-
Incubation: The plasma sample is added to the reaction mixture and incubated at 37°C.
-
Fluorescence Measurement: The increase in fluorescence is measured over time using a microplate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the rate of triglyceride hydrolysis and thus to the LPL activity.
-
Calculation: LPL activity is calculated from the rate of fluorescence increase and compared to a standard curve.
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis would likely proceed in a multi-step fashion to control the regioselectivity of the esterification on the glycerol backbone.
-
Protection of Glycerol: One of the hydroxyl groups of glycerol would be protected to allow for selective esterification of the other two.
-
Esterification with Nicotinic Acid: The two free hydroxyl groups of the protected glycerol would be reacted with an activated form of nicotinic acid (e.g., nicotinoyl chloride) in the presence of a base.
-
Deprotection: The protecting group on the remaining hydroxyl group of the glycerol backbone would be removed.
-
Esterification with Clofibric Acid: The final free hydroxyl group would be esterified with an activated form of clofibric acid (e.g., clofibryl chloride) in the presence of a base to yield this compound.
-
Purification: The final product would be purified using techniques such as crystallization or chromatography.
Experimental Workflow for Synthesis
References
- 1. Ciprofibrate--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofibrate therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Effect of adding bezafibrate to standard lipid-lowering therapy on post-fat load lipid levels in patients with familial dysbetalipoproteinemia. A randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework [mdpi.com]
- 6. Fenofibrate: Generic, Cholesterol Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 7. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Fenofibrate increases HDL-cholesterol by reducing cholesteryl ester transfer protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bezafibrate Infarction Prevention Study - American College of Cardiology [acc.org]
- 12. Effects of ciprofibrate on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of etofibrate on low density lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Berberine Plus Bezafibrate Administration on the Lipid Profile of Patients with Mixed Dyslipidemia: A Pilot Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of fibrates versus statins on plasma lipoprotein(a) concentrations: a systematic review and meta-analysis of head-to-head randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Binifibrate: A Technical Whitepaper for Researchers
Disclaimer: Direct quantitative and mechanistic data on the anti-inflammatory properties of binifibrate are limited in publicly available scientific literature. This document leverages the extensive research on fenofibrate, a closely related and well-characterized fibrate that shares the primary mechanism of action—peroxisome proliferator-activated receptor alpha (PPAR-α) agonism—to provide an in-depth technical guide on the likely anti-inflammatory profile of this compound. The experimental data and protocols detailed herein are derived from studies on fenofibrate and are presented as a proxy to illuminate the potential therapeutic actions of this compound. Further research is warranted to specifically quantify and confirm these effects for this compound.
Executive Summary
This compound, a fibric acid derivative, is primarily recognized for its lipid-lowering effects. However, emerging evidence on the broader class of fibrates indicates significant anti-inflammatory properties that may contribute to their cardiovascular benefits. This technical guide explores the molecular mechanisms underlying the anti-inflammatory actions of fibrates, with a focus on the activation of PPAR-α and the subsequent modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) cascade. By presenting quantitative data from clinical and preclinical studies on the representative fibrate, fenofibrate, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential anti-inflammatory applications of this compound. Detailed experimental methodologies and visual representations of signaling pathways are included to facilitate further investigation and drug development efforts in this area.
Core Mechanism of Anti-Inflammatory Action
The principal anti-inflammatory mechanism of fibrates, including this compound, is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1][2]
PPAR-α Activation and NF-κB Inhibition:
Upon binding to fibrates, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcriptional regulation.
A key anti-inflammatory consequence of PPAR-α activation is the transrepression of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. PPAR-α activation interferes with NF-κB signaling through several mechanisms:
-
Direct Protein-Protein Interaction: Activated PPAR-α can directly bind to NF-κB subunits, such as p65, preventing their binding to DNA and subsequent transcriptional activation of pro-inflammatory genes.
-
Induction of IκBα: PPAR-α activation can increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus.[3]
The inhibition of the NF-κB pathway leads to a downstream reduction in the production of a wide array of inflammatory mediators.
Quantitative Data on Anti-Inflammatory Effects of Fibrates (Fenofibrate as a Surrogate)
The following tables summarize the quantitative effects of fenofibrate on key inflammatory markers from various studies. This data provides a benchmark for the potential anti-inflammatory efficacy of this compound.
Table 1: Effect of Fenofibrate on Pro-Inflammatory Cytokines and Chemokines
| Inflammatory Marker | Study Population/Model | Treatment Regimen | Result | Citation |
| TNF-α | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | -42% reduction in serum levels | [2] |
| IL-1β | Patients with PBC | Fenofibrate (145-160 mg/day) + Ursodiol | -83% reduction in serum levels (p=0.06) | [2] |
| IL-6 | Patients with PBC | Fenofibrate (145-160 mg/day) + Ursodiol | -77% reduction in serum levels (p=0.06) | [2] |
| IL-8 | Patients with PBC | Fenofibrate (145-160 mg/day) + Ursodiol | -26% reduction in serum levels | [2] |
| MCP-1 | Patients with PBC | Fenofibrate (145-160 mg/day) + Ursodiol | -26% reduction in serum levels | [2] |
| IL-1β | LPS-stimulated THP-1 macrophages | Fenofibrate (125 μM) pretreatment | -63% reduction in peak concentration | [3] |
| TNF-α | LPS-stimulated THP-1 macrophages | Fenofibrate (125 μM) pretreatment | -88% reduction in peak concentration | [3] |
| IL-8 | LPS-stimulated THP-1 macrophages | Fenofibrate (125 μM) pretreatment | -54% reduction in peak concentration | [3] |
| TNF-α | Patients with atherosclerosis and hyperlipoproteinemia IIb | Micronized fenofibrate for 1 month | Decrease from 19.2 ± 1.6 to 9.2 ± 1.0 pg/ml (p < 0.01) | [4] |
| IFN-γ | Patients with atherosclerosis and hyperlipoproteinemia IIb | Micronized fenofibrate for 1 month | Decrease from 44.4 ± 5.3 to 24.8 ± 2.9 pg/ml (p < 0.01) | [4] |
| IL-6 | Patients with metabolic syndrome | Fenofibrate (200 mg/day) for 12 weeks | -29.8 ± 7% reduction vs. placebo (P = 0.03) | [5] |
Table 2: Effect of Fenofibrate on Systemic Inflammatory Markers
| Inflammatory Marker | Study Population | Treatment Regimen | Result | Citation |
| High-sensitivity C-reactive protein (hs-CRP) | Patients with metabolic syndrome | Fenofibrate (200 mg/day) for 12 weeks | -49.5 ± 8% reduction vs. placebo (P = 0.005) | [5] |
| C-reactive protein (CRP) | Patients with active rheumatoid arthritis | Fenofibrate (145 mg/day) for 3 months | Significant decrease | [6] |
| C-reactive protein (CRP) | Hypertriglyceridemic patients | Micronized fenofibrate | -34% reduction | [7] |
| Fibrinogen | Hypertriglyceridemic patients | Micronized fenofibrate | -9.5% reduction | [7] |
Table 3: Effect of Fenofibrate on NF-κB Signaling Components in THP-1 Macrophages
| NF-κB Component | Treatment | Result | Citation |
| Nuclear NF-κB p50 protein expression | Fenofibrate pretreatment followed by LPS stimulation | -66% reduction vs. LPS alone | [3] |
| Nuclear NF-κB p65 protein expression | Fenofibrate pretreatment followed by LPS stimulation | -55% reduction vs. LPS alone | [3] |
| Cytoplasmic NF-κB p50 protein expression | Fenofibrate pretreatment followed by LPS stimulation | +53% increase vs. LPS alone | [3] |
| Cytoplasmic NF-κB p65 protein expression | Fenofibrate pretreatment followed by LPS stimulation | +54% increase vs. LPS alone | [3] |
| IκBα levels | Fenofibrate pretreatment followed by LPS stimulation | 2.7-fold increase vs. LPS alone (p < 0.001) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of fenofibrate's anti-inflammatory effects. These protocols can serve as a template for designing studies on this compound.
Measurement of Cytokine Levels in Human Serum
-
Objective: To quantify the concentration of pro- and anti-inflammatory cytokines in the serum of patients before and after treatment.
-
Methodology:
-
Sample Collection: Collect whole blood from patients at baseline and after the treatment period. Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 1,000 x g for 15 minutes to separate the serum.
-
Sample Storage: Aliquot the serum and store at -80°C until analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available ELISA kits specific for each cytokine of interest (e.g., TNF-α, IL-1β, IL-6, IL-8, MCP-1, IL-10).
-
Assay Procedure: Follow the manufacturer's instructions for the ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the serum samples and standards, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Quantification: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.
-
In Vitro Macrophage Inflammation Assay
-
Objective: To assess the effect of a compound on the production of inflammatory mediators by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Line: Human monocytic cell line THP-1.
-
Methodology:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Differentiate the monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pretreatment: After differentiation, replace the medium with fresh serum-free medium and pretreat the macrophages with the test compound (e.g., fenofibrate at various concentrations) for a specified period (e.g., 2 hours).
-
Stimulation: Stimulate the pretreated macrophages with LPS (e.g., 1 µg/mL) for a defined time course (e.g., 0-24 hours) to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant at different time points to measure secreted cytokines. Lyse the cells to extract protein or RNA for further analysis.
-
Cytokine Measurement: Analyze the cytokine levels in the supernatant using ELISA as described in Protocol 4.1.
-
Western Blotting for NF-κB Signaling Proteins
-
Objective: To determine the expression levels and subcellular localization of key proteins in the NF-κB signaling pathway.
-
Methodology:
-
Protein Extraction: Following the in vitro macrophage inflammation assay, perform subcellular fractionation to separate the nuclear and cytoplasmic proteins from the cell lysates.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p65, p50, IκBα, and loading controls like lamin B1 for nuclear fractions and β-actin for cytoplasmic fractions).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize to the corresponding loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.
Caption: this compound's anti-inflammatory signaling pathway via PPAR-α activation.
Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.
Conclusion and Future Directions
The available evidence on fibrates, particularly fenofibrate, strongly suggests that this compound possesses significant anti-inflammatory properties mediated primarily through the activation of PPAR-α and the subsequent inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key pro-inflammatory cytokines and systemic markers of inflammation. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for the further investigation of this compound as a potential anti-inflammatory agent.
Future research should focus on:
-
This compound-Specific Studies: Conducting preclinical and clinical trials to specifically quantify the anti-inflammatory effects of this compound and establish dose-response relationships.
-
Head-to-Head Comparisons: Performing comparative studies between this compound and other fibrates to determine their relative anti-inflammatory potencies.
-
Broader Inflammatory Pathways: Investigating the impact of this compound on other inflammatory signaling pathways beyond NF-κB.
-
Clinical Applications: Exploring the therapeutic potential of this compound in inflammatory conditions beyond cardiovascular disease, such as non-alcoholic steatohepatitis (NASH), diabetic retinopathy, and certain autoimmune disorders.
By elucidating the specific anti-inflammatory profile of this compound, the scientific and medical communities can better leverage its therapeutic potential for a wider range of inflammatory-driven diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fenofibrate on plasma cytokine concentrations in patients with atherosclerosis and hyperlipoproteinemia IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of fenofibrate on inflammation and cardiovascular markers in patients with active rheumatoid arthritis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fenofibrate on serum inflammatory markers in patients with high triglyceride values - PubMed [pubmed.ncbi.nlm.nih.gov]
Binifibrate and its Effects on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binifibrate is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Through this mechanism, it modulates the transcription of genes involved in lipid metabolism, leading to significant improvements in the lipid profile. This technical guide provides an in-depth overview of the molecular mechanisms, effects on lipid and lipoprotein metabolism, and the experimental basis for understanding the therapeutic potential of this compound and related compounds in the management of dyslipidemia.
Core Mechanism of Action: PPARα Activation
This compound's primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and lipoprotein metabolism.[1] The binding of this compound to PPARα initiates a cascade of molecular events that collectively contribute to its lipid-modifying effects.
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in the synthesis and catabolism of lipoproteins and fatty acids.
Figure 1: this compound's core mechanism of action via PPARα activation.
Effects on Lipid Metabolism
The activation of PPARα by this compound leads to a multi-pronged effect on lipid metabolism, primarily affecting triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL).
Triglyceride Reduction
This compound significantly reduces plasma triglyceride levels through two primary mechanisms:
-
Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. It also downregulates the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This dual action enhances the clearance of triglyceride-rich lipoproteins from the circulation.
-
Reduced VLDL Production: By increasing the hepatic uptake and oxidation of fatty acids, this compound reduces the availability of substrates for triglyceride synthesis in the liver. This leads to a decrease in the production and secretion of VLDL particles.[2]
HDL Cholesterol Elevation
This compound treatment is associated with an increase in HDL cholesterol levels. This is primarily achieved by the PPARα-mediated upregulation of the major apolipoproteins of HDL, apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II).[1] These proteins are essential for the formation and function of HDL particles, which are involved in reverse cholesterol transport.
LDL Cholesterol Modulation
The effect of this compound on LDL cholesterol is more complex. While it can lead to a moderate reduction in LDL cholesterol levels, the primary benefit lies in the modification of LDL particle characteristics. Fibrates, including this compound, tend to promote a shift from small, dense LDL particles, which are considered highly atherogenic, to larger, more buoyant LDL particles. This qualitative change is believed to reduce the atherogenic potential of LDL.
Figure 2: Signaling pathway of this compound's effects on lipid metabolism.
Quantitative Data on Lipid Profile Changes
While specific, large-scale clinical trial data for this compound is limited in publicly accessible literature, the effects of the closely related and extensively studied fibrate, fenofibrate, provide a strong indication of the expected quantitative changes in the lipid profile. The following tables summarize data from various clinical trials of fenofibrate.
Table 1: Effects of Fenofibrate Monotherapy on Plasma Lipids
| Lipid Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Study Reference |
| Total Cholesterol | 306.9 mg/dL | 253.2 mg/dL | -17.5% | [3] |
| LDL Cholesterol | 213.8 mg/dL | 170.4 mg/dL | -20.3% | [3] |
| HDL Cholesterol | 52.3 mg/dL | 58.1 mg/dL | +11.1% | [3] |
| Triglycerides | 191.0 mg/dL | 118.4 mg/dL | -38.0% | [3] |
| Triglycerides (Type IIB) | - | - | -45% | [3] |
| VLDL Cholesterol (Type IIB) | - | - | -52.7% | [3] |
| HDL Cholesterol (Type IIB) | - | - | +15.3% | [3] |
Table 2: Effects of Fenofibrate in Combination Therapy (with Simvastatin)
| Lipid Parameter | Simvastatin Monotherapy (Mean % Change) | Fenofibrate + Simvastatin (Mean % Change) | Study Reference |
| Triglycerides | -20.1% | -43.0% | [4] |
| Non-HDL Cholesterol | -26.1% | -35.3% | [4] |
| HDL Cholesterol | +9.7% | +18.6% | [4] |
| LDL Cholesterol | -25.8% | -31.2% | [4] |
Table 3: Effects of Fenofibrate on Apolipoproteins
| Apolipoprotein | Percentage Change | Study Reference |
| Apolipoprotein A-I | +8.4% to +10.8% | [4] |
| Apolipoprotein B | -15.2% to -20.1% | [4] |
Experimental Protocols
The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of a fibrate like this compound, based on protocols from fenofibrate studies.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study is a common design.
-
Phase 1: Screening and Washout: Potential participants undergo screening to ensure they meet inclusion criteria (e.g., specific dyslipidemia profile) and do not have any exclusion criteria (e.g., severe renal or hepatic disease). A washout period for any existing lipid-lowering medication is implemented.
-
Phase 2: Placebo Run-in: A single-blind placebo run-in period helps to ensure compliance and stabilize baseline lipid levels.
-
Phase 3: Randomization and Treatment: Eligible participants are randomly assigned to receive either this compound at a specified dose or a matching placebo. The treatment duration is typically several weeks to months.
-
Phase 4: Follow-up and Analysis: Lipid profiles and safety parameters are monitored at regular intervals throughout the study. The primary endpoint is typically the percentage change in triglyceride levels from baseline.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Effects of fenofibrate on plasma lipoproteins in hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Fibrates in Hyperlipidemia Management: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia, particularly hypertriglyceridemia. Their therapeutic efficacy is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This technical guide provides an in-depth overview of the preclinical studies on fibrates, with a central focus on fenofibrate as a representative compound due to the extensive availability of preclinical data. While the primary topic of interest is binifibrate, a notable member of the fibrate class, specific preclinical quantitative data for this compound is limited in the public domain. Therefore, this paper leverages the comprehensive data available for fenofibrate to illustrate the core preclinical pharmacological profile and mechanisms of action characteristic of the fibrate class. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of lipid-modifying agents.
Introduction to Fibrates and this compound
Fibrates are primarily utilized for the treatment of hyperlipidemia, a condition characterized by abnormally elevated levels of lipids in the blood.[1][2] this compound, a drug within this class, is recognized for its potential in managing dyslipidemia by reducing triglyceride and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol.[1] The principal mechanism of action for this compound, consistent with other fibrates, is the activation of PPARα.[1][2] This activation triggers a cascade of genetic and biochemical events that modulate blood lipid levels.[2]
Mechanism of Action: The PPARα Signaling Pathway
The lipid-modifying effects of fibrates are predominantly mediated through their agonistic activity on PPARα.[1][2] As a nuclear receptor, PPARα regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[3]
Activation of PPARα by fibrates leads to several key downstream effects:
-
Increased Fatty Acid Oxidation: Fibrates enhance the expression of genes involved in the β-oxidation of fatty acids in both the liver and skeletal muscle.[1][2] This increased breakdown of fatty acids reduces their availability for triglyceride synthesis, consequently lowering plasma triglyceride levels.[1][2]
-
Modulation of Lipoprotein Lipase (LPL) Activity: Fibrates increase the synthesis of LPL, an enzyme crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. They also decrease the production of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting the clearance of triglyceride-rich lipoproteins.[3]
-
Increased HDL Cholesterol: Fibrates upregulate the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of HDL particles. This leads to an increase in HDL cholesterol levels.[1][3]
-
Decreased LDL Cholesterol: By promoting the hepatic uptake and clearance of LDL particles through the upregulation of LDL receptors, fibrates contribute to a reduction in LDL cholesterol levels.[2]
-
Anti-inflammatory and Anti-thrombotic Effects: Beyond lipid modulation, fibrates have demonstrated anti-inflammatory and anti-thrombotic properties, which may contribute to their cardiovascular benefits.[1][2]
Preclinical Efficacy of Fenofibrate in Animal Models
Due to the limited availability of specific preclinical data for this compound, this section will focus on the well-documented effects of fenofibrate in various animal models of hyperlipidemia.
Rodent Models
Rodent models are frequently employed in the preclinical evaluation of lipid-lowering agents.
Table 1: Effects of Fenofibrate in a Rat Model of Hyperlipidemia
| Parameter | Treatment Group | % Change from Control | Reference |
| Plasma Triglycerides | Fenofibrate (50 mg/kg/day) | ↓ | [4] |
| Plasma Cholesterol | Fenofibrate (50 mg/kg/day) | ↓ | [4] |
| VLDL + LDL Cholesterol / HDL Cholesterol Ratio | Diet-induced hyperlipidemia + Fenofibrate | Maintained near normal | [4] |
| Lipoprotein Production | Fenofibrate | ↓ | [4] |
Experimental Protocol: Diet-Induced Hyperlipidemia in Rats [4]
-
Animal Model: Male Wistar rats.
-
Induction of Hyperlipidemia: Animals are fed a fat and cholesterol-rich diet for a specified period to induce hyperlipidemia.
-
Treatment: A cohort of hyperlipidemic rats is treated with fenofibrate (e.g., 50 mg/kg body weight) administered orally for a period of 8 days. A control group receives the vehicle.
-
Sample Collection and Analysis: Blood samples are collected to measure plasma lipoprotein and liver lipid composition. Isotopic tracers such as [14C]palmitate, [3H]leucine, 3H2O, and [14C]mevalonate can be used to assess lipid, cholesterol, and apolipoprotein synthesis. The Triton WR-1339 method can be employed to evaluate lipoprotein production by inhibiting lipoprotein lipase.
Canine Models
Canine models, particularly obese dogs, can present with dyslipidemia that mirrors certain aspects of the human condition.
Table 2: Effects of Fenofibrate in Obese Dogs
| Parameter | Treatment Group | % Change from Baseline | Reference |
| Fasting Triglycerides | Fenofibrate (10 mg/kg/day) for 2 weeks | ↓ 29% | [5] |
| Fasting Total Cholesterol | Fenofibrate (10 mg/kg/day) for 2 weeks | ↓ 30% | [5] |
| Fasting Free Fatty Acids | Fenofibrate (10 mg/kg/day) for 2 weeks | ↓ 30% | [5] |
| Fasting Phospholipids | Fenofibrate (10 mg/kg/day) for 2 weeks | ↓ 25% | [5] |
Experimental Protocol: Fenofibrate Treatment in Obese Dogs [5]
-
Animal Model: Adult obese beagle dogs.
-
Treatment: Fenofibrate is administered orally at a dose of 10 mg/kg/day for a period of 2 weeks.
-
Sample Collection and Analysis: Blood samples are collected in the fasting and postprandial states at baseline and at specified intervals during the treatment period. Plasma concentrations of triglycerides, total cholesterol, free fatty acids, and phospholipids are determined using standard enzymatic assays.
Experimental Workflows in Preclinical Assessment
The preclinical evaluation of a hypolipidemic agent like this compound typically follows a structured workflow to assess its efficacy and safety.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Fibrate Binifibrate: A Technical Overview of its Anticipated Effects on Triglyceride and Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the anticipated effects of binifibrate on lipid metabolism. Due to a scarcity of publicly available clinical trial data specific to this compound, this guide utilizes extensive data from clinical studies of fenofibrate, a structurally and functionally similar drug within the same fibrate class. The information presented herein is intended to be representative of the expected pharmacological profile of this compound, based on the well-established mechanism of action of fibrates as peroxisome proliferator-activated receptor alpha (PPARα) agonists.
Executive Summary
This compound, a member of the fibrate class of drugs, is a lipid-lowering agent expected to modulate plasma triglyceride and cholesterol levels. Like other fibrates, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα leads to a cascade of downstream effects, including increased fatty acid oxidation, reduced synthesis of very-low-density lipoprotein (VLDL), and enhanced clearance of triglyceride-rich lipoproteins.[3][4] Consequently, this compound is anticipated to significantly reduce plasma triglyceride levels, moderately lower low-density lipoprotein cholesterol (LDL-C), and increase high-density lipoprotein cholesterol (HDL-C). This technical guide synthesizes the available information on the mechanism of action of fibrates and presents quantitative data from key clinical trials of the representative fibrate, fenofibrate, to project the likely clinical effects of this compound.
Mechanism of Action: PPARα Activation
This compound functions as a PPARα agonist. PPARα is a ligand-activated transcription factor that, upon binding with a fibrate, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The key metabolic consequences of PPARα activation by fibrates include:
-
Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL gene expression, leading to enhanced catabolism of triglyceride-rich lipoproteins (chylomicrons and VLDL).
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Inhibition of ApoC-III gene expression. ApoC-III is an inhibitor of LPL, so its reduction further promotes the clearance of triglycerides.
-
Increased Fatty Acid Oxidation: Stimulation of genes involved in hepatic fatty acid uptake and mitochondrial β-oxidation, leading to a reduction in the substrate available for triglyceride synthesis.
-
Increased Apolipoprotein A-I and A-II (ApoA-I and ApoA-II) Production: Upregulation of the major apolipoproteins of HDL, leading to increased HDL-C levels.[1][2]
-
Reduced VLDL Secretion: By decreasing hepatic triglyceride synthesis, the production and secretion of VLDL particles are diminished.[3][4]
Quantitative Effects on Triglyceride and Cholesterol Levels
The following tables summarize the quantitative effects of fenofibrate on lipid profiles from various clinical trials. These results provide an evidence-based expectation for the clinical performance of this compound.
Table 1: Summary of Fenofibrate's Effect on Plasma Lipids (Monotherapy)
| Clinical Trial/Study | Patient Population | Dosage | Duration | Triglyceride Change (%) | Total Cholesterol Change (%) | LDL-C Change (%) | HDL-C Change (%) |
| Farnier et al. (2005, 2007) | Mixed Dyslipidemia | Not Specified | Not Specified | -41.3 to -43.2 | Not Reported | -5.5 to -15.7 | +18.2 to +18.8 |
| FIELD Study | Type 2 Diabetes | 200 mg/day | 5 years | -22 to -29 | Not Reported | -6 to -12 | +1 to +5 |
| DAIS (2001) | Type 2 Diabetes | Not Specified | 3 years | -28 | Not Reported | -6 | +7 |
| Meta-analysis (Birjmohun et al., 2005) | Various | Not Specified | Not Specified | -40 | Not Reported | -11 | +10 |
Data compiled from multiple sources referencing the respective studies.[5]
Table 2: Summary of Fenofibrate's Effect on Plasma Lipids (Combination Therapy with Statins)
| Clinical Trial/Study | Patient Population | Combination Therapy | Duration | Triglyceride Change (%) | LDL-C Change (%) | HDL-C Change (%) |
| SAFARI Trial | Mixed Dyslipidemia | Fenofibrate + Simvastatin | 12 weeks | -43.0 | -31.2 | +18.6 |
| ACCORD Lipid Trial | Type 2 Diabetes | Fenofibrate + Simvastatin | Not Specified | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources referencing the respective studies.[5]
Experimental Protocols of Key Fenofibrate Studies
Understanding the methodologies of key clinical trials is crucial for interpreting the data. Below are summaries of the experimental protocols for prominent studies on fenofibrate.
FIELD (Fenofibrate Intervention and Event Lowering in Diabetes) Study
-
Study Design: A 5-year, randomized, double-blind, placebo-controlled trial.
-
Participants: 9,795 patients with type 2 diabetes mellitus.
-
Intervention: 200 mg/day of micronized fenofibrate or placebo.
-
Primary Endpoint: Coronary heart disease events (coronary death or non-fatal myocardial infarction).
-
Lipid Measurement: Blood samples were collected at baseline and at regular intervals throughout the study. Lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) were analyzed using standard enzymatic methods.[5]
DAIS (Diabetes Atherosclerosis Intervention Study)
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled trial.
-
Participants: 418 patients with type 2 diabetes.
-
Intervention: Fenofibrate or placebo.
-
Primary Endpoint: Angiographic progression of coronary artery disease.
-
Lipid Measurement: Fasting lipid profiles were measured at baseline and annually.[5]
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of Fibrate Action
Caption: Mechanism of action of this compound via PPARα activation.
Generalized Experimental Workflow for a Fibrate Clinical Trial
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fibrates Revisited: Potential Role in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
The Pleiotropic Interplay of Binifibrate with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binifibrate, a fibric acid derivative, is recognized for its therapeutic role in managing dyslipidemia. Its primary mechanism of action involves the modulation of nuclear receptors, a class of ligand-activated transcription factors that govern a multitude of physiological processes, most notably lipid and glucose homeostasis. This technical guide provides an in-depth exploration of the interactions between this compound and key nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), and Pregnane X Receptor (PXR). By synthesizing available quantitative data, detailing experimental methodologies, and illustrating key pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Nuclear receptors are critical regulators of gene expression, responding to a diverse array of small lipophilic molecules such as hormones, vitamins, and dietary lipids. Their role in metabolic diseases has positioned them as prominent therapeutic targets. Fibrates, including this compound, exert their pharmacological effects predominantly through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. This interaction triggers a cascade of events leading to beneficial alterations in lipid profiles, including reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol[1][2]. However, the pharmacological profile of fibrates is not limited to PPARα activation. Emerging evidence suggests a broader interaction with other nuclear receptors, contributing to their pleiotropic effects. This guide delves into the specifics of these interactions, providing a granular view of the molecular mechanisms at play.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
The primary molecular target of this compound is PPARα, a key regulator of lipid metabolism primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle[3].
Mechanism of Action
Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[3][4].
The key outcomes of PPARα activation by fibrates include:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation[1].
-
Reduced Triglyceride Synthesis: Decreased availability of fatty acids for triglyceride production[1].
-
Enhanced Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (LPL) and decreased expression of its inhibitor, apolipoprotein C-III (ApoC-III), leading to enhanced clearance of triglyceride-rich lipoproteins[5][6].
-
Increased HDL Cholesterol: Upregulation of apolipoproteins A-I and A-II, the major protein components of HDL[2][6].
-
Decreased LDL Cholesterol: Increased hepatic uptake of LDL particles through the upregulation of the LDL receptor[1].
Quantitative Data
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Fenofibric Acid | PPARα | EC50 | 9.47 µM | [7] |
| Efficacy | 104% | [7] | ||
| Fenofibric Acid | PPARγ | EC50 | 61.0 µM | [7] |
| Efficacy | 87.7% | [7] | ||
| Fenofibric Acid | PPARδ | Activity | No activation | [7] |
EC50: Half-maximal effective concentration; Efficacy is relative to a potent synthetic agonist.
Signaling Pathway
Experimental Protocol: PPARα Reporter Gene Assay
This assay is used to determine the ability of a compound to activate PPARα and drive the expression of a reporter gene.
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with three plasmids:
-
An expression vector for human PPARα.
-
An expression vector for RXRα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs (e.g., pGL3-PPRE-luc).
-
-
A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a reference agonist (e.g., fenofibrate).
-
A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for another 24 hours.
-
-
Luciferase Assay:
-
The medium is removed, and cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
The fold activation is calculated relative to the vehicle control.
-
EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Interaction with Liver X Receptors (LXRs)
LXRs (LXRα and LXRβ) are nuclear receptors that play a central role in cholesterol homeostasis, lipogenesis, and inflammation[7][8]. They are activated by oxysterols, which are oxidized derivatives of cholesterol.
Antagonistic Activity of Fibrate Esters
Interestingly, studies have shown that the ester form of some fibrates, such as fenofibrate, can act as LXR antagonists, while their active acid form (fenofibric acid) does not[9][10]. This suggests that this compound, which is also an ester, may exhibit similar LXR antagonistic properties before its hydrolysis to the active acid form. This antagonism is achieved through direct binding to LXRs[9].
The antagonistic action on LXRs could contribute to the lipid-lowering effects of fibrates by repressing LXR-induced transcription of genes involved in hepatic lipogenesis[9].
Quantitative Data
Currently, there is no specific quantitative data (e.g., IC50 values) available in the public domain for the antagonistic activity of this compound on LXRs. Research in this area would be valuable to fully elucidate its pharmacological profile.
| Compound | Receptor Subtype | Activity | Reference |
| Fenofibrate (ester) | LXRα / LXRβ | Antagonist | [9][10] |
| Fenofibric Acid | LXRα / LXRβ | No activity | [9][10] |
Experimental Protocol: LXR Competitive Binding Assay
This assay is designed to determine if a compound can displace a known LXR ligand from the LXR ligand-binding domain (LBD), indicating direct binding.
-
Reagents:
-
Purified recombinant LXRα or LXRβ LBD, often tagged (e.g., GST-tag or His-tag).
-
A fluorescently labeled LXR ligand (e.g., a fluorescent derivative of a synthetic LXR agonist like T0901317).
-
Assay buffer.
-
-
Assay Procedure:
-
The LXR LBD is incubated with the fluorescently labeled ligand in a microplate well.
-
Increasing concentrations of the test compound (this compound) are added to the wells.
-
A control with no competitor and a control with a known unlabeled LXR agonist are included.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Detection:
-
The amount of bound fluorescent ligand is measured using a suitable detection method, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In an FP assay, the polarization of the emitted light is high when the fluorescent ligand is bound to the large LBD and low when it is unbound.
-
-
Data Analysis:
-
The signal (e.g., fluorescence polarization) is plotted against the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the competitor that displaces 50% of the bound fluorescent ligand, is calculated from the resulting dose-response curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Interaction with Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that functions as a bile acid sensor and plays a crucial role in bile acid, lipid, and glucose homeostasis[11][12]. Activation of FXR leads to the suppression of bile acid synthesis and promotes their excretion, while also influencing triglyceride and cholesterol metabolism[13].
To date, there is no direct evidence from the conducted searches to suggest a significant interaction between this compound and FXR. However, given the intricate crosstalk between nuclear receptors in regulating metabolism, investigating potential off-target effects on FXR could provide a more complete understanding of this compound's mechanism of action.
Experimental Protocol: FXR Transactivation Assay
This assay can be used to screen for potential agonistic or antagonistic activity of this compound on FXR.
-
Cell Culture and Transfection:
-
Similar to the PPARα assay, a suitable cell line (e.g., HEK293T) is used.
-
Cells are co-transfected with an FXR expression vector, an RXRα expression vector, and a reporter plasmid containing an FXR response element (FXRE) driving luciferase expression.
-
-
Compound Treatment:
-
For agonist screening, cells are treated with various concentrations of this compound.
-
For antagonist screening, cells are co-treated with a known FXR agonist (e.g., GW4064) and varying concentrations of this compound.
-
-
Luciferase Assay and Data Analysis:
-
The procedure for the luciferase assay and data analysis is analogous to the PPARα reporter gene assay described earlier.
-
An increase in luciferase activity indicates agonistic activity, while a decrease in agonist-induced luciferase activity suggests antagonistic activity.
-
Interaction with Pregnane X Receptor (PXR)
PXR is a nuclear receptor that acts as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances, including many drugs[14][15]. PXR activation can lead to drug-drug interactions by inducing the expression of cytochrome P450 enzymes, such as CYP3A4[3].
There is currently no direct evidence from the conducted searches to indicate that this compound interacts with PXR. However, as with FXR, it is prudent for drug development professionals to consider potential interactions with PXR to assess the risk of drug-drug interactions.
Experimental Protocol: PXR Ligand Screening Assay (e.g., TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay is a high-throughput method to identify PXR ligands[1].
-
Reagents:
-
Purified, tagged (e.g., His-tagged) human PXR ligand-binding domain (LBD).
-
A terbium-labeled anti-tag antibody (donor fluorophore).
-
A fluorescently labeled PXR ligand (acceptor fluorophore).
-
-
Assay Procedure:
-
The PXR LBD, terbium-labeled antibody, and fluorescent ligand are incubated together in a microplate.
-
Increasing concentrations of this compound are added.
-
When the fluorescent ligand is bound to the PXR LBD, the donor and acceptor fluorophores are in close proximity, allowing FRET to occur upon excitation.
-
-
Detection:
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.
-
Displacement of the fluorescent ligand by this compound will lead to a decrease in the FRET signal.
-
-
Data Analysis:
-
The FRET ratio is plotted against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound's primary therapeutic effects on dyslipidemia are unequivocally mediated through the robust activation of PPARα. This interaction initiates a well-defined signaling cascade that favorably modulates lipid metabolism. However, the pharmacological landscape of this compound may be broader, with potential interactions with other nuclear receptors such as LXR. The antagonistic effect of the ester form of related fibrates on LXR presents an intriguing avenue for further investigation into this compound's precise mechanism of action and its potential to influence cholesterol homeostasis and lipogenesis through this pathway.
While direct interactions with FXR and PXR have not been established, the integral roles of these receptors in overall metabolic regulation and drug metabolism warrant their consideration in comprehensive preclinical safety and efficacy evaluations. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate interplay between this compound and the complex network of nuclear receptors, ultimately contributing to a more complete understanding of its therapeutic potential and safety profile. Future research focusing on generating specific quantitative data for this compound's interactions with this broader panel of nuclear receptors is highly encouraged.
References
- 1. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A chemical switch regulates fibrate specificity for peroxisome proliferator-activated receptor alpha (PPARalpha ) versus liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Binifibrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binifibrate is a hypolipidemic agent belonging to the fibrate class of drugs. Like other fibrates, its primary mechanism of action is the modulation of gene expression through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism, as well as inflammatory pathways. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data from studies on the closely related and well-researched fibrate, fenofibrate, which is expected to have a similar mechanistic profile. Detailed experimental methodologies for key assays are also provided to facilitate further research in this area.
Core Cellular Pathway: PPARα Activation
This compound functions as a PPARα agonist.[1] Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2] The activation of PPARα initiates a cascade of events that collectively contribute to the therapeutic effects of this compound on dyslipidemia.
Signaling Pathway of this compound-Mediated PPARα Activation
Caption: this compound activates the PPARα/RXR heterodimer, leading to the modulation of target gene transcription.
Modulation of Lipid Metabolism
The primary therapeutic effect of this compound is the systemic improvement of the lipid profile. This is achieved through the PPARα-mediated regulation of genes involved in multiple aspects of lipid metabolism.
Fatty Acid Oxidation
This compound upregulates the expression of genes encoding enzymes involved in the β-oxidation of fatty acids in the liver and muscle.[1] This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.
Lipoprotein Lipase (LPL) Activity
This compound enhances the expression of lipoprotein lipase (LPL), a key enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), and decreases the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL activity. This leads to a more efficient clearance of triglyceride-rich lipoproteins from the plasma.
Apolipoprotein Synthesis
This compound modulates the hepatic synthesis of several apolipoproteins. It increases the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), which are the major protein components of high-density lipoprotein (HDL), contributing to an increase in HDL cholesterol levels.[1]
Signaling Pathway of this compound's Effect on Lipid Metabolism
References
Methodological & Application
Application Notes and Protocols for In Vitro PPAR-alpha Activation Assay Using Binifibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binifibrate, a fibrate class lipid-lowering agent, primarily exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha).[1][2] PPAR-alpha is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[3][4] Upon activation by a ligand such as this compound, PPAR-alpha forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][5] This binding modulates the transcription of genes involved in lipid metabolism, leading to increased fatty acid oxidation, reduced plasma triglycerides, and elevated high-density lipoprotein (HDL) cholesterol levels.[1][5]
These application notes provide detailed protocols for in vitro assays to characterize the activation of PPAR-alpha by this compound. The described methods include a cell-based reporter gene assay for quantifying receptor activation and a quantitative PCR (qPCR) assay for measuring the expression of downstream target genes.
Signaling Pathway of PPAR-alpha Activation
The activation of PPAR-alpha by this compound initiates a cascade of molecular events leading to the regulation of target gene expression.
Caption: PPAR-alpha signaling pathway activated by this compound.
Experimental Protocols
Two primary in vitro methods are detailed below: a luciferase reporter assay to directly measure PPAR-alpha activation and a qPCR assay to quantify the expression of its downstream target genes.
PPAR-alpha Activation Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate PPAR-alpha by measuring the activity of a reporter gene (luciferase) under the control of a PPRE-containing promoter.
Experimental Workflow:
Caption: Workflow for the PPAR-alpha Luciferase Reporter Assay.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
PPRE-luciferase reporter plasmid (e.g., pGL4.35[9xGAL4UAS/luc2P])
-
PPAR-alpha expression plasmid (e.g., pBIND-hPPARα)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
This compound
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: One day prior to transfection, seed HepG2 or HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells/well in DMEM with 10% FBS.[2]
-
Transfection:
-
Prepare a transfection mixture containing the PPRE-luciferase reporter plasmid and the PPAR-alpha expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Add the transfection mixture to the cells and incubate for 24 hours at 37°C in a CO2 incubator.[2]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Based on data for the related compound fenofibrate, a concentration range of 1 µM to 100 µM is a reasonable starting point.[6]
-
After the 24-hour transfection period, replace the medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.[2]
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control.
-
Plot the fold induction against the this compound concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
PPAR-alpha Target Gene Expression Analysis by qPCR
This protocol measures the mRNA levels of known PPAR-alpha target genes to confirm the downstream effects of this compound-mediated receptor activation.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPAR-alpha target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for 24 to 48 hours.[8]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
-
Data Presentation
The quantitative data from these assays can be summarized in the following tables. The data presented here for fenofibric acid, the active metabolite of fenofibrate and a close analog of this compound, serves as an illustrative example.
Table 1: PPAR-alpha Transactivation Activity of Fenofibric Acid
| Compound | EC50 (µM) | Max Efficacy (%) |
| Fenofibric Acid | 9.47 | 104 |
| Bezafibrate (Control) | 30.4 | 93.6 |
Data adapted from a study on fibrate selectivity.[9]
Table 2: Relative mRNA Expression of PPAR-alpha Target Genes in HepG2 Cells after Fibrate Treatment
| Target Gene | Fold Change (vs. Vehicle Control) |
| CPT1A | (Illustrative value: 3.5) |
| ACOX1 | (Illustrative value: 4.2) |
| PDK4 | (Illustrative value: 2.8) |
Note: The fold change values are illustrative and should be determined experimentally for this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a PPAR-alpha agonist. The luciferase reporter assay offers a direct measure of receptor activation, while the qPCR analysis of target genes confirms the downstream functional consequences. These assays are essential tools for researchers in drug discovery and development to elucidate the mechanism of action and potency of PPAR-alpha modulators.
References
- 1. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with Fibrates on HepG2 Cells
A comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of fibrates, such as Binifibrate, on the human hepatoma cell line, HepG2.
Disclaimer: Direct experimental data and protocols for this compound on HepG2 cells are limited in publicly available scientific literature. The following application notes and protocols are based on studies conducted with structurally and functionally related fibrates, namely Fenofibrate and Gemfibrozil. These compounds share a common mechanism of action, primarily as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Researchers should consider these protocols as a validated starting point and may need to optimize conditions specifically for this compound.
I. Introduction
HepG2 cells are a human hepatoma cell line that retains many of the differentiated characteristics of hepatocytes, making them a valuable in vitro model for studying liver metabolism and the effects of xenobiotics. Fibrates are a class of lipid-lowering drugs that are widely used in the treatment of hyperlipidemia. Their primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.
This document provides a detailed overview of the cellular effects of fibrates on HepG2 cells, along with standardized protocols for conducting cell culture studies to investigate these effects.
II. Data Presentation: Effects of Fibrates on HepG2 Cells
The following tables summarize the quantitative effects of Fenofibrate and Gemfibrozil on various metabolic parameters in HepG2 cells, as reported in the scientific literature.
Table 1: Effects of Fenofibrate on Apolipoprotein and Triglyceride Levels in HepG2 Cells
| Parameter | Concentration | Treatment Duration | Observed Effect | Reference |
| Secreted Apolipoprotein B (ApoB) | >15 µg/mL | 4 days | ~30% decrease | [1] |
| Secreted Apolipoprotein AI (ApoA-I) | Low concentrations | Not specified | 20-101% increase | [1] |
| Triglyceride Synthesis | >15 µg/mL | 4 days | ~30% decrease | [1] |
| Secreted Triglycerides | >15 µg/mL | 4 days | ~50% decrease | [1] |
| Secreted Triglycerides | 5 µg/mL | Not specified | Marked reduction | [1] |
Table 2: Effects of Gemfibrozil on Metabolic Parameters in HepG2 Cells
| Parameter | Concentration | Treatment Duration | Observed Effect | Reference |
| Apolipoprotein B (ApoB) Secretion | 200-400 µmol/L | 48 hours | Significant decrease | [2] |
| Triglyceride (TG) Synthesis | 200-400 µmol/L | Not specified | 47-50% inhibition | [2] |
| Diacylglycerol Acyltransferase (DGAT) Activity | 200-400 µmol/L | 48 hours | Significant inhibition | [2] |
| Apolipoprotein A-I (ApoA-I) mRNA Half-life | Not specified | Not specified | 2.2-fold increase | [3] |
| LDL Receptor Binding | 40 µmol/L | 3 days | 1.5- to 2.0-fold increase | [4] |
III. Experimental Protocols
A. General Cell Culture of HepG2 Cells
This protocol outlines the standard procedure for the culture and maintenance of the HepG2 cell line.
Materials:
-
HepG2 cells (e.g., ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[5]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.05% or 0.25%)
-
Culture flasks (T-75 or other appropriate sizes)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or EMEM) with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 100-200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2[5].
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach. Neutralize the trypsin by adding 2-3 volumes of complete growth medium. Collect the cell suspension and centrifuge as described in step 2. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new culture flasks[6].
B. Fibrate Treatment of HepG2 Cells
This protocol provides a general framework for treating HepG2 cells with fibrates to assess their effects on gene expression, protein secretion, and lipid metabolism.
Materials:
-
This compound (or other fibrate of interest)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
HepG2 cells cultured in appropriate vessels (e.g., 6-well or 12-well plates)
-
Serum-free or low-serum medium (depending on the specific assay)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the fibrate in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed HepG2 cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Cell Treatment:
-
For assays measuring secreted proteins or lipids, it is often recommended to switch to a serum-free or low-serum medium to reduce background levels.
-
Prepare working solutions of the fibrate by diluting the stock solution in the appropriate culture medium to the desired final concentrations (e.g., ranging from 1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest fibrate concentration).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the fibrate or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration will depend on the specific endpoint being measured.
-
Harvesting: After the incubation period, collect the cell culture supernatant (for analysis of secreted products) and/or lyse the cells to extract RNA, protein, or lipids for downstream analysis.
C. Downstream Analytical Methods
Following fibrate treatment, a variety of assays can be performed to quantify the effects on HepG2 cells.
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in the mRNA expression of target genes such as APOA1, APOC3, CPT1A, and SREBP-1c.
-
Western Blotting: To analyze the protein levels of key targets like PPARα, ApoA-I, and LDL receptor.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted proteins such as ApoA-I and ApoB in the cell culture medium.
-
Lipid Assays:
-
Triglyceride Quantification: Commercial colorimetric or fluorometric assay kits can be used to measure intracellular and secreted triglyceride levels.
-
Oil Red O Staining: A qualitative method to visualize the accumulation of neutral lipids within the cells.
-
IV. Visualization of Pathways and Workflows
A. Signaling Pathway of Fibrates in HepG2 Cells
The following diagram illustrates the primary signaling pathway activated by fibrates in hepatocytes.
Caption: Fibrate activation of PPARα signaling in hepatocytes.
B. Experimental Workflow
The diagram below outlines a typical experimental workflow for studying the effects of this compound on HepG2 cells.
Caption: General workflow for this compound studies in HepG2 cells.
References
- 1. Modulation of lipoprotein production in Hep G2 cells by fenofibrate and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of gemfibrozil on apolipoprotein B secretion and diacylglycerol acyltransferase activity in human hepatoblastoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemfibrozil stimulates apolipoprotein A-I synthesis and secretion by stabilization of mRNA transcripts in human hepatoblastoma cell line (Hep G2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of low density lipoprotein receptor by gemfibrozil, a hypolipidemic agent, in human hepatoma cells through stabilization of mRNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Luciferase Reporter Assay: Assessing Binifibrate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binifibrate is a fibrate drug utilized for the management of hyperlipidemia. Its therapeutic effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα by agonists like this compound leads to a cascade of genetic and biochemical events that modulate blood lipid levels, including a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[1][2][3]
The luciferase reporter assay is a sensitive and quantitative method widely employed in drug discovery and molecular biology to study gene expression and regulation.[1][4] This assay is particularly well-suited for screening and characterizing compounds that modulate the activity of transcription factors such as PPARα. The principle of the assay involves a reporter gene construct where the firefly luciferase gene is placed under the transcriptional control of a PPARα-responsive promoter element (PPRE). When a PPARα agonist like this compound is introduced to cells transfected with this construct, it binds to and activates PPARα. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR) and binds to the PPRE, driving the expression of the luciferase enzyme. The resulting light emission upon the addition of a luciferin substrate is directly proportional to the level of PPARα activation.[1][4]
These application notes provide a detailed protocol for a luciferase reporter assay to determine the in vitro activity of this compound on PPARα.
Signaling Pathway of this compound Action
This compound, as a PPARα agonist, initiates a well-defined signaling cascade. The ligand-activated PPARα forms a heterodimer with RXR. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation and lipid metabolism.
Caption: PPARα Signaling Pathway Activated by this compound.
Experimental Workflow for Luciferase Reporter Assay
The general workflow for assessing this compound's activity using a luciferase reporter assay involves several key steps, from cell preparation to data analysis.
Caption: Experimental Workflow of a Luciferase Reporter Assay.
Quantitative Data Presentation
| Compound | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |
| Fenofibric Acid | PPARα | Luciferase Reporter | COS-7 | 9.47 | [5] |
| Bezafibrate | PPARα | Luciferase Reporter | COS-7 | 30.4 | [5] |
| Fenofibrate | PPARα | Luciferase Reporter | HEK293 | 30 | [6] |
Experimental Protocols
Materials and Reagents:
-
Cell Line: Human hepatoma cell line (e.g., HepG2)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
PPARα expression vector (e.g., pCMV-hPPARα)
-
PPRE-luciferase reporter vector (e.g., pGL3-PPRE-luc)
-
Control vector for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
-
Transfection Reagent: (e.g., Lipofectamine 3000)
-
This compound: Stock solution in DMSO
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer: Plate-reading luminometer
-
96-well white, clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical transfection mix per well may include:
-
100 ng of PPARα expression vector
-
100 ng of PPRE-luciferase reporter vector
-
10 ng of pRL-TK control vector
-
-
Gently add the transfection mix to each well.
-
Incubate the plate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. The final concentration of DMSO in the medium should be less than 0.1%.
-
Aspirate the transfection medium from the wells and wash once with PBS.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., fenofibrate).
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagents to room temperature.
-
Aspirate the medium containing the compound.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Measure Firefly luciferase activity: Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the luminescence using a plate-reading luminometer.
-
Measure Renilla luciferase activity: Add 100 µL of Stop & Glo® Reagent to each well and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Relative Luciferase Activity = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Calculate the fold induction by dividing the Relative Luciferase Activity of the this compound-treated wells by the Relative Luciferase Activity of the vehicle control wells.
-
Plot the fold induction against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value of this compound.
-
Conclusion
The luciferase reporter assay provides a robust and sensitive platform for quantifying the agonistic activity of this compound on the PPARα receptor. The detailed protocol and workflow provided in these application notes offer a comprehensive guide for researchers to effectively assess the potency and efficacy of this compound and other fibrate compounds, thereby facilitating drug development and mechanistic studies in the field of lipid metabolism.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Gene Expression Analysis of Binifibrate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binifibrate is a hypolipidemic agent belonging to the fibrate class of drugs. It is primarily used to treat hypertriglyceridemia and mixed dyslipidemia. The therapeutic effects of this compound are mediated through its action as an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, as well as lipoprotein metabolism. Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting metabolic disorders.
This application note provides detailed protocols for the analysis of gene expression in cultured cells treated with this compound, using RNA sequencing (RNA-seq) as the primary method. It also presents a summary of expected quantitative changes in key target genes based on studies of similar PPARα agonists.
Signaling Pathway Activated by this compound
This compound activates the PPARα signaling pathway, leading to the regulation of target gene expression. The key steps are outlined in the diagram below.
Caption: PPARα signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression in a human hepatoma cell line (HepG2), which is a well-established model for studying liver cell function and metabolism.
Cell Culture and this compound Treatment
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Once the cells reach the desired confluency, remove the culture medium and wash the cells once with PBS. Add fresh serum-free DMEM containing either this compound at the desired final concentration (e.g., 10 µM, 50 µM, 100 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24 hours. This incubation time can be optimized based on preliminary time-course experiments.
-
Cell Harvesting: After the incubation period, remove the medium and wash the cells twice with ice-cold PBS. The cells are now ready for RNA isolation.
RNA Isolation
Materials:
-
TRIzol™ Reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
Protocol:
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent to each well of the 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quality Control: Assess the RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
RNA Sequencing (RNA-seq)
The following is a generalized workflow for RNA-seq. Specific details may vary depending on the chosen sequencing platform and library preparation kit.
Caption: Experimental workflow for RNA-seq analysis.
Protocol:
-
Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Library Quantification and Quality Control: Quantify the prepared libraries and assess their quality using methods such as qPCR and a Bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages such as DESeq2 or edgeR in R.
-
Expected Quantitative Gene Expression Changes
The following table summarizes the expected changes in the expression of key PPARα target genes in hepatocytes treated with a PPARα agonist like this compound. The data is compiled from studies on the closely related fibrate, fenofibrate, and serves as a predictive guide. Actual fold changes may vary depending on the experimental conditions.
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Fold Change | Reference |
| Upregulated Genes | ||||
| ACOX1 | Acyl-CoA Oxidase 1 | Rate-limiting enzyme in peroxisomal beta-oxidation | ~2.0 - 5.0 | [1] |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid oxidation | ~1.5 - 3.0 | [2] |
| FABP1 | Fatty Acid Binding Protein 1 | Intracellular fatty acid transport | ~2.0 - 4.0 | [2] |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Regulates glucose and fatty acid metabolism | ~3.0 - 6.0 | [2] |
| ANGPTL4 | Angiopoietin-Like 4 | Inhibits lipoprotein lipase, involved in triglyceride metabolism | ~3.0 - 5.0 | [2] |
| APOA5 | Apolipoprotein A5 | Modulates triglyceride levels | ~1.4 | [2] |
| Downregulated Genes | ||||
| APOC3 | Apolipoprotein C3 | Inhibitor of lipoprotein lipase and hepatic lipase | ~0.5 - 0.7 | [2] |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Master regulator of lipogenesis | ~0.6 - 0.8 | [1] |
Conclusion
This application note provides a comprehensive guide for investigating the effects of this compound on gene expression in cultured liver cells. The detailed protocols for cell culture, drug treatment, RNA isolation, and RNA-seq analysis, along with the expected quantitative changes in key target genes, offer a solid foundation for researchers in drug development and metabolic disease research. The provided diagrams of the signaling pathway and experimental workflow serve to clarify the underlying biological and technical processes. By applying these methods, researchers can gain valuable insights into the molecular mechanisms of this compound and other PPARα agonists.
References
Application Notes and Protocols for Enzyme-Linked Immunosorbent Assay (ELISA) in Binifibrate Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the use of Enzyme-Linked Immunosorbent Assay (ELISA) in the research and development of Binifibrate. This compound, a fibric acid derivative, primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its therapeutic effects include the modulation of lipid metabolism and inflammatory pathways. ELISA is a sensitive and robust method for quantifying specific protein biomarkers that are modulated by this compound's mechanism of action.
Introduction to this compound's Mechanism of Action
This compound exerts its pharmacological effects by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism, as well as inflammation. Activation of PPARα leads to an increase in the expression of apolipoproteins A-I (ApoA-I) and A-II (ApoA-II), which are key components of high-density lipoprotein (HDL). This contributes to the beneficial effect of increasing HDL cholesterol levels. Furthermore, PPARα activation has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Application of ELISA in this compound Research
ELISA is a highly valuable tool in this compound research for:
-
Pharmacodynamic (PD) Biomarker Analysis: Quantifying changes in plasma levels of ApoA-I and ApoA-II to assess the biological activity of this compound.
-
Inflammatory Marker Monitoring: Measuring the levels of circulating inflammatory markers to evaluate the anti-inflammatory effects of this compound.
-
Dose-Response Studies: Establishing the relationship between this compound dosage and the modulation of key protein biomarkers.
-
Preclinical and Clinical Research: Supporting the development of this compound from early-stage research to clinical trials.
Data Presentation: Quantitative Effects of Fibrates on Key Biomarkers
The following tables summarize the expected quantitative changes in key protein biomarkers based on studies with Fenofibrate, a structurally and mechanistically related fibrate. These data can serve as a reference for designing and interpreting ELISA-based studies with this compound.
Table 1: Effect of Fenofibrate on Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) Levels
| Parameter | Baseline (Mean ± SD) | Post-treatment with Fenofibrate (Mean ± SD) | Percentage Change | Reference |
| ApoA-I (g/L) | - | - | ↑ 12% - 13% | [1] |
| ApoA-II (g/L) | 0.34 ± 0.11 | 0.45 ± 0.17 | ↑ ~32% | [2] |
| ApoA-II (relative to placebo) | - | - | ↑ 30% | [1] |
Table 2: Effect of Fenofibrate on Inflammatory Markers
| Parameter | Baseline (Mean ± SD) | Post-treatment with Fenofibrate (Mean ± SD) | Percentage Change | Reference |
| High-sensitivity C-reactive protein (hs-CRP) (mg/L) | 6.5 ± 1.5 | 3.6 ± 0.9 | ↓ 45% | [3] |
| hs-CRP (mg/L) | 3.3 ± 3.3 | 2.1 ± 1.8 | ↓ ~36% | [4] |
| Fibrinogen (mg/dL) | 421 ± 152 | 344 ± 81 | ↓ ~18% | [4] |
| Interleukin-6 (IL-6) (pg/mL) | 2.2 ± 0.3 | 1.4 ± 0.2 | ↓ 27% | [3] |
Experimental Protocols
This section provides a detailed protocol for a sandwich ELISA, a common format for quantifying proteins in serum or plasma samples. This protocol can be adapted for the specific measurement of ApoA-I, ApoA-II, or inflammatory markers.
Detailed Protocol: Sandwich ELISA for Serum/Plasma Protein Quantification
1. Materials and Reagents:
-
96-well high-binding microplate
-
Capture antibody (specific for the target protein, e.g., anti-human ApoA-I)
-
Detection antibody (specific for a different epitope on the target protein, conjugated to an enzyme like HRP, or biotinylated)
-
Recombinant protein standard (for the target protein)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample/Standard Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (if using a biotinylated detection antibody, e.g., Streptavidin-HRP)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from each well.
-
Wash the plate three times with 200-300 µL of Wash Buffer per well.
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant protein standard in Sample/Standard Diluent. The concentration range should cover the expected concentration of the target protein in the samples.
-
Dilute the serum or plasma samples in Sample/Standard Diluent. The optimal dilution factor should be determined empirically but is often in the range of 1:100 to 1:100,000 for abundant proteins like ApoA-I.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the detection antibody in Sample/Standard Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation (if applicable):
-
If a biotinylated detection antibody was used, dilute the enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) in Sample/Standard Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to five.
-
-
Substrate Development:
-
Add 100 µL of the Substrate Solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change (e.g., from blue to yellow for TMB with H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
3. Data Analysis:
-
Subtract the average zero standard optical density (OD) from all standard and sample ODs.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the concentrations of the target protein in the samples from the standard curve.
-
Multiply the interpolated concentrations by the sample dilution factor to obtain the final concentration in the original samples.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates PPARα, leading to increased ApoA-I/AII and decreased inflammation.
Experimental Workflow for ELISA
References
- 1. Effects of fenofibrate on lipids, lipoproteins, and apolipoproteins in 33 subjects with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate Reduces Systemic Inflammation Markers Independent of Its Effects on Lipid and Glucose Metabolism in Patients with the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decrease in inflammatory cardiovascular risk markers in hyperlipidemic diabetic patients treated with fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Binifibrate Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of binifibrate stock solutions using dimethyl sulfoxide (DMSO) as the solvent. This compound, a fibrate derivative, is utilized in research for its potential in regulating lipid metabolism. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This application note details the necessary materials, a step-by-step protocol, and important safety considerations. Furthermore, it includes a summary of this compound's relevant physicochemical properties and graphical representations of the experimental workflow and the pertinent PPARα signaling pathway.
Introduction
This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1][2][3] It is structurally composed of two nicotinic acid moieties and one clofibric acid moiety esterified to a glycerol backbone.[1][3] Like other fibrates, this compound's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid and glucose homeostasis. The preparation of a stable and accurately concentrated stock solution is the foundational step for a wide range of in vitro and in vivo studies. DMSO is a commonly used solvent for dissolving many organic compounds for biological assays. This guide provides a standardized protocol to ensure the consistent preparation of this compound stock solutions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for the accurate preparation of solutions. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃ClN₂O₇ | [1][2][4] |
| Molecular Weight | 498.92 g/mol | [1][2][4][5] |
| Appearance | Solid (assumed) | N/A |
| Solubility in DMSO | Data not explicitly available; however, related fibrates like fenofibrate and bezafibrate are soluble in DMSO at concentrations of 15 mg/mL and 30 mg/mL, respectively. | [6][7][8] |
Note: Due to the lack of specific data on this compound's solubility in DMSO, it is recommended to start with a conservative concentration and visually inspect for complete dissolution. If precipitates are observed, gentle warming or sonication may aid in dissolution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the amount of this compound and DMSO accordingly.
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 498.92 g/mol x 1000 mg/g
-
Mass = 4.99 mg
-
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out 4.99 mg of this compound powder into the tared tube.
-
-
Adding DMSO:
-
Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely and vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes. Information on the stability of similar compounds suggests that solutions in DMSO can be stored for at least one month at -20°C and for up to six months at -80°C.[9]
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO for detailed safety information.
Diagrams
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
PPARα Signaling Pathway
Caption: Simplified PPARα Signaling Pathway Activation by this compound.
References
- 1. This compound | C25H23ClN2O7 | CID 68884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Microhaemorheological properties of this compound. Part I: Experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Fibrate Administration in Canine Hyperlipidemia Studies
A Note to Researchers:
Extensive literature searches did not yield specific studies on the administration of binifibrate for the treatment of canine hyperlipidemia. However, comprehensive research is available for other drugs within the same fibrate class, namely bezafibrate and fenofibrate . These compounds share a common mechanism of action with this compound, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). The following application notes and protocols are synthesized from studies on bezafibrate and fenofibrate in dogs and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in investigating fibrates for canine hyperlipidemia.
Mechanism of Action of Fibrates
Fibrates are a class of drugs that effectively modulate lipid metabolism.[1] Their primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[1][2][3]
Activation of PPARα by a fibrate leads to:
-
Increased Lipoprotein Lipase Activity: This enhances the breakdown and clearance of triglyceride-rich lipoproteins from the bloodstream.[4]
-
Decreased Hepatic Triglyceride Synthesis: Fibrates reduce the liver's production of triglycerides.[4][5]
-
Increased Fatty Acid Oxidation: They stimulate the breakdown of fatty acids in the liver and muscle.[1][2]
-
Modulation of Apolipoproteins: Fibrates increase the synthesis of apolipoproteins A-I and A-II, which are key components of High-Density Lipoprotein (HDL), often referred to as "good" cholesterol.[1][2] They also decrease the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[3]
-
Reduced VLDL and LDL Levels: The cumulative effect is a significant reduction in Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) particles, the primary carriers of triglycerides and cholesterol, respectively.[1][2]
Caption: General signaling pathway of fibrates via PPARα activation.
Data Presentation: Efficacy of Fibrates in Canine Hyperlipidemia
The following tables summarize the quantitative data from key studies on bezafibrate and fenofibrate in dogs.
Table 1: Efficacy of Bezafibrate in Hyperlipidemic Dogs
| Parameter | Pre-Treatment (T0) | Post-Treatment (T30) | Normalization Rate | p-value | Reference |
|---|---|---|---|---|---|
| Triglycerides (Median, mg/dL) | 487 (Range: 350-4356) | 92 (Range: 41-443) | 91.3% (42/46 dogs) | P = 0.0001 | [6][7] |
| Cholesterol (in hypercholesterolemic dogs) | N/A | N/A | 66.7% (20/30 dogs) | N/A |[6][7] |
Study Details: A prospective, uncontrolled clinical trial involving 46 dogs with primary or secondary hyperlipidemia treated for 30 days.[7][8]
Table 2: Efficacy of Fenofibrate in Dogs with Severe Hypertriglyceridemia
| Treatment Group | Parameter | Pre-Treatment | Post-Treatment (1 month) | Normalization Rate | p-value | Reference |
|---|---|---|---|---|---|---|
| Fenofibrate (n=64) | Triglycerides | N/A | N/A | 85.93% | P < 0.001 | [9] |
| Low-Fat Diet (n=60) | Triglycerides | N/A | N/A | 26.6% | P < 0.001 | [9] |
| Fenofibrate (in hypercholesterolemic dogs) | Cholesterol | N/A | N/A | 53.7% | N/A | [9] |
| Low-Fat Diet (in hypercholesterolemic dogs) | Cholesterol | N/A | N/A | 50% | N/A |[9] |
Study Details: A randomized controlled trial comparing once-daily fenofibrate to a low-fat diet in 124 dogs with severe hypertriglyceridemia (>300 mg/dL).[9]
Table 3: Efficacy of Micronized Fenofibrate (Dose-Escalation Study)
| Parameter | Baseline (T0) | Time of Max Reduction (T1) | Normalization Rate | p-value | Reference |
|---|
| Triglycerides (Median, mg/dL) | 662 (Range: 189-2391) | 113 (Range: 81-132) | 100% (10/10 dogs) | P = 0.002 |[10][11] |
Study Details: A prospective, dose-escalation trial in 10 dogs with primary or secondary hyperlipidemia treated for 21 to 63 days.[10][11]
Experimental Protocols
The following are detailed methodologies from the cited studies, which can be adapted for research on this compound.
Protocol 1: Fixed-Dose Efficacy and Safety Trial (Adapted from Bezafibrate Study)
-
Objective: To assess the safety and efficacy of a fibrate in reducing serum triglyceride and cholesterol concentrations in hyperlipidemic dogs.
-
Study Design: Prospective, uncontrolled clinical trial.[7][8]
-
Animal Subjects:
-
Inclusion Criteria: Dogs with fasting (12-hour) serum triglycerides ≥150 mg/dL.[8] Both primary and secondary hyperlipidemia (e.g., due to hypothyroidism or hyperadrenocorticism) may be included.[8][12]
-
Exclusion Criteria: Dogs with concurrent diseases that may interfere with the study outcome or pose a risk to the animal.
-
-
Drug Administration:
-
Drug: Bezafibrate (can be substituted with this compound for new studies).
-
Dosage: 4-10 mg/kg, administered orally once daily.[7][8] The dosage may be adjusted based on body weight using commercially available tablet sizes.[12]
-
Administration: Given immediately after the main meal to improve bioavailability.[6]
-
-
Monitoring and Data Collection:
-
Baseline (Day 0): Collect blood after a 12-hour fast. Perform a complete blood count (CBC) and serum chemistry profile, including triglycerides, total cholesterol, alanine aminotransferase (ALT), and creatine kinase (CK).[8]
-
End of Study (Day 30): Repeat the fasted blood collection and all baseline laboratory tests.[8]
-
Clinical Monitoring: Owners should monitor for any adverse effects such as gastrointestinal upset, myotoxicity, or changes in demeanor throughout the study.[13]
-
-
Outcome Measures:
-
Primary: Percentage change and absolute change in serum triglyceride and cholesterol concentrations from baseline to day 30.
-
Secondary: Incidence of clinical or biochemical adverse effects (e.g., significant elevations in ALT or CK).[8]
-
Protocol 2: Dose-Escalation Efficacy Trial (Adapted from Fenofibrate Study)
-
Objective: To determine the effective dose of a fibrate required to normalize serum triglycerides in dogs with hyperlipidemia.
-
Study Design: Prospective, dose-escalation clinical trial.[10][11]
-
Animal Subjects:
-
Drug Administration:
-
Drug: Micronized, nanocrystal fenofibrate (e.g., TriCor).[10][11] This formulation has higher bioavailability.
-
Initial Dosage (Cycle 1): Start with a low dose, e.g., ~3.5 mg/kg, orally once daily with food for 21 days.[11][14]
-
Dose Escalation (Cycles 2 & 3): If hypertriglyceridemia persists and no adverse effects are noted after 21 days, increase the dose for the next 21-day cycle.[11][14] The study may continue for a maximum of 63 days (3 cycles).[14]
-
-
Monitoring and Data Collection:
-
Screening: Perform physical examination, CBC, serum chemistry (including lipids), urinalysis, and urine protein:creatinine ratio to determine eligibility.[14]
-
Baseline (Day 0): Repeat blood and urine collection.
-
Follow-up (Day 21, 42, 63): Repeat physical examination and blood/urine collection at the end of each 21-day cycle to assess efficacy and safety before deciding on dose escalation.[14]
-
-
Outcome Measures:
Caption: A typical experimental workflow for a canine fibrate study.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treating Hyperlipidemia in Dogs • MSPCA-Angell [mspca.org]
- 6. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 7. Therapy of Canine Hyperlipidemia with Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy of Canine Hyperlipidemia with Bezafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate treatment for severe hypertriglyceridemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. metro-vet.com [metro-vet.com]
- 14. Studypages - Assessing a new treatment for hyperlipidemia in dogs [studypages.com]
Application Notes and Protocols: In Vitro Lipolysis Assay Using Binifibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolysis, the metabolic process of breaking down triglycerides into free fatty acids (FFAs) and glycerol, is a critical pathway in energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes. The in vitro lipolysis assay serves as a valuable tool for screening and characterizing compounds that modulate this process. Binifibrate, a fibrate class drug, is known for its lipid-lowering effects, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] This application note provides a detailed protocol for assessing the pro-lipolytic activity of this compound in a 3T3-L1 adipocyte model by measuring glycerol release.
Principle of the Assay
Differentiated 3T3-L1 adipocytes, which store triglycerides in lipid droplets, are treated with this compound. As a PPARα agonist, this compound is hypothesized to increase the expression and activity of key lipolytic enzymes, leading to the hydrolysis of triglycerides. The rate of lipolysis is quantified by measuring the amount of glycerol released into the culture medium.[3][4][[“]] Glycerol is a stable endpoint for lipolysis measurement as it is not significantly re-utilized by adipocytes.[3] The amount of glycerol is determined using a colorimetric enzyme-coupled assay.[[“]][6]
Signaling Pathway of this compound-Induced Lipolysis
This compound, as a fibrate, activates the nuclear receptor PPARα. In adipocytes, activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes encoding for key lipolytic enzymes such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[1] The increased abundance of these enzymes results in enhanced hydrolysis of triglycerides, leading to the release of glycerol and free fatty acids.
Caption: this compound-induced lipolysis signaling pathway.
Experimental Protocols
Materials and Reagents
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Bovine Calf Serum (for preadipocyte culture)
-
DMEM with 10% Fetal Bovine Serum (FBS) (for adipocyte culture)
-
Differentiation medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (dissolved in DMSO)
-
Isoproterenol (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Glycerol Assay Kit (colorimetric, e.g., Sigma-Aldrich MAK211 or similar)
-
96-well plates (clear, flat-bottom)
-
Multi-well plate reader
Experimental Workflow
Caption: Experimental workflow for the in vitro lipolysis assay.
Detailed Methodology
1. Culture and Differentiation of 3T3-L1 Adipocytes
-
Seed 3T3-L1 preadipocytes into a 96-well plate at a suitable density to achieve confluence.
-
Culture the cells in DMEM with 10% bovine calf serum at 37°C in a humidified atmosphere with 5% CO2.
-
Two days post-confluence, replace the medium with differentiation medium.
-
After 3 days, replace the medium with maintenance medium.
-
Continue to replace the maintenance medium every 2-3 days for an additional 5-9 days until at least 80% of the cells have differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.
2. This compound Treatment
-
Prepare serial dilutions of this compound in assay buffer (e.g., DMEM without serum). The final concentration of the vehicle (DMSO) should be consistent across all wells and typically should not exceed 0.1%.
-
Wash the differentiated 3T3-L1 adipocytes twice with sterile PBS.
-
Add the this compound dilutions, a positive control (e.g., 10 µM isoproterenol), and a vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 3, 6, 12, and 24 hours).
3. Measurement of Glycerol Release
-
At the end of the incubation period, carefully collect the culture medium from each well.
-
Perform the glycerol assay according to the manufacturer's instructions. A general procedure is as follows: a. Prepare a glycerol standard curve. b. Add a small volume of the collected culture medium and the glycerol standards to a new 96-well plate. c. Add the glycerol assay reagent to each well. d. Incubate at room temperature for the recommended time (e.g., 15-30 minutes). e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance values of the glycerol standards against their known concentrations.
-
Determine the concentration of glycerol in each sample by interpolating from the standard curve.
-
Express the results as the fold-change in glycerol release compared to the vehicle control or as the absolute concentration of glycerol (µM).
Data Presentation
The following table summarizes representative quantitative data for the effect of a fibrate (fenofibrate, a close analog of this compound) on lipolysis. This data is derived from an in vivo study and serves as an illustrative example of the expected pro-lipolytic effect.
| Compound | Model System | Parameter Measured | Result | Reference |
| Fenofibrate | Rat Adipose Tissue (in vivo) | Rate of Glycerol Release | 30% increase compared to control | [3] |
Conclusion
This application note provides a comprehensive protocol for evaluating the pro-lipolytic effects of this compound using an in vitro 3T3-L1 adipocyte model. The described assay is a robust and reproducible method for screening compounds that modulate lipolysis and for elucidating their mechanisms of action. The expected outcome is an increase in glycerol release upon treatment with this compound, consistent with its role as a PPARα agonist. This assay is a valuable tool for researchers in the fields of metabolic disease and drug discovery.
References
- 1. PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fenofibrate on lipid metabolism in adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. zen-bio.com [zen-bio.com]
Application Notes and Protocols for Studying Binifibrate's Effects via Transfection Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the molecular effects of Binifibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, on lipid metabolism using in vitro transfection experiments. The protocols detailed below are designed for reproducibility and offer a framework for characterizing the dose-dependent effects of this compound on target gene expression and cellular lipid levels.
Introduction to this compound and its Mechanism of Action
This compound is a fibrate class drug primarily used to treat hyperlipidemia. Its therapeutic effects are mediated through the activation of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and lipoprotein metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by this compound leads to a cascade of events that collectively improve the lipid profile. These include:
-
Increased fatty acid oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal beta-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1).
-
Reduced triglyceride synthesis: Downregulation of genes involved in triglyceride production.
-
Enhanced lipoprotein lipase (LPL) activity: Leading to increased clearance of triglyceride-rich lipoproteins.
-
Increased HDL cholesterol: Through the upregulation of apolipoproteins associated with high-density lipoprotein (HDL), such as Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II).[1]
-
Decreased LDL cholesterol: By promoting the conversion of very-low-density lipoprotein (VLDL) to low-density lipoprotein (LDL) and enhancing its clearance.
These application notes will focus on transfection-based assays to quantify the activation of PPARα by this compound and to measure the subsequent changes in the expression of key target genes involved in lipid metabolism.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of fibrates on PPARα activation and target gene expression. It is important to note that specific quantitative data for this compound is limited in the public domain. Therefore, data from studies on the closely related and well-characterized fibrate, fenofibrate (the active form being fenofibric acid), is provided as a representative example. Researchers are encouraged to generate this compound-specific data using the protocols outlined below.
Table 1: PPARα Activation by Fenofibric Acid
| Parameter | Value | Cell Line | Reference |
| EC50 for human PPARα | 9.47 µM | COS-7 | [2] |
| Efficacy (vs. GW7647) | 104% | COS-7 | [2] |
Table 2: Effects of Fenofibrate on Target Gene and Protein Expression in Hepatocytes
| Target Gene/Protein | Fold Change | Cell Type/Model | Fenofibrate Concentration | Reference |
| Apolipoprotein A-II (ApoA-II) mRNA | 2.5-fold increase | HepG2 cells | Not specified | [1] |
| Apolipoprotein A-II (ApoA-II) mRNA | 4.5-fold increase | Primary human hepatocytes | Not specified | [1] |
| Secreted Apolipoprotein A-I (ApoA-I) | 1.2 to 2.01-fold increase | HepG2 cells | Low concentrations | [3] |
| Triglyceride Secretion | 50% decrease | HepG2 cells | >15 µg/mL | [3] |
| Carnitine Palmitoyltransferase 1 (CPT1) Protein | Decrease | Hep3B cells | 50-100 µM |
Experimental Protocols
Protocol 1: PPARα Activation Reporter Assay
This protocol describes a transient transfection experiment to quantify the activation of PPARα by this compound using a luciferase reporter assay.
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent (or similar)
-
pGL4.29[luc2P/PPRE/Hygro] Vector (a luciferase reporter plasmid containing PPREs)
-
pRL-TK Vector (a Renilla luciferase control plasmid)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM®. For each well, mix:
-
100 ng of pGL4.29[luc2P/PPRE/Hygro] plasmid
-
10 ng of pRL-TK plasmid
-
0.3 µL of Lipofectamine® 3000
-
-
Follow the manufacturer's instructions for complex formation.
-
Add the transfection complexes to the cells.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing 1% FBS.
-
Prepare a serial dilution of this compound in the medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Add the this compound dilutions to the appropriate wells.
-
-
Luciferase Assay:
-
After 24 hours of incubation with this compound, perform the Dual-Luciferase® Reporter Assay according to the manufacturer's protocol.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol details how to measure the change in mRNA levels of PPARα target genes, such as APOA1 and CPT1, in response to this compound treatment.
Materials:
-
HepG2 cells
-
6-well tissue culture plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR® Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (APOA1, CPT1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using SYBR® Green PCR Master Mix, cDNA, and specific primers for APOA1, CPT1, and GAPDH.
-
Run the reactions on a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, with GAPDH as the housekeeping gene for normalization.
-
Present the data as fold change in gene expression relative to the vehicle control.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: this compound signaling pathway.
Caption: Workflow for PPARα reporter assay.
References
- 1. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of lipoprotein production in Hep G2 cells by fenofibrate and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Binifibrate Technical Support Center: A Guide for Researchers
Disclaimer: Data on the specific off-target effects of Binifibrate are limited in publicly available literature. Much of the information provided below is extrapolated from research on the broader class of fibrate drugs, particularly Fenofibrate, to which this compound is structurally and functionally related. Researchers should interpret these potential off-target effects with caution and consider them as a general guide for the fibrate class. It has been noted that this compound has been withdrawn from some markets due to adverse health effects.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lipid-regulating agent belonging to the fibrate class.[4] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[4][5] Activation of PPARα leads to a cascade of genetic and biochemical events, primarily in the liver and skeletal muscle, resulting in reduced triglyceride levels and modulation of lipoprotein synthesis and catabolism.[4]
Q2: What are the known or potential off-target effects of this compound that I should be aware of in my experiments?
Based on the data from the fibrate class, researchers should be aware of the following potential off-target effects:
-
Hepatotoxicity: Elevated liver aminotransferases (transaminitis) is a known class effect of fibrates.[6] Researchers should consider monitoring liver enzyme levels in animal studies.
-
Myotoxicity: Muscle-related adverse effects, including myalgia, myopathy, and in rare cases, rhabdomyolysis, have been reported with fibrate use, especially in combination with statins.[4]
-
Nephrotoxicity: Increased serum creatinine and potential for renal dysfunction have been associated with fibrate therapy.[4]
-
Cholelithiasis: Fibrates may increase the risk of gallstone formation.[4]
-
Drug Interactions: this compound may interact with other drugs, notably statins (increasing myopathy risk) and anticoagulants like warfarin (increasing bleeding risk).[4]
Q3: Are there any known PPARα-independent effects of fibrates?
Some research suggests that fibrates may have effects that are independent of PPARα activation. For example, some studies on other fibrates have indicated potential anti-inflammatory and anti-thrombotic properties.[4] However, specific PPARα-independent signaling pathways for this compound have not been well-elucidated in the available literature.
Troubleshooting Guide for Experimental Issues
| Observed Issue in Experiments | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| Unexpected changes in liver enzyme markers (e.g., ALT, AST) in cell culture or animal models. | Hepatotoxicity, a known off-target effect of the fibrate class.[6] | 1. Perform dose-response experiments to determine if the effect is concentration-dependent. 2. Include a positive control for hepatotoxicity in your experimental design. 3. Analyze gene expression of liver stress markers. |
| Signs of muscle distress or elevated creatine kinase (CK) levels in animal models. | Myotoxicity, a potential off-target effect, especially at higher doses or in combination with other compounds like statins.[4] | 1. Monitor CK levels in plasma samples. 2. Perform histological analysis of muscle tissue for signs of damage. 3. Consider reducing the dose of this compound or the interacting compound. |
| Alterations in kidney function markers (e.g., serum creatinine) in animal studies. | Potential nephrotoxic effects of fibrates.[4] | 1. Monitor renal function parameters throughout the study. 2. Conduct urinalysis to check for abnormalities. 3. Perform histological examination of kidney tissue. |
| Inconsistent results when co-administering this compound with other drugs. | Potential for drug-drug interactions, a known characteristic of fibrates.[4] | 1. Review the metabolic pathways of the co-administered drugs for potential overlap with fibrate metabolism. 2. Conduct in vitro metabolism studies to assess potential for inhibition or induction of cytochrome P450 enzymes. |
Quantitative Data on Potential Off-Target Effects
Note: The following table includes representative data for the fibrate class, primarily from studies on Fenofibrate, due to the scarcity of specific quantitative data for this compound.
| Parameter | Observation | Drug Class | Reference |
| Liver Transaminases (ALT/AST) | Elevations to >3 times the upper limit of normal have been reported. | Fibrates | [6] |
| Creatine Kinase (CK) | Elevations may occur, indicating potential muscle effects. | Fibrates | [7] |
| Serum Creatinine | Increases in serum creatinine have been observed. | Fibrates | [4] |
Key Experimental Methodologies
1. Assessment of Hepatotoxicity in Animal Models:
-
Animal Model: Male Wistar rats.
-
Treatment: Oral gavage with this compound at various doses for a specified period (e.g., 28 days). A vehicle control group should be included.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for biochemical analysis. Liver tissue is harvested for histological examination.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using standard enzymatic assays.
-
Histological Analysis: Liver sections are stained with hematoxylin and eosin (H&E) and examined for signs of cellular damage, inflammation, and steatosis.
2. Evaluation of Myotoxicity in vitro:
-
Cell Line: C2C12 myotubes (a mouse myoblast cell line differentiated into myotubes).
-
Treatment: Cells are incubated with increasing concentrations of this compound for 24-48 hours.
-
Viability Assay: Cell viability is assessed using an MTT or similar colorimetric assay.
-
Creatine Kinase Assay: The activity of creatine kinase released into the cell culture medium is measured as an indicator of muscle cell damage.
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in muscle stress and damage.
Visualizations
Caption: Primary mechanism of action of this compound via PPARα activation.
Caption: General workflow for investigating potential off-target effects.
Caption: Potential off-target effects and drug interactions of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Drug repurposing against SARS-CoV-2 using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. drugfuture.com [drugfuture.com]
- 7. drugfuture.com [drugfuture.com]
Troubleshooting Binifibrate precipitation in aqueous solutions
Welcome to the technical support center for Binifibrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the handling and use of this compound in aqueous solutions, with a primary focus on troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is structurally a large, ester-based molecule and is anticipated to have low aqueous solubility. Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by several factors including solvent composition, pH, temperature, and the presence of other solutes. Furthermore, as a prodrug composed of nicotinic acid and clofibrate moieties, this compound may be susceptible to hydrolysis, especially at non-neutral pH, which could lead to the precipitation of less soluble degradation products.[1][2][3][4]
Q2: What is the aqueous solubility of this compound?
Q3: How does pH affect the stability and solubility of this compound?
A3: The ester linkages in this compound are susceptible to both acid and base-catalyzed hydrolysis.[1][2] At pH values deviating significantly from neutral, the rate of hydrolysis can increase, leading to the degradation of this compound into its constituent molecules, nicotinic acid and a clofibric acid derivative. The solubility of these degradation products may differ from that of the parent compound, potentially causing precipitation. For instance, studies on nicotinic acid esters show they undergo degradation in aqueous buffers.[1][2]
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, using a minimal amount of a water-miscible organic co-solvent is a common strategy for dissolving poorly water-soluble compounds. Solvents such as DMSO, DMF, or ethanol can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system and that the final concentration of this compound does not exceed its solubility limit in the final aqueous/organic mixture.
Q5: Are there any recommended storage conditions for this compound solutions?
A5: To minimize degradation and potential precipitation, stock solutions of this compound in organic solvents should be stored at -20°C or -80°C.[7][8][9][10][11] Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light.[4] Long-term storage of aqueous solutions is generally not recommended due to the risk of hydrolysis and precipitation.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.
This is a common issue when the concentration of the drug in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous solution.
-
Optimize Co-solvent Percentage: While minimizing the organic solvent is important, a slightly higher percentage in the final solution might be necessary to maintain solubility. A careful balance is needed to avoid solvent effects on the experiment.
-
Use of Surfactants or Solubilizing Agents: For some poorly soluble drugs, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a complexing agent (e.g., cyclodextrins) to the aqueous buffer can enhance solubility.[12][13][14] This approach should be validated to ensure it does not interfere with the experimental assay.
-
Temperature Control: Ensure the temperature of the stock solution and the aqueous buffer are equilibrated before mixing. Sometimes, temperature differences can induce precipitation.
Issue 2: Precipitate forms in the aqueous solution over time.
This may indicate chemical instability (hydrolysis) or that the compound is slowly crashing out of a supersaturated solution.
Troubleshooting Steps:
-
pH and Buffer Selection: Ensure the pH of your aqueous buffer is near neutral (pH 7.0-7.4) to minimize acid or base-catalyzed hydrolysis of the ester linkages.[1][2]
-
Fresh Preparation: Always prepare aqueous solutions of this compound fresh before each experiment. Avoid storing aqueous solutions for extended periods.
-
Protect from Light: While not explicitly documented for this compound, related compounds can be light-sensitive. It is good practice to protect solutions from light.
-
Filtration: If a fine precipitate is observed, you may be able to remove it by filtering the solution through a 0.22 µm filter. However, this will reduce the effective concentration of the dissolved drug. It is crucial to determine the concentration of the filtered solution.
Data Presentation
As specific solubility data for this compound is not widely published, the following table provides a template for researchers to document their own findings. This structured approach will aid in optimizing experimental conditions.
| Solvent System (Aqueous Buffer with Co-solvent) | pH | Temperature (°C) | Maximum Observed Soluble Concentration of this compound (µg/mL) | Observations (e.g., precipitation time) |
| PBS with 0.5% DMSO | 7.4 | 25 | Enter experimental data | Enter experimental data |
| Tris-HCl with 1% Ethanol | 7.2 | 37 | Enter experimental data | Enter experimental data |
| DMEM with 0.1% DMF | 7.4 | 37 | Enter experimental data | Enter experimental data |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound
This protocol provides a general guideline for dissolving this compound for in vitro experiments. Researchers must adapt this protocol based on their specific experimental needs and the observed solubility of this compound in their systems.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the DMSO is anhydrous as water can promote hydrolysis.
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution. This is your stock solution.
-
-
Storage of Stock Solution:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Preparation of Aqueous Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your pre-warmed aqueous buffer to achieve the desired final concentration.
-
Crucially, add the stock solution to the buffer dropwise while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Ensure the final concentration of DMSO is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high.
-
Visualizations
References
- 1. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - ProQuest [proquest.com]
- 2. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. needle.tube [needle.tube]
- 11. fens.sabanciuniv.edu [fens.sabanciuniv.edu]
- 12. Role of surfactant and pH on dissolution properties of fenofibrate and glipizide—A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissolution and solubility behavior of fenofibrate in sodium lauryl sulfate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Binifibrate Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Binifibrate concentration for successful cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fibrate class drug that acts as a selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation, leading to a decrease in triglyceride levels.[1]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Due to limited published in vitro data specifically for this compound, we can extrapolate from the closely related and well-studied fibrate, Fenofibrate. For Fenofibrate, a common starting concentration range in cell-based assays is between 1 µM and 100 µM.[2][3][4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve this compound for use in cell culture?
A3: this compound, like other fibrates, is poorly soluble in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it to the final desired concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[7] Ethanol can also be a suitable solvent.
Q4: How can I determine if this compound is active in my cells?
A4: To confirm that this compound is activating its target, PPARα, you can perform a PPARα reporter assay. These assays typically utilize a luciferase reporter gene under the control of a PPRE. An increase in luciferase activity upon this compound treatment indicates successful PPARα activation. Several commercial kits are available for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected effective concentrations. | This compound may be cytotoxic to your specific cell line at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value of this compound for your cells. Use concentrations well below the IC50 for your functional assays. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration in your cell culture medium is 0.5% or lower.[7] Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to the cells. | |
| No observable effect of this compound on the target gene or pathway. | The concentration of this compound is too low. | Perform a dose-response study with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to identify the optimal effective concentration. |
| The cells do not express sufficient levels of PPARα. | Verify the expression of PPARα in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line known to have higher PPARα expression or transiently transfecting your cells with a PPARα expression vector. | |
| The incubation time is not optimal. | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing the desired effect. | |
| Inconsistent or variable results between experiments. | This compound stock solution has degraded. | Prepare fresh stock solutions of this compound regularly and store them at -20°C or -80°C, protected from light. |
| Cell passage number is too high, leading to altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Incomplete dissolution of this compound in the culture medium. | Ensure thorough mixing of the this compound stock solution into the culture medium before adding it to the cells. Visually inspect for any precipitation. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxic effects of this compound on a given cell line and determine its 50% inhibitory concentration (IC50).
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 2X working solution of this compound in complete culture medium from a DMSO stock. Create a serial dilution to obtain a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration and determine the IC50 value.
Protocol 2: Measuring PPARα Activation using a Luciferase Reporter Assay
This protocol describes how to measure the activation of PPARα by this compound in cells transiently transfected with a PPRE-luciferase reporter construct.
Materials:
-
Cell line with low endogenous PPARα activity (e.g., HEK293T)
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
A control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Opti-MEM or similar serum-free medium
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in HepG2 Cells (48h Incubation)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 3.9 |
| 25 | 88.3 ± 6.2 |
| 50 | 75.1 ± 7.8 |
| 100 | 52.4 ± 8.1 |
| 200 | 21.7 ± 5.5 |
Table 2: Example PPARα Activation Data in HEK293T Cells (24h Incubation)
| This compound (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 |
| 1 | 4.5 ± 0.4 |
| 10 | 12.3 ± 1.1 |
| 50 | 15.8 ± 1.5 |
| 100 | 16.2 ± 1.7 |
Visualizations
Caption: this compound activates the PPARα signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Fenofibrate potentiates chemosensitivity to human breast cancer cells by modulating apoptosis via AKT/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα agonist fenofibrate relieves acquired resistance to gefitinib in non-small cell lung cancer by promoting apoptosis via PPARα/AMPK/AKT/FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Binifibrate Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Binifibrate to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: this compound, like other fibrate-class drugs, is susceptible to chemical degradation. The primary factors that can compromise its stability are:
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Hydrolysis: The ester linkages in the this compound molecule are prone to cleavage in the presence of moisture, and this process is significantly accelerated by acidic or basic conditions.[1][2][3]
-
Oxidation: Exposure to oxidizing agents can also lead to the degradation of this compound.[1][4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][5]
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Elevated Temperatures: Higher temperatures increase the rate of all chemical degradation reactions.[1][6]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[7][8][9] Specifically:
-
Temperature: Store at controlled room temperature, ideally between 15°C and 25°C (59°F and 77°F).[7][9] Avoid freezing, as this can affect the physical properties of the drug.[7]
-
Humidity: Maintain a low-humidity environment (ideally not exceeding 60% relative humidity) by storing in well-sealed containers with desiccants if necessary.[10]
-
Light: Protect from light by storing in opaque or amber-colored containers in a dark cabinet or drawer.[7][10]
-
Atmosphere: Store in a well-ventilated area and keep containers tightly closed to minimize exposure to air and environmental contaminants.[7][10]
Q3: I have observed a change in the physical appearance of my this compound sample. What could this indicate?
A3: A change in the physical appearance, such as color, odor, or consistency, can be an indicator of chemical degradation.[7] It is crucial to reassess the purity of the sample using an appropriate analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method, before proceeding with any experiments.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to its instability in liquid media.[1][3] Fibrates are known to be unstable in solution, with hydrolysis being a significant concern.[1][3] If you must prepare a stock solution, it is advisable to do so immediately before use and to store it at a low temperature (2-8°C) for a very limited time. The stability of this compound in any specific solvent system should be experimentally verified.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | This compound degradation due to improper storage. | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Assess the purity of the this compound sample using a validated stability-indicating HPLC method. 3. If degradation is confirmed, acquire a new, pure sample of this compound and store it under the recommended conditions. |
| Appearance of new peaks in the HPLC chromatogram of the this compound sample. | Formation of degradation products. | 1. Characterize the degradation products using techniques such as LC-MS/MS to understand the degradation pathway. 2. Review the storage and handling procedures to identify and mitigate the cause of degradation. |
| Precipitation of this compound from a stock solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the chosen solvent is appropriate for this compound and the intended concentration. 2. Prepare fresh solutions before each experiment. 3. If the solution needs to be stored briefly, keep it refrigerated and protected from light. Visually inspect for precipitation before use. |
Quantitative Data on Fibrate Stability
| Stress Condition | Reagent/Condition | Duration | Temperature | Observations for Fenofibrate | Reference |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 50°C | Significant degradation observed. | [2] |
| Base Hydrolysis | 0.1 M NaOH | 7 hours | 323-353 K | First-order degradation kinetics with a t90 of 3.34 hours. | [1][3] |
| Oxidative Degradation | 3% H₂O₂ | 180 minutes | Room Temperature | Over 95% oxidation of a related compound (glutathione) was observed, suggesting fibrates are susceptible. | |
| Photodegradation | UV radiation (254 nm) | 4 hours | Room Temperature | Degradation observed. | [1] |
| Thermal Degradation | Dry heat | 4 hours | 323 K (50°C) | Degradation observed. | [6] |
Experimental Protocols
Stability-Indicating HPLC Method for Fibrate Analysis
This protocol is based on established methods for fenofibrate and can be adapted for this compound to assess its purity and detect degradation products.[11][12][13]
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or other suitable buffer components (e.g., potassium dihydrogen phosphate)
-
Methanol (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
3. Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% orthophosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting ratio is 25:75 (v/v) aqueous to organic.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (a common wavelength for fibrates is around 280-300 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 10-20 µL
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10-100 µg/mL).
5. Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with a suitable concentration of acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of this compound with a suitable concentration of base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
6. Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[11]
Visualizations
Caption: Factors leading to this compound degradation and its consequences.
Caption: Workflow for assessing this compound stability.
References
- 1. scielo.br [scielo.br]
- 2. scite.ai [scite.ai]
- 3. scielo.br [scielo.br]
- 4. Decreased susceptibility to copper-induced oxidation of rat-lipoproteins after fibrate treatment: influence of fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. Proper Drug Storage [jeffersoncountyhealthcenter.org]
- 9. How to Store Medications Properly for Maximum Effectiveness [humancareny.com]
- 10. fda.gov.ph [fda.gov.ph]
- 11. pnrjournal.com [pnrjournal.com]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Binifibrate Formulation for Rodent Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of Binifibrate for oral gavage in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fibrate drug used for managing dyslipidemia, a condition of abnormal lipid levels in the blood.[1] Like other fibrates, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] Activation of PPARα leads to a cascade of effects, including increased fatty acid oxidation, reduced plasma triglycerides, and modulation of lipoprotein levels, which collectively help manage hyperlipidemia.[2][3][4][5]
Q2: What are the primary challenges in formulating this compound for oral gavage in rodents?
A2: The primary challenge in formulating this compound, like its analogue Fenofibrate, is its very low aqueous solubility.[6] Fenofibrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[7][8] This poor solubility can lead to several issues for oral gavage studies:
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Difficulty in preparing a homogenous, stable formulation.
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Inaccurate and inconsistent dosing. [9]
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Precipitation of the drug in the gastrointestinal tract upon dilution with aqueous fluids. [10]
Q3: What are the most common vehicles for administering poorly soluble drugs like this compound to rodents via oral gavage?
A3: For poorly water-soluble compounds, several vehicle systems can be employed. The choice depends on the compound's specific properties and the study's objective. Common options include:
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Aqueous suspensions: Using suspending agents like methylcellulose (e.g., 0.5%) or gum acacia to ensure uniform particle distribution.[11][12]
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Co-solvent systems: Utilizing mixtures of solvents to dissolve the compound. A common combination includes DMSO, PEG300/400, and Tween-80, diluted with saline or water.[11]
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Lipid-based formulations: Solutions or emulsions using oils (e.g., corn oil, sesame oil) or surfactants like Labrasol can significantly enhance solubility and absorption.[12][13]
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase the dissolution rate and bioavailability.[7][14]
Q4: How can the oral bioavailability of this compound be improved in rodent studies?
A4: Improving the oral bioavailability of this compound requires enhancing its solubility and dissolution rate in the gastrointestinal tract. Strategies include:
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Particle Size Reduction: Creating nanosuspensions or micronized powders increases the surface area for dissolution.[14]
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Solubilization Techniques: Using self-nanoemulsifying drug delivery systems (SNEDDS) or lipid-based formulations can keep the drug in a solubilized state in the gut.[15]
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Amorphous Solid Dispersions: Formulating the drug in an amorphous state with a polymer carrier can prevent crystallization and improve dissolution.[7]
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Use of Surfactants: Including surfactants like Tween 80 or Sodium Lauryl Sulfate (SLS) in the formulation can improve wetting and solubilization.[7][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates or crashes out of solution/suspension. | The vehicle lacks sufficient solubilizing or suspending capacity. The drug concentration is too high for the chosen vehicle. | 1. Decrease the drug concentration. 2. Switch to a vehicle with higher solubilizing power (e.g., a lipid-based system or a co-solvent mixture).[10] 3. For suspensions, increase the viscosity by adjusting the concentration of the suspending agent (e.g., methylcellulose).[11] 4. Incorporate a precipitation inhibitor, such as Pluronic F127, into the formulation.[10] |
| Inconsistent dosing due to the compound sticking to the syringe and gavage needle. | The formulation is not homogenous. The compound has adhesive properties. | 1. Ensure the suspension is uniformly mixed before drawing each dose. Use a vortex mixer immediately prior to administration. 2. Increase the concentration of the suspending agent to prevent settling. 3. Consider coating drug particles with agents like PEG or using a surfactant like Tween 20 to reduce adhesion.[9] |
| High variability in plasma concentrations between animals. | Poor and inconsistent absorption due to low solubility. Inaccurate dosing. | 1. Reformulate to enhance solubility and dissolution (e.g., use a SNEDDS, nanosuspension, or lipid-based vehicle).[14][15] 2. Ensure the formulation is stable and homogenous throughout the dosing period. 3. Refine the oral gavage technique to ensure consistent delivery to the stomach.[16][17] |
| Animal shows signs of distress, choking, or mortality occurs post-gavage. | Improper gavage technique (e.g., tracheal administration, esophageal perforation).[18] The formulation is too viscous or irritating. | 1. Review and practice proper oral gavage technique. Ensure the animal is properly restrained and the gavage needle is the correct length and type.[16][17] 2. Use flexible plastic feeding tubes to minimize the risk of esophageal injury.[16] 3. If the formulation is highly viscous, consider diluting it, if possible, without causing precipitation.[18] 4. Ensure the pH of the formulation is within a tolerable range (typically pH 3-8 for oral administration).[11] |
Data Presentation
Data for the closely related fibrate, Fenofibrate, is presented here as a surrogate to guide formulation development for this compound.
Table 1: Solubility of Fenofibrate in Various Aqueous Carrier Solutions
| Carrier (1% w/v Aqueous Solution) | Fenofibrate Solubility (µg/mL) | Reference |
|---|---|---|
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.45 ± 0.64 | [7] |
| Polyvinylpyrrolidone (PVP) | 1.96 ± 0.12 | [7] |
| Gelatin | 3.33 ± 1.09 | [7] |
| Sodium Lauryl Sulfate (SLS) | 338.25 ± 10.62 | [7] |
| Plain Water (for comparison) | ~0.21 - 0.35 | |
Table 2: Comparison of Oral Bioavailability of Fenofibrate Formulations in Rats | Formulation Type | Key Feature | Relative Bioavailability Increase (vs. pure drug/suspension) | Reference | | :--- | :--- | :--- | | Gelatin Nanocapsules | Improved wetting and reduced crystallinity | ~5.5-fold | | | Nanosuspension | Increased surface area for dissolution | Significant enhancement over coarse powder |[14] | | Choline Fenofibrate (salt form) | Improved solubility over fenofibric acid | Absolute bioavailability of 93.4% | | | Super-SNEDDS | Supersaturated self-nanoemulsifying system | Significantly increased absorption vs. standard SNEDDS |[15] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension (e.g., 0.5% Methylcellulose)
-
Prepare the Vehicle: Slowly add 0.5 g of methylcellulose to approximately 50 mL of hot water (~80-90°C) while stirring vigorously to disperse the powder.
-
Cool and Hydrate: Add 50 mL of cold water to the mixture and continue stirring. Place the solution at 2-8°C for at least 2 hours (or overnight) to allow for complete hydration, resulting in a clear, viscous solution.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder for the target concentration (e.g., 10 mg/mL).
-
Create a Paste: In a mortar, add a small amount of the methylcellulose vehicle to the this compound powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Dilute to Final Volume: Gradually add the remaining methylcellulose vehicle to the paste while stirring continuously to achieve the final desired volume.
-
Homogenize: Transfer the suspension to a suitable container. Mix thoroughly using a magnetic stirrer or vortex mixer before each administration to ensure homogeneity.
Protocol 2: Preparation of a Solution using a Co-Solvent System
This is an example vehicle. The percentages may need optimization for this compound.
Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[11]
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the calculated volume of Dimethyl Sulfoxide (DMSO) to the this compound powder and vortex or sonicate until the compound is completely dissolved.
-
Add Co-solvents: Add the calculated volumes of PEG300 and Tween-80 to the DMSO solution. Mix thoroughly until the solution is clear and homogenous.
-
Final Dilution: Slowly add the saline to the organic mixture while vortexing. Caution: The drug may precipitate if the aqueous phase is added too quickly. Observe the solution carefully for any signs of precipitation.
-
Final Check: Ensure the final formulation is a clear solution. If precipitation occurs, the formulation is not suitable at that concentration and the vehicle composition may need to be adjusted (e.g., by reducing the percentage of saline).
Visualizations and Workflows
Caption: Formulation selection workflow for this compound.
Caption: Simplified mechanism of action for fibrates like this compound.
Caption: Standard workflow for rodent oral gavage procedure.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fenofibrate - Wikipedia [en.wikipedia.org]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excipient Impact on Fenofibrate Equilibrium Solubility in Fasted and Fed Simulated Intestinal Fluids Assessed Using a Design of Experiment Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the release of fenofibrate nanosuspension in vitro and its correlation with in situ intestinal and in vivo absorption kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fenofibrate oral absorption from SNEDDS and super-SNEDDS is not significantly affected by lipase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. instechlabs.com [instechlabs.com]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Binifibrate In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in in vivo studies involving Binifibrate.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
1. High Variability in Baseline Lipid Profiles Across Animals
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Question: We are observing significant differences in total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) levels among our experimental animals even before this compound administration. What could be the cause, and how can we mitigate this?
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Answer: High baseline variability can mask the true effect of this compound. Several factors can contribute to this issue:
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Genetic Heterogeneity: Even within the same strain, genetic drift can lead to physiological differences.
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Solution: Source animals from a reputable supplier and ensure they are from a well-defined and controlled genetic background.
-
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Age and Sex Differences: Lipid metabolism can vary significantly with age and between sexes.
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Solution: Use animals of the same sex and a narrow age range for each experimental group.
-
-
Dietary Inconsistencies: Variations in food consumption or diet composition can impact lipid levels.
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Solution: Acclimatize animals to the specific diet for at least one to two weeks before the study begins. Ensure ad libitum access to the same batch of feed for all animals.
-
-
Environmental Stress: Stress from handling, housing conditions, or transportation can alter physiological parameters, including lipid profiles.[1][2][3][4][5]
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Solution: Allow for a sufficient acclimatization period (typically 1-2 weeks) upon arrival at the facility. Handle animals consistently and gently.[3] Maintain a controlled environment with consistent light-dark cycles, temperature, and humidity.
-
-
2. Inconsistent or Unexpected Pharmacokinetic (PK) Profile of this compound
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Question: Our plasma concentration-time profiles for this compound are highly variable between animals, or the exposure is much lower than expected. What are the potential reasons?
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Answer: The physicochemical properties of this compound, a lipophilic compound, can present formulation and administration challenges leading to inconsistent PK profiles.[6]
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Poor Solubility and Formulation: this compound is practically insoluble in water.[6] An inadequate vehicle can lead to poor and variable absorption.
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Solution: Prepare a homogenous and stable formulation. A common approach for fibrates is to use a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with a small amount of a surfactant (e.g., 0.1% Tween 80) to improve wettability. Sonication can help in achieving a uniform suspension.
-
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Gavage Errors: Improper oral gavage technique can lead to dosing inaccuracies or aspiration.
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Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Verify the dose volume for each animal based on its most recent body weight.
-
-
Food Effects: The absorption of many fibrates is influenced by the presence of food in the gastrointestinal tract.
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Solution: Standardize the fasting and feeding schedule. Typically, animals are fasted overnight before dosing to reduce variability in absorption.
-
-
3. Lack of a Robust Therapeutic Response to this compound
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Question: We are not observing a significant lipid-lowering effect of this compound in our hyperlipidemic animal model. What should we troubleshoot?
-
Answer: A suboptimal therapeutic response can stem from several factors, from the animal model itself to the experimental procedures.
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Inappropriate Animal Model: The chosen animal model may not be sensitive to PPARα agonists like this compound.
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Insufficient Disease Induction: The hyperlipidemic state may not be sufficiently pronounced to observe a significant therapeutic effect.
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Suboptimal Dosing Regimen: The dose or frequency of this compound administration may be too low.
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Solution: Conduct a dose-response study to determine the optimal dose of this compound for your specific model and experimental conditions.
-
-
Timing of Sample Collection: Blood samples may be collected at a time point that does not reflect the peak pharmacodynamic effect.
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Solution: Based on the pharmacokinetic profile of this compound, determine the optimal time points for blood collection to assess its lipid-lowering effects.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design and execution for this compound in vivo studies.
1. Experimental Design and Protocols
-
Question: What are the recommended animal models for studying the in vivo effects of this compound?
-
Question: Can you provide a detailed protocol for inducing hyperlipidemia with a high-fat diet in rats?
-
Answer: Protocol: High-Fat Diet-Induced Hyperlipidemia in Rats
-
Animals: Male Sprague-Dawley rats (180-220 g).
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Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
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Acclimatization: Allow a 1-week acclimatization period with free access to standard chow and water.
-
Diet:
-
Induction Period: Maintain the respective diets for 4-8 weeks to induce a stable hyperlipidemic state.
-
Verification: Before initiating treatment with this compound, collect blood samples to confirm the elevation of serum TC, TG, and LDL-C in the HFD group compared to the control group.
-
-
-
Question: What is a suitable protocol for preparing and administering this compound for oral gavage in rodents?
-
Answer: Protocol: this compound Formulation and Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Add 0.1% (v/v) Tween 80 to aid in wetting the compound.
-
This compound Suspension: Weigh the required amount of this compound powder. Create a paste by adding a small amount of the vehicle. Gradually add the remaining vehicle while triturating or sonicating to achieve a uniform suspension.
-
Dose Calculation: Calculate the dosing volume for each animal based on its most recent body weight and the desired dose (mg/kg). A typical dosing volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Administration: Administer the suspension via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed before drawing each dose.
-
-
2. Data Collection and Analysis
-
Question: What are the best practices for blood collection in rodents to minimize stress-induced variability?
-
Answer: The choice of blood collection method can influence the results.
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For serial sampling in the same animal: The saphenous vein or tail vein are preferred methods as they are less invasive and can be performed on conscious, restrained animals.[12][13][14]
-
For terminal studies: Cardiac puncture under deep anesthesia allows for the collection of a large volume of blood.[12]
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Minimizing Stress: Habituate the animals to the restraint and collection procedure to reduce stress.[3] Perform the procedure quickly and efficiently.
-
-
-
Question: Can you provide a standard operating procedure for plasma lipid analysis?
-
Answer: SOP: Plasma Lipid Panel Analysis
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Keep samples on ice.
-
Plasma Separation: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully collect the supernatant (plasma) and transfer it to fresh, labeled tubes. Store plasma at -80°C until analysis.
-
Lipid Measurement: Use commercially available enzymatic colorimetric assay kits for the quantitative determination of Total Cholesterol (TC), Triglycerides (TG), HDL-C, and LDL-C. Follow the manufacturer's instructions for the assays.
-
Quality Control: Include quality control samples with known lipid concentrations in each assay run to ensure accuracy and reproducibility.
-
-
-
Question: How should we approach the statistical analysis of our in vivo lipid-lowering study?
-
-
Data Distribution: Assess the normality of the data. If the data is not normally distributed, consider data transformation (e.g., logarithmic) or use non-parametric tests.
-
Comparison of Groups:
-
For comparing two groups (e.g., vehicle control vs. This compound), use an unpaired t-test or Mann-Whitney U test.
-
For comparing more than two groups (e.g., multiple dose levels), use a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) or the Kruskal-Wallis test for non-parametric data.
-
-
Significance Level: Set the significance level (α) typically at 0.05.
-
-
Data Presentation
Table 1: Example of Expected Lipid Profile in a High-Fat Diet (HFD) Rodent Model
| Parameter | Normal Diet Control | High-Fat Diet (HFD) Control |
| Total Cholesterol (mg/dL) | 60 - 80 | 150 - 250 |
| Triglycerides (mg/dL) | 50 - 100 | 150 - 300 |
| HDL-C (mg/dL) | 40 - 60 | 20 - 35 |
| LDL-C (mg/dL) | 10 - 20 | 80 - 150 |
Table 2: Troubleshooting Summary for High Variability in In Vivo Studies
| Issue | Potential Cause | Recommended Solution |
| High Baseline Variability | Genetic heterogeneity, age/sex differences, diet, stress. | Use genetically defined animals, single sex and narrow age range, acclimatize to diet, minimize stress. |
| Inconsistent PK Profile | Poor drug solubility, formulation issues, gavage errors. | Use an appropriate vehicle (e.g., CMC/Tween 80), ensure proper gavage technique, standardize feeding schedule. |
| Lack of Therapeutic Effect | Inappropriate animal model, insufficient disease induction, suboptimal dose. | Select a responsive model, verify hyperlipidemia, conduct a dose-response study. |
| Inconsistent Lipid Measurements | Improper sample handling, assay variability. | Follow standardized blood collection and processing protocols, use quality controls for lipid assays. |
Visualizations
Caption: A typical experimental workflow for evaluating this compound in a diet-induced hyperlipidemia model.
References
- 1. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 3. content.protocols.io [content.protocols.io]
- 4. Recognition and Assessment of Stress and Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. faunalytics.org [faunalytics.org]
- 6. This compound | C25H23ClN2O7 | CID 68884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Dyslipidemia in rat fed with high-fat diet is not associated with PCSK9-LDL-receptor pathway but ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neoteryx.com [neoteryx.com]
- 13. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 14. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Guidelines for the Content of Statistical Analysis Plans in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aub.edu.lb [aub.edu.lb]
Technical Support Center: Binifibrate Interference with Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from binifibrate in their experimental assays. Given that this compound belongs to the fibrate class of drugs, this guide also addresses known interferences from other fibrates, such as fenofibrate, which can serve as a valuable reference due to structural and metabolic similarities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipid-lowering drug belonging to the fibrate class. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism. Activation of PPARα leads to increased fatty acid oxidation, a reduction in triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol.
Q2: Can this compound interfere with our experimental assays?
While specific data on this compound interference is limited, its structural similarity to other fibrates, particularly fenofibrate, and its metabolism to clofibric acid and nicotinic acid, suggest a potential for interference in various assays.[2] Documented interferences for fibrates include analytical assays like High-Performance Liquid Chromatography (HPLC) and immunoassays.
Q3: What are the known metabolites of this compound?
This compound is a prodrug that is metabolized in the liver. The primary metabolites are clofibric acid and nicotinic acid.[2] The presence of these metabolites in experimental samples could also be a source of interference.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in HPLC Assays
Symptoms:
-
Appearance of unexpected peaks in your chromatogram.
-
Falsely elevated concentrations of your analyte of interest.
-
Poor peak resolution or peak co-elution.
Potential Cause: A metabolite of a fibrate, such as fenofibrate, may co-elute with the analyte of interest, leading to an artificially high reading. This has been specifically documented in urinary free cortisol assays where a fenofibrate metabolite has a similar retention time to cortisol.[3][4]
Troubleshooting Steps:
-
Review Sample History: Confirm if the sample is from a subject administered this compound or another fibrate.
-
Spike and Recovery: Spike a blank matrix with your analyte of interest and a known concentration of the suspected interfering fibrate or its metabolite. Analyze the sample to see if the peak is affected.
-
Method Modification:
-
Adjust Mobile Phase: Modify the gradient or composition of the mobile phase to improve the separation of the analyte and the interfering compound.
-
Change Column: Utilize an HPLC column with a different stationary phase to alter the selectivity of the separation.
-
-
Use a More Specific Detection Method: If available, switch to a more specific detector, such as a mass spectrometer (LC-MS), which can differentiate between compounds based on their mass-to-charge ratio, even if they co-elute chromatographically.[3][4]
Issue 2: False-Positive Results in Immunoassays
Symptoms:
-
Positive results in a drug screening immunoassay for a substance the subject is not known to be taking.
Potential Cause: Cross-reactivity of the assay antibodies with a fibrate or its metabolites. This has been reported for fenofibrate causing false-positive results in urine immunoassays for amphetamines.
Troubleshooting Steps:
-
Confirm Medication: Verify if the subject has been taking this compound or another fibrate.
-
Alternative Immunoassay: Use an immunoassay from a different manufacturer that may use antibodies with different cross-reactivity profiles.
-
Confirmatory Testing: The most reliable step is to confirm the initial positive result using a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These methods provide definitive identification of the substance.
-
Consult Assay Manufacturer: Contact the manufacturer of the immunoassay kit to inquire about known cross-reactivities with fibrates or their metabolites.
Quantitative Data on Fibrate Interference
The following table summarizes reported quantitative data on the interference of fenofibrate with specific assays. This data can be used as a reference for potential interference from this compound.
| Assay Type | Analyte | Interfering Compound | Observed Effect | Quantitative Data | Reference |
| HPLC | Urinary Free Cortisol | Fenofibrate Metabolite | False Elevation | In one case, a patient taking fenofibrate had a urinary free cortisol level of 166 µ g/24h (reference range <50 µ g/24h ) by HPLC, which was normal by a more specific LC-MS/MS method. | [3] |
| Immunoassay | Amphetamines (Urine) | Fenofibrate | False Positive | A patient prescribed fenofibrate had a positive urine drug screen for amphetamines, which was not confirmed by GC-MS. |
Experimental Protocols
Representative Protocol for Urinary Free Cortisol by HPLC
This is a generalized protocol and may need optimization for specific instrumentation and reagents.
1. Principle: Urinary free cortisol is extracted from the urine matrix and separated from other endogenous compounds by reverse-phase HPLC with UV detection.
2. Sample Preparation:
-
Collect a 24-hour urine sample and record the total volume.
-
Centrifuge an aliquot of the urine to remove any particulate matter.
-
To 1 mL of the urine sample, add an internal standard (e.g., dexamethasone).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the cortisol.
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 254 nm.
4. Quantification:
-
A calibration curve is generated using known concentrations of cortisol standards.
-
The concentration of cortisol in the sample is determined by comparing its peak area to the calibration curve, corrected for the recovery of the internal standard.
Representative Protocol for Amphetamine Immunoassay (Urine)
This protocol is based on a competitive binding immunoassay format.
1. Principle: The assay is a competitive immunoassay where amphetamine in the urine sample competes with a drug conjugate for a limited number of antibody binding sites.
2. Assay Procedure:
-
Collect a random urine sample.
-
Bring the test device and urine sample to room temperature.
-
Apply a few drops of the urine sample to the sample well of the test device.
-
Read the results at the specified time (usually within 5-10 minutes).
3. Interpretation of Results:
-
Negative: Two lines appear. One in the control region (C) and one in the test region (T). This indicates that the amphetamine concentration is below the cutoff level.
-
Positive: Only one line appears in the control region (C). The absence of a line in the test region (T) indicates that the amphetamine concentration is above the cutoff level.
-
Invalid: No line appears in the control region (C).
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: HPLC workflow illustrating potential interference.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Biotransformation kinetic of this compound and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudo-Cushing syndrome caused by fenofibrate interference with urinary cortisol assayed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care [uspharmacist.com]
- 6. cliawaived.com [cliawaived.com]
Technical Support Center: Off-Target Mitochondrial Effects of Fibrate Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target mitochondrial effects of fibrate compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target mitochondrial effects observed with fibrate compounds?
Fibrate compounds, primarily known as PPARα agonists used to treat dyslipidemia, can exert significant off-target effects on mitochondria. These effects vary between specific fibrates like fenofibrate, bezafibrate, and gemfibrozil. Key observed effects include alterations in mitochondrial respiration, increased production of reactive oxygen species (ROS), modulation of mitochondrial membrane potential (ΔΨm), and induction of apoptosis.[1][2]
Q2: How do different fibrates specifically impact mitochondrial function?
-
Fenofibrate: Often associated with the inhibition of respiratory complex I, leading to impaired mitochondrial respiration.[1][3] It has also been shown to induce mitochondrial dysfunction, decrease mitochondrial membrane potential, and increase ROS production, which can lead to apoptosis in certain cell types.[2]
-
Bezafibrate: Can enhance mitochondrial biogenesis and function through the activation of the PGC-1α pathway.[4] However, some studies report that it does not induce mitochondrial biogenesis in all models and can have variable effects on oxidative phosphorylation activity depending on the tissue and experimental conditions.[5][6]
-
Gemfibrozil: Has been shown to impair mitochondrial function by inhibiting mitochondrial respiration, particularly affecting complex I.[1] It can also lead to an uncoupling effect and reduce the efficacy of oxidative phosphorylation.[7]
Q3: What is the role of PPARα activation in the mitochondrial effects of fibrates?
While fibrates are PPARα agonists, not all their mitochondrial effects are mediated through this pathway. For instance, the rapid inhibition of mitochondrial respiration by fenofibrate is thought to be a direct, PPARα-independent effect.[1] In contrast, effects on mitochondrial biogenesis are often linked to the PPARα/PGC-1α axis.[4][5]
Troubleshooting Guides
Seahorse XF Analyzer Assays
Q4: My oxygen consumption rate (OCR) is unexpectedly low after treating cells with a fibrate. What could be the cause?
-
Direct Inhibition of ETC: Fibrates, particularly fenofibrate, can directly inhibit complexes of the electron transport chain (ETC), most notably Complex I.[1][3] This will inherently lead to a decrease in OCR.
-
Cell Stress or Death: High concentrations or prolonged exposure to fibrates can induce cytotoxicity and apoptosis, leading to a lower number of viable, respiring cells. It is crucial to perform a cell viability assay in parallel with your Seahorse experiment.
-
Suboptimal Drug Concentration: The concentration of the fibrate used is critical. A dose-response experiment is recommended to identify the optimal concentration that elicits a measurable effect without causing widespread cell death.
-
Assay Medium Composition: Ensure the assay medium has the appropriate substrates for mitochondrial respiration.
Q5: I am observing a high degree of variability in my Seahorse data between wells treated with the same fibrate concentration. How can I reduce this?
-
Inconsistent Cell Seeding: Ensure a uniform cell monolayer is achieved during seeding. Check for even cell distribution under a microscope before starting the assay.
-
Inaccurate Drug Delivery: Verify the accuracy of your drug injections. Ensure the injection ports are loaded correctly and that the injection system is functioning properly.
-
Edge Effects: Wells on the periphery of the plate can be more susceptible to temperature and evaporation fluctuations. If possible, avoid using the outermost wells for critical measurements.
Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., using JC-1)
Q6: After treating with a fibrate, the red/green fluorescence ratio of JC-1 increased, suggesting hyperpolarization, which is contrary to the expected depolarization. How can this be interpreted?
-
JC-1 Concentration and Loading Time: The formation of red J-aggregates is concentration-dependent. Suboptimal staining conditions can lead to misleading results. It is important to optimize the JC-1 concentration and incubation time for your specific cell type.[8]
-
Initial Cellular State: If the cells have a low basal mitochondrial membrane potential, a compound could potentially increase it.
-
Artifacts of the Dye: JC-1 is a cationic dye and its accumulation can be influenced by factors other than ΔΨm, such as changes in plasma membrane potential.[8]
-
Positive Control: Always include a positive control for depolarization, such as CCCP or FCCP, to ensure the assay is working correctly.[8]
Q7: My JC-1 staining is weak or absent in both control and treated cells.
-
Dye Solubility and Preparation: JC-1 has poor solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent like DMSO and then diluted in the appropriate buffer or medium.[5]
-
Cell Health: The cells may be unhealthy or dead, leading to a loss of mitochondrial membrane potential across all conditions. Check cell viability.
-
Live-Cell Imaging Requirement: JC-1 assays must be performed on live cells. Cell fixation will disrupt the mitochondrial membrane potential.[5]
Mitochondrial Reactive Oxygen Species (ROS) Assays (e.g., using fluorescent probes like CM-H2DCFDA or MitoSOX Red)
Q8: I am not detecting a significant increase in ROS after fibrate treatment, even though literature suggests it should occur.
-
Probe Specificity and Location: Ensure you are using a probe that detects the specific ROS of interest and localizes to the mitochondria if you are investigating mitochondrial ROS. MitoSOX Red is commonly used for mitochondrial superoxide.
-
Timing of Measurement: ROS production can be an early and transient event. Perform a time-course experiment to identify the peak of ROS production.
-
Antioxidant Effects: The cell's own antioxidant systems may be quenching the ROS. Consider inhibiting these systems as a positive control, but be aware of the potential for artifacts.
-
Probe Oxidation by Other Factors: Some fluorescent probes can be oxidized by factors other than ROS, leading to false positives. It's important to use appropriate controls.[6]
Q9: The fluorescence signal from my ROS probe is very high even in the control group.
-
Autofluorescence: Cells can have high endogenous fluorescence. Always include an unstained control to measure background fluorescence.
-
Probe Concentration: High concentrations of the probe can lead to auto-oxidation and a high background signal. Titrate the probe to find the optimal concentration.
-
Light-Induced ROS Production: Fluorescent probes can generate ROS upon excitation with light. Minimize the exposure of stained cells to light.
Quantitative Data Summary
Table 1: Effects of Fibrates on Mitochondrial Respiration (Seahorse XF Data)
| Fibrate | Cell Line | Concentration | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity | Reference |
| Fenofibrate | MGC803 | 50 µM | ↓ (from ~906 to ~390 pmol/min) | ↓ (from ~440 to ~248 pmol/min) | ↓ (from ~1236 to ~263 pmol/min) | Not Reported | [9] |
| Bezafibrate | 22qDS iBMECs | Not Specified | ↑ | ↑ | ↑ | ↑ | [10] |
Table 2: Effects of Fibrates on Mitochondrial Complex I Activity
| Fibrate | System | Concentration | % Inhibition of Complex I Activity | Reference |
| Fenofibrate | Rat skeletal muscle homogenates | 10 µM | 41% | [1][3] |
| Fenofibrate | Rat skeletal muscle homogenates | 30 µM | 70% | [1][3] |
| Fenofibrate | Rat skeletal muscle homogenates | 100 µM | 78% | [1][3] |
| Clofibrate | Rat skeletal muscle homogenates | 100 µM | 27% | [1] |
| Gemfibrozil | Isolated hepatic rat mitochondria | 75 µM | Uncouples mitochondria, reduces OXPHOS efficacy | [7] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted for the isolation of functional mitochondria from cultured mammalian cells for downstream applications such as respirometry or western blotting.
Materials:
-
Cell culture flasks (70-80% confluent)
-
Ice-cold, Ca/Mg-free Phosphate-Buffered Saline (PBS)
-
Hypotonic buffer
-
Isotonic mitochondrial isolation buffer (MIB)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Cell Collection: Harvest cells from culture flasks. For adherent cells, wash twice with ice-cold PBS and then scrape the cells. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow the cells to swell.
-
Homogenization: Transfer the swollen cell suspension to a pre-chilled Dounce homogenizer. Perform 10-15 gentle strokes to disrupt the cell membrane while keeping the mitochondria intact.
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and spin at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Discard the supernatant (which contains the cytosolic fraction). Resuspend the mitochondrial pellet in MIB and repeat the 12,000 x g centrifugation step.
-
Final Pellet: Discard the supernatant. The resulting pellet contains the isolated mitochondria. Resuspend in an appropriate buffer for your downstream application.
Protocol 2: Measurement of Mitochondrial ROS Production using a Fluorescent Probe
This protocol provides a general guideline for measuring mitochondrial ROS using a spectrofluorometer or plate reader.
Materials:
-
Cultured cells in a 96-well plate
-
Mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX Red)
-
Culture medium
-
Fibrate compound of interest
-
Positive control (e.g., Antimycin A)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Probe Loading: Prepare the fluorescent probe according to the manufacturer's instructions. Remove the culture medium from the cells and add the medium containing the probe. Incubate for the recommended time (e.g., 10-30 minutes) at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed medium to remove any excess probe.
-
Treatment: Add the medium containing the fibrate compound at the desired concentrations to the respective wells. Include wells for untreated controls and a positive control.
-
Measurement: Place the 96-well plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe at various time points.
-
Data Analysis: Subtract the background fluorescence from unstained cells. Normalize the fluorescence intensity to cell number or protein content if necessary. Express the results as a fold change relative to the untreated control.
Signaling Pathways and Workflows
Caption: Fibrate signaling pathways affecting mitochondria.
Caption: Experimental workflow for Seahorse XF assays.
Caption: Logical troubleshooting flow for fibrate experiments.
References
- 1. Fenofibrate impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drexel.edu [drexel.edu]
- 5. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 6. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of Binifibrate in preclinical models
Technical Support Center: Binifibrate Preclinical Bioavailability
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic (PK) study after oral gavage. What are the likely causes?
A1: This is a common issue with this compound and related fibrates like fenofibrate. The primary reasons are:
-
Poor Aqueous Solubility: this compound is a lipophilic compound and is practically insoluble in water.[1] This makes it a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[2][3] Poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[3][4]
-
First-Pass Metabolism: Like other fibrates, this compound is metabolized by the liver, which can reduce the amount of active drug reaching systemic circulation.[5]
-
Food Effect: The absorption of many fibrates is significantly enhanced when administered with food, particularly high-fat meals.[6][7] If you are dosing in fasted animals, this can lead to lower and more variable absorption compared to fed states.
Troubleshooting Steps:
-
Review Your Formulation: A simple aqueous suspension is unlikely to provide adequate exposure. Consider solubility-enhancing formulations.[8][9]
-
Consider a Fed vs. Fasted Study Arm: To understand the impact of food, include a group of animals that are fed a standard or high-fat meal before dosing. This can help clarify if the low exposure is primarily a food-related effect.
-
Confirm Analytical Method Sensitivity: Ensure your bioanalytical method (e.g., LC-MS/MS) is sensitive enough to detect the low concentrations expected.
Q2: What formulation strategies can we use to improve the oral bioavailability of this compound in our preclinical models?
A2: Several formulation strategies are effective for BCS Class II drugs like this compound.[10][11] The goal is to increase the drug's solubility and dissolution rate in the GI tract.
-
Lipid-Based Formulations: This is a highly effective approach. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions in the gut, keeping the drug in a solubilized state for absorption.[12][13][14]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[8] Micronized and nanocrystal forms of the related drug fenofibrate show improved bioavailability.[15][16]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix (like PVP or HPMC) can significantly enhance its dissolution rate.[10][11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility.[13]
Q3: We are developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. What are the critical quality attributes we should monitor?
A3: For a SEDDS formulation, the following parameters are critical to ensure performance and reproducibility:
-
Droplet Size and Polydispersity Index (PDI): After emulsification in an aqueous medium, the droplet size should ideally be in the nanometer range with a low PDI (<0.3) to ensure a large surface area for absorption and formulation stability.
-
Self-Emulsification Time: The formulation should disperse rapidly and completely upon gentle agitation in aqueous media, simulating GI motility.
-
Thermodynamic Stability: The formulation must be stable without phase separation or drug precipitation upon dilution and during storage. Centrifugation and freeze-thaw cycles are used to assess this.
-
Drug Loading and Precipitation Risk: Ensure the drug remains solubilized in the formulation upon dispersion and does not precipitate out over time. Visual inspection after dilution in relevant media (e.g., simulated gastric and intestinal fluids) is crucial.
Q4: Can we administer this compound intravenously (IV) to determine absolute bioavailability? We are struggling to create a stable solution for injection.
A4: Creating an IV formulation for a poorly soluble drug like this compound is challenging.[17] Standard aqueous vehicles will not work.
-
Co-solvent Systems: You may need to use a mixture of solvents acceptable for IV administration in animals, such as a combination of PEG 400, propylene glycol, ethanol, and/or water for injection. However, the concentration of organic solvents must be kept low to avoid toxicity and hemolysis.
-
Solubilizing Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be used to create aqueous solutions suitable for IV injection.
-
Toxicity/Tolerability: It is critical to run a small pilot study to ensure the chosen IV vehicle is well-tolerated by the animal model at the intended volume and infusion rate.[8]
Alternative Approach: If a true IV solution is not feasible, a stable isotope tracer method can be used. This involves co-administering an oral dose of the unlabeled drug and an IV microdose of a stable isotope-labeled version of the drug. This allows for the determination of absolute bioavailability without needing a fully solubilized IV formulation at a high concentration.[17]
Quantitative Data Summary
The following table presents representative pharmacokinetic data for the related BCS Class II drug, fenofibrate, comparing a standard powder formulation to an enhanced nanoparticulated system in rats. This illustrates the potential improvement in bioavailability that can be achieved with advanced formulation strategies.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Fenofibrate Powder | 1.8 ± 0.5 | 4.0 | 15.2 ± 3.1 | 100 (Reference) |
| Gelatin Nanocapsules | 5.1 ± 1.1 | 6.0 | 83.6 ± 15.7 | ~550% |
| (Data adapted from studies on fenofibrate nanoparticulated systems. Values are representative mean ± SD.)[3][18] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded SEDDS
This protocol describes a general method for preparing a Self-Emulsifying Drug Delivery System (SEDDS) for a poorly soluble compound like this compound.
1. Materials:
-
This compound
-
Oil Phase (e.g., Capryol 90, Oleic Acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
2. Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagrams: To identify the optimal ratio of components, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions to map the self-emulsifying region.
-
Preparation of the Final Formulation:
-
Accurately weigh the selected amounts of the oil phase, surfactant, and co-surfactant into a clear glass vial.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the pre-weighed amount of this compound to the excipient mixture.
-
Vortex and sonicate the mixture until the this compound is completely dissolved, resulting in a clear, homogenous liquid.
-
Store the resulting pre-concentrate in a sealed container protected from light.
-
4. Characterization:
-
Emulsification Performance: Dilute 1 mL of the SEDDS formulation in 100 mL of distilled water or simulated intestinal fluid with gentle stirring. Visually assess the speed of emulsification and the final appearance (e.g., clear, bluish-white emulsion).
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the diluted emulsion using a dynamic light scattering (DLS) instrument.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for a preclinical PK study to evaluate the oral bioavailability of a new this compound formulation.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
2. Study Design:
-
Groups:
-
Group 1: Control Formulation (e.g., this compound in 0.5% CMC suspension).
-
Group 2: Test Formulation (e.g., this compound-loaded SEDDS).
-
(Optional) Group 3: Intravenous Formulation (for absolute bioavailability).
-
-
Dose: A typical oral dose for a preclinical PK study might range from 10 to 50 mg/kg. The IV dose would be significantly lower (e.g., 1-5 mg/kg).
-
Administration: Administer the formulation via oral gavage for oral groups or via tail vein injection for the IV group.
3. Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) from the tail vein or jugular vein into heparinized tubes at pre-defined time points.
-
Suggested Time Points (Oral): 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Suggested Time Points (IV): 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
4. Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the concentration of this compound (or its active metabolite) in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, and Area Under the Curve (AUC).
-
Calculate the relative bioavailability of the test formulation compared to the control using the formula: (AUC_Test / AUC_Control) * 100.
Visualizations
Signaling Pathway
This compound, like other fibrates, primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[19][20][21]
Caption: Mechanism of action of this compound via PPARα activation.
Experimental Workflow
This diagram illustrates the logical workflow for developing and testing a new formulation to enhance this compound's bioavailability.
Caption: Workflow for enhancing this compound's oral bioavailability.
References
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review – IJSREM [ijsrem.com]
- 3. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tanzj.net [tanzj.net]
- 14. Analysis of the enhanced oral bioavailability of fenofibrate lipid formulations in fasted humans using an in vitro-in silico-in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The fibrates in clinical practice: focus on micronised fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
- 20. What is this compound used for? [synapse.patsnap.com]
- 21. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of Binifibrate and Fenofibrate in Hyperlipidemia Models
A comprehensive review of the available preclinical data on binifibrate and fenofibrate reveals a significant disparity in the extent of published research. While both compounds are classified as fibrate drugs and share a common mechanism of action, a direct quantitative comparison of their preclinical efficacy in hyperlipidemia models is challenging due to the limited availability of specific experimental data for this compound.
This guide synthesizes the current understanding of both drugs, drawing on established pharmacological principles and the available preclinical literature. For fenofibrate, a substantial body of evidence from various animal models allows for a detailed examination of its effects on lipid profiles and its toxicological properties. In contrast, information on this compound is primarily descriptive, focusing on its mechanism of action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Mechanism of Action: A Shared Pathway
Both this compound and fenofibrate exert their lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα leads to a cascade of downstream events that collectively contribute to a more favorable lipid profile.
The binding of a fibrate to PPARα results in the transcription of genes involved in fatty acid oxidation, leading to a decrease in the availability of fatty acids for triglyceride synthesis.[1][2] This, in turn, reduces the production and secretion of very-low-density lipoprotein (VLDL) particles from the liver. Furthermore, PPARα activation enhances the expression of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in circulating VLDL and chylomicrons, and downregulates the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[3] This dual action accelerates the clearance of triglyceride-rich lipoproteins from the plasma.
In addition to their effects on triglycerides, fibrates also influence cholesterol levels. They have been shown to increase the production of apolipoproteins A-I and A-II, the primary protein components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.[1] The effect on low-density lipoprotein (LDL) cholesterol is more variable, but generally, fibrates contribute to a shift towards larger, less dense LDL particles, which are considered less atherogenic.
PPARα signaling pathway activated by fibrates.
Preclinical Efficacy Data
This compound
Despite being identified as a hypolipidemic agent, a thorough search of publicly available scientific literature did not yield specific preclinical studies with quantitative data on the efficacy of this compound in animal models of hyperlipidemia. The available information is limited to its classification as a fibrate and its mechanism of action via PPARα activation.[1]
Fenofibrate
In contrast, fenofibrate has been extensively studied in various preclinical models, providing a solid foundation of data on its lipid-lowering effects.
Table 1: Summary of Fenofibrate Efficacy in Preclinical Hyperlipidemia Models
| Animal Model | Dosing and Duration | Key Findings | Reference |
| Normal Rats (Age-related hypercholesterolemia) | 300 mg/kg/day for 5 weeks | - Significantly decreased plasma total cholesterol (TC) and free fatty acids (FFAs).- No significant effect on plasma triglycerides (TGs). | [4] |
| Hyperlipidemic Dogs | Dose-escalation (median dose 6.4 mg/kg/day) for 21-63 days | - Normalized triglycerides in all dogs.- Decreased serum cholesterol in 9 out of 10 dogs. | [5][6][7] |
Experimental Protocols
-
Rat Model of Age-Related Hypercholesterolemia:
-
Animals: Male Sprague-Dawley rats.
-
Treatment: Fenofibrate was administered by gavage at a dose of 300 mg/kg/day for 5 weeks.
-
Diet: Standard rat chow.
-
Parameters Measured: Plasma total cholesterol, triglycerides, and free fatty acids.[4]
-
-
Canine Hyperlipidemia Model:
-
Animals: Client-owned dogs with primary or secondary hyperlipidemia.
-
Treatment: A micronized, nanocrystal formulation of fenofibrate was administered orally once daily in a dose-escalation protocol over 3 cycles of 21 days each. The dose was increased if hypertriglyceridemia persisted.
-
Parameters Measured: Serum triglycerides and cholesterol.[5][6][7]
-
General experimental workflows for preclinical studies.
Preclinical Toxicology
This compound
Fenofibrate
The preclinical safety of fenofibrate has been extensively evaluated in multiple species.
Table 2: Summary of Fenofibrate Toxicology Findings in Preclinical Models
| Species | Key Findings | Reference |
| Rodents (Rats, Mice) | - Hepatic effects, including enzyme changes and, at high doses, liver tumors attributable to peroxisome proliferation (a phenomenon not considered relevant to humans).- No evidence of mutagenicity or teratogenicity. | [8][9] |
| Dogs | - Some renal effects.- Reversible ulcers and erosions in the gastrointestinal tract at high exposures. | [8][9] |
| Monkeys | - No significant toxic effects observed. | [8] |
It is important to note that the liver tumors observed in rodents are considered a species-specific effect related to peroxisome proliferation and are not deemed relevant to human risk at therapeutic doses.[9]
Conclusion
Based on the available preclinical information, both this compound and fenofibrate are PPARα agonists with a well-understood mechanism of action for lowering lipids. However, a significant knowledge gap exists for this compound concerning its in vivo efficacy and safety in preclinical hyperlipidemia models. In contrast, fenofibrate has a robust preclinical data package demonstrating its effectiveness in reducing triglycerides and, in some models, cholesterol, across different animal species. The toxicological profile of fenofibrate is also well-characterized, with the primary findings in rodents considered to have low translational relevance to humans.
For researchers and drug development professionals, while the shared mechanism of action suggests potential similarities in the efficacy of this compound and fenofibrate, the lack of concrete preclinical data for this compound necessitates caution. Further preclinical studies on this compound would be required to enable a direct and objective comparison of the performance of these two fibrates.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Fenofibrate - Wikipedia [en.wikipedia.org]
- 4. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Head-to-Head Comparison of Fibrates on PPAR-alpha Activation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various fibrates based on their potency and efficacy in activating Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha). The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Fibrates are a class of amphipathic carboxylic acid drugs that have been in clinical use for decades to treat dyslipidemia. Their primary mechanism of action is the activation of PPAR-alpha, a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism. Upon activation by a ligand, such as a fibrate, PPAR-alpha forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation. This cascade of events ultimately results in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
While all fibrates share this common mechanism, they exhibit notable differences in their potency, efficacy, and selectivity for PPAR-alpha. These differences can have significant implications for their clinical utility and side-effect profiles. This guide offers a head-to-head comparison of several key fibrates, including bezafibrate, fenofibrate, gemfibrozil, clofibrate, and the newer selective PPAR-alpha modulator (SPPARMα), pemafibrate.
Quantitative Comparison of Fibrate Activity on PPAR-alpha
The following table summarizes the quantitative data on the activation of human PPAR-alpha by various fibrates, as determined by in vitro assays. It is important to note that the data is compiled from different studies and assay conditions, which may influence the absolute values. However, the relative potencies and efficacies provide a valuable comparative overview.
| Fibrate | Assay Type | EC50 | Efficacy (% of Control) | Reference |
| Pemafibrate | GAL4-PPARα-LBD Transactivation Assay | 1.40 nM | 107% | [1] |
| Fenofibric Acid | GAL4-PPARα-LBD Transactivation Assay | 9.47 µM | 104% | [1] |
| Bezafibrate | GAL4-PPARα-LBD Transactivation Assay | 30.4 µM | 93.6% | [1] |
| Clofibrate | PGC1α Coactivator Recruitment Assay | >100 µM | Lower than Gemfibrozil | |
| Gemfibrozil | PGC1α Coactivator Recruitment Assay | ~100 µM | Lower than Clofibric Acid |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a higher potency.
Efficacy refers to the maximal response achievable from a drug. It is expressed as a percentage of the response to a potent PPAR-alpha agonist control.
Signaling Pathway of PPAR-alpha Activation
The activation of PPAR-alpha by fibrates initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. The following diagram illustrates this signaling pathway.
Caption: PPAR-alpha Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using two key experimental techniques: the Dual Luciferase-Reporter Gene Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay.
Dual Luciferase-Reporter Gene Assay (GAL4-PPARα-LBD Transactivation Assay)
This cell-based assay measures the ability of a compound to activate the PPAR-alpha ligand-binding domain (LBD), leading to the expression of a reporter gene, typically luciferase.
Experimental Workflow:
Caption: Dual Luciferase Assay Workflow.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Mammalian cells (e.g., HEK293T, COS-7) are cultured in appropriate media.
-
Cells are transiently co-transfected with three plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the human PPAR-alpha ligand-binding domain (GAL4-PPARα-LBD).
-
A reporter plasmid containing a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid constitutively expressing Renilla luciferase, used to normalize for transfection efficiency and cell viability.
-
-
-
Compound Treatment:
-
After an initial incubation period to allow for plasmid expression, the cells are treated with a range of concentrations of the test fibrates. A vehicle control (e.g., DMSO) and a potent PPAR-alpha agonist as a positive control are also included.
-
-
Cell Lysis and Luciferase Assay:
-
Following a second incubation period, the cells are lysed.
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between the PPAR-alpha LBD and a coactivator peptide.
Experimental Workflow:
Caption: TR-FRET Coactivator Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
The assay components are prepared in an appropriate buffer. These include:
-
Recombinant human PPAR-alpha LBD, typically tagged with Glutathione S-transferase (GST).
-
A biotinylated peptide representing the nuclear receptor interaction domain of a coactivator, such as PGC1α or SRC1.
-
A long-lifetime fluorescent donor, such as a terbium-labeled anti-GST antibody.
-
A fluorescent acceptor, such as streptavidin-conjugated allophycocyanin (APC).
-
-
-
Ligand Incubation:
-
The GST-PPARα-LBD is incubated with various concentrations of the fibrate compounds in a microplate.
-
-
Detection Reagent Addition:
-
A mixture of the biotinylated coactivator peptide and the TR-FRET detection reagents (terbium-anti-GST and streptavidin-APC) is added to the wells.
-
-
TR-FRET Measurement:
-
After an incubation period to allow for binding equilibrium, the plate is read on a TR-FRET-compatible microplate reader. The instrument excites the terbium donor and measures the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor emission to the donor emission is calculated. An increase in this ratio indicates the recruitment of the coactivator peptide to the PPAR-alpha LBD.
-
EC50 values are calculated from the dose-response curves.
-
Concluding Remarks
The comparative data and methodologies presented in this guide highlight the varying potencies and efficacies of different fibrates in activating PPAR-alpha. Pemafibrate stands out as a highly potent and selective PPAR-alpha modulator, with an EC50 in the nanomolar range, significantly lower than that of older fibrates like fenofibric acid and bezafibrate. While direct comparative data for gemfibrozil and clofibrate under identical conditions is limited in the provided search results, existing evidence suggests they are generally less potent than fenofibrate.
These differences in PPAR-alpha activation can translate to variations in clinical efficacy and the potential for off-target effects. For researchers and drug development professionals, a thorough understanding of these head-to-head comparisons is crucial for the rational design and selection of compounds for further investigation and for interpreting the outcomes of clinical studies. The detailed experimental protocols provided herein offer a foundation for conducting independent comparative studies to further elucidate the nuanced pharmacology of this important class of drugs.
References
Binifibrate vs. Gemfibrozil: A Comparative Analysis of Gene Expression in Lipid Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Binifibrate and Gemfibrozil, two fibrate drugs employed in the management of hyperlipidemia. The focus of this analysis is on their differential effects on gene expression, supported by available experimental data. While both drugs share a primary mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), this document aims to delineate the nuances in their molecular pathways and resulting physiological effects.
Mechanism of Action: A Shared Pathway with Potential Divergence
Both this compound and Gemfibrozil exert their lipid-lowering effects primarily by activating PPARα, a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2] Activation of PPARα leads to a cascade of transcriptional changes in the liver and other tissues, ultimately resulting in reduced plasma triglycerides and, in some cases, a modest reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]
The binding of these fibrates to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Impact on Gene Expression: A Detailed Look
The activation of PPARα by this compound and Gemfibrozil initiates a series of changes in the expression of genes crucial for lipid homeostasis.
Genes Involved in Fatty Acid Oxidation
A primary effect of both drugs is the upregulation of genes responsible for the catabolism of fatty acids. This includes genes encoding for enzymes involved in peroxisomal and mitochondrial β-oxidation.
This compound: Studies indicate that this compound enhances the expression of genes involved in fatty acid β-oxidation, leading to an increased breakdown of fatty acids.[2] This reduces the availability of fatty acids for the synthesis of triglycerides.
Gemfibrozil: More specific quantitative data is available for Gemfibrozil. It has been shown to increase the expression of key enzymes in fatty acid oxidation, including:
-
Carnitine palmitoyltransferase I & II (CPT1, CPT2): Essential for the transport of long-chain fatty acids into the mitochondria for oxidation.
-
Acyl-CoA oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[3]
-
Hydroxyacyl-CoA dehydrogenase (HADHA): Involved in the mitochondrial β-oxidation spiral.[3]
Genes Regulating Lipoprotein Metabolism
Both fibrates influence the expression of genes that control the synthesis and catabolism of lipoproteins.
This compound: It is reported to upregulate the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), which are the major protein components of HDL, potentially contributing to an increase in HDL cholesterol levels.[2] Furthermore, it is suggested to upregulate the expression of the LDL receptor, enhancing the clearance of LDL cholesterol from the circulation.[2]
Gemfibrozil: Gemfibrozil has been shown to decrease the hepatic production of apolipoprotein C-III (ApoC-III), a protein that inhibits lipoprotein lipase and hepatic lipase, thereby promoting the clearance of triglyceride-rich lipoproteins. It also increases the synthesis of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).
Genes Involved in Triglyceride Synthesis
By promoting fatty acid oxidation, both drugs indirectly reduce the substrate availability for triglyceride synthesis.
Gemfibrozil: Research indicates that Gemfibrozil can interfere with lipid synthesis and secretion.[3] It has been shown to decrease the production of VLDL by the liver, a key carrier of triglycerides in the blood.[1]
Quantitative Data on Gene Expression Changes
The following table summarizes the reported quantitative changes in gene expression and protein levels following treatment with Gemfibrozil. Similar quantitative data for this compound is not extensively available in the reviewed literature.
| Gene/Protein | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |
| PPARα (protein) | Human hepatoma SMMC-7721 cells | Gemfibrozil | Upregulation | [3] |
| SREBP1 | Human hepatoma SMMC-7721 cells | Gemfibrozil | Upregulation | [3] |
| Carnitine palmitoyltransferase 2 (CPT2) | Human hepatoma SMMC-7721 cells | Gemfibrozil | Increased expression | [3] |
| Acyl-coA oxidase 1 (ACOX1) | Human hepatoma SMMC-7721 cells | Gemfibrozil | Increased expression | [3] |
| Hydroxyacyl-CoA dehydrogenase (HADHA) | Human hepatoma SMMC-7721 cells | Gemfibrozil | Increased expression | [3] |
| LIPIN1 | Human hepatoma SMMC-7721 cells | Gemfibrozil | Increased expression | [3] |
| Diacylglycerol O-acyltransferase 1 (DGAT1) | Human hepatoma SMMC-7721 cells | Gemfibrozil | Increased expression | [3] |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Effects of bezafibrate and gemfibrozil on serum lipoproteins in primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARα Activation Suppresses Cytochrome P450 Induction Potential in Mice Treated with Gemfibrozil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Validating the efficacy of Binifibrate against other lipid-lowering agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of binifibrate with other prominent lipid-lowering agents, including statins, ezetimibe, and PCSK9 inhibitors. While direct head-to-head clinical trial data for this compound against all comparator drugs is limited, this guide synthesizes available data for the fibrate class, to which this compound belongs, to provide a robust comparative analysis. The information is intended to support research, clinical trial design, and drug development efforts in the field of dyslipidemia management.
Mechanism of Action: The Role of PPARα Activation
This compound, like other fibrates, exerts its primary lipid-modifying effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The binding of this compound to PPARα leads to a cascade of downstream effects that collectively improve the lipid profile.
Key mechanistic actions include:
-
Increased Lipoprotein Lipase Activity: Activation of PPARα enhances the expression of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons. This leads to a significant reduction in plasma triglyceride levels.
-
Apolipoprotein Regulation: Fibrates upregulate the expression of apolipoprotein A-I (Apo A-I) and apolipoprotein A-II (Apo A-II), which are the primary protein components of high-density lipoprotein (HDL). This results in increased HDL cholesterol ("good cholesterol") levels.
-
Fatty Acid Oxidation: PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate availability for triglyceride synthesis.
-
Reduced VLDL Production: By modulating the expression of genes involved in lipid synthesis and transport, fibrates decrease the hepatic production and secretion of VLDL particles, which are precursors to low-density lipoprotein (LDL).
This multi-faceted mechanism of action distinguishes fibrates from other classes of lipid-lowering drugs such as statins, which primarily inhibit cholesterol synthesis, ezetimibe, which blocks cholesterol absorption, and PCSK9 inhibitors, which increase the clearance of LDL cholesterol.
Comparative Efficacy in Lipid Parameter Modulation
The following tables summarize the comparative efficacy of fibrates (as a proxy for this compound), statins, ezetimibe, and PCSK9 inhibitors on key lipid parameters based on available clinical trial data. It is important to note that the actual effects can vary based on the specific drug, dosage, patient population, and baseline lipid levels.
| Drug Class | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| Fibrates | 5-20% (may increase in severe hypertriglyceridemia) | 10-20% | 20-50% |
| Statins | 18-55% | 5-15% | 10-30% |
| Ezetimibe | 13-20% | 1-5% | 5-10% |
| PCSK9 Inhibitors | 45-70% | 5-10% | 10-20% |
Table 1: Comparative Efficacy on Major Lipid Parameters.
| Combination Therapy | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| Statin + Fibrate | 30-40% | 15-25% | 40-60% |
| Statin + Ezetimibe | 35-65% | 5-15% | 15-35% |
| Statin + PCSK9 Inhibitor | 60-75% | 5-10% | 15-35% |
Table 2: Efficacy of Combination Therapies.
Head-to-Head Comparative Studies: A Closer Look
While direct comparisons involving this compound are scarce, studies comparing other fibrates with statins and ezetimibe provide valuable insights.
A meta-analysis of head-to-head randomized controlled trials comparing statins and fibrates found no significant difference in major cardiovascular events, though the follow-up durations were often short.[1] Statins were associated with a lower incidence of serious adverse effects and elevations in serum creatinine, while fibrates were linked to more elevations in alanine aminotransferase.[1]
In a study comparing fenofibrate to bezafibrate, both drugs significantly reduced triglyceride levels, but bezafibrate was more effective at lowering total and LDL cholesterol and increasing HDL cholesterol.[2] Another study found micronised fenofibrate to be more effective than bezafibrate in reducing total and VLDL cholesterol and increasing HDL cholesterol in patients with type III hyperlipoproteinemia.[3]
When comparing fenofibrate with ezetimibe as an add-on therapy to atorvastatin, fenofibrate was more effective at reducing triglycerides and increasing HDL-c, while the combination of fenofibrate and ezetimibe showed greater LDL-c reduction than either monotherapy.[4][5]
Experimental Protocols: A Methodological Overview
The following provides a generalized overview of the methodologies commonly employed in clinical trials evaluating the efficacy and safety of lipid-lowering agents, based on published study protocols.
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, or active-comparator controlled studies.[6][7] A washout period for existing lipid-lowering medications is often required before randomization to establish a stable baseline.[8]
Patient Population: Inclusion criteria typically target patients with specific dyslipidemia profiles (e.g., primary hypercholesterolemia, mixed dyslipidemia, severe hypertriglyceridemia) and may include those with or at high risk for atherosclerotic cardiovascular disease (ASCVD).[9] Key exclusion criteria often include recent cardiovascular events, uncontrolled secondary causes of hyperlipidemia, and significant renal or hepatic impairment.[4]
Intervention and Dosing: Participants are randomly assigned to receive the investigational drug, a comparator drug, or a placebo at a specified dose and frequency for a defined treatment period.[2][10]
Efficacy Endpoints: The primary efficacy endpoint is typically the percentage change in LDL-C from baseline to the end of the treatment period.[6] Secondary endpoints often include percentage changes in other lipid parameters such as total cholesterol, HDL-C, triglycerides, and apolipoproteins.[4]
Safety and Tolerability Assessment: Safety is monitored through the recording of adverse events, clinical laboratory tests (including liver function tests, creatine kinase, and serum creatinine), vital signs, and physical examinations at regular intervals throughout the study.[9][11]
Statistical Analysis: The primary efficacy analysis is usually performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication.[9] Statistical tests such as ANCOVA are often used to compare the treatment effects between groups, adjusting for baseline values and other relevant covariates.[12]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's Mechanism of Action via PPARα.
References
- 1. Comparative efficacy and safety of statin and fibrate monotherapy: A systematic review and meta-analysis of head-to-head randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of bezafibrate and micronised fenofibrate in patients with type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe and Fenofibrate in Patients With Mixed Hyperlipidemia - American College of Cardiology [acc.org]
- 5. Efficacy and Safety of Long-term Coadministration of Fenofibrate and Ezetimibe in Patients with Combined Hyperlipidemia: Results of the EFECTL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of statins, ezetimibe, and fibrates monotherapy or combination therapy for hyperlipidemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study Design and Protocol for a Randomized Controlled Trial to Assess Long-Term Efficacy and Safety of a Triple Combination of Ezetimibe, Fenofibrate, and Moderate-Intensity Statin in Patients with Type 2 Diabetes and Modifiable Cardiovascular Risk Factors (ENSEMBLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Study Design and Protocol for a Randomized Controlled Trial to Assess Long-Term Efficacy and Safety of a Triple Combination of Ezetimibe, Fenofibrate, and Moderate-Intensity Statin in Patients with Type 2 Diabetes and Modifiable Cardiovascular Risk Factors (ENSEMBLE) [e-enm.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. [Efficacy and safety of combined statin-fenofibrates therapy compared with monotherapy in patients with mixed hyperlipidemia and high risk of coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomised, multicentre, placebo-controlled trial of fenofibrate for treatment of diabetic macular oedema with economic evaluation (FORTE study): study protocol for a randomised control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Fibrate Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Binifibrate and other fibrates in the management of dyslipidemia. Given the limited specific cross-study data for this compound, this analysis leverages extensive experimental data from well-researched fibrates, namely Fenofibrate and Bezafibrate, as representative agents of this class. Fibrates are a class of drugs primarily indicated for the treatment of hypertriglyceridemia and mixed dyslipidemia.[1] Their therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in lipid metabolism.[2]
Mechanism of Action: PPARα Agonism
This compound, like other fibrates, functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[2][3] PPARα is a nuclear receptor that regulates the transcription of numerous genes involved in fatty acid and lipoprotein metabolism.
The activation of PPARα by a fibrate initiates a cascade of events:
-
Heterodimerization : The activated PPARα forms a heterodimer complex with the retinoid X receptor (RXR).
-
PPRE Binding : This PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.
-
Gene Transcription Regulation : This binding modulates the transcription of genes that lead to several key metabolic changes:
-
Increased Lipolysis : Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III, leading to enhanced catabolism of triglyceride-rich particles.[4]
-
Increased Fatty Acid Oxidation : Enhanced expression of genes involved in the uptake and oxidation of fatty acids in the liver.
-
Increased HDL Cholesterol : Upregulation of apolipoproteins A-I and A-II, which are major components of High-Density Lipoprotein (HDL) particles.
-
Decreased LDL Cholesterol : Promotion of the hepatic uptake and clearance of Low-Density Lipoprotein (LDL) particles.
-
This mechanism results in a significant reduction in plasma triglycerides, a decrease in LDL cholesterol, and an increase in HDL cholesterol, contributing to a more favorable lipid profile.[4]
Comparative Efficacy: Fenofibrate vs. Bezafibrate
Clinical studies comparing different fibrates provide valuable insights into the expected therapeutic performance of this drug class. Below are data summarized from two key comparative trials.
Table 1: Efficacy in Patients with Type III Hyperlipoproteinemia (Data from a 12-week prospective study)[5]
| Parameter | Bezafibrate (400 mg/day) | Micronised Fenofibrate (200 mg/day) |
| Total Cholesterol Reduction | 26.0% | 38.7% |
| VLDL Cholesterol Reduction | 41.5% | 54.1% |
| Total Triglycerides Reduction | 27.5% | 39.1% |
| HDL Cholesterol Increase | 15.0% | 27.8% |
In this study, micronised fenofibrate was significantly more effective than bezafibrate in improving the lipid profiles of patients with type III hyperlipoproteinemia.[5]
Table 2: Efficacy in Dyslipidemic Patients with Impaired Glucose Tolerance or Type 2 Diabetes (Data from an 8-week crossover study)[6]
| Parameter | Bezafibrate (400 mg/day) | Fenofibrate (200 mg/day) |
| Triglycerides (TG) Reduction | -38.3% | -32.9% |
| HDL-C Increase | +18.0% | +11.7% |
| Total Cholesterol (TC) Reduction | Not significant | -11.2% |
| Non-HDL-C Reduction | Not significant | -17.3% |
| Apolipoprotein B Reduction | Not significant | -15.1% |
| Insulin Reduction | -17.0% | Not significant |
This crossover study indicated that while both fibrates effectively lowered triglycerides and raised HDL-C, bezafibrate showed a greater effect in these areas and also improved glucose tolerance.[6] Fenofibrate, however, was more effective at reducing total and non-HDL cholesterol.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key comparative studies cited.
Protocol 1: Prospective Study in Type III Hyperlipoproteinemia[5]
-
Study Design : A prospective, comparative clinical trial.
-
Participants : 23 patients with well-characterized type III hyperlipoproteinemia.
-
Procedure :
-
Baseline Phase (4 weeks) : Patients were placed on a lipid-lowering diet to establish baseline lipid values.
-
Treatment Phase 1 (12 weeks) : Patients received either bezafibrate (400 mg once daily) or micronised fenofibrate (200 mg once daily).
-
Treatment Phase 2 (12 weeks) : After a washout period (not specified), patients were crossed over to the other treatment arm.
-
-
Primary Endpoints : Measurement of serum concentrations of total cholesterol, VLDL cholesterol, total triglycerides, and HDL cholesterol after each 12-week treatment period.
-
Statistical Analysis : Comparison of lipid parameter changes from baseline for each drug and comparison of the efficacy between the two drugs.
Protocol 2: Crossover Study in Dyslipidemic and Diabetic Patients[6]
-
Study Design : An open-label, randomized, four-phased crossover study.
-
Participants : 14 patients with dyslipidemia and either impaired glucose tolerance or type 2 diabetes mellitus.
-
Procedure :
-
Treatment Period 1 (8 weeks) : Subjects were randomized to receive either bezafibrate (400 mg/day) or fenofibrate (200 mg/day).
-
Washout Period (4 weeks) : Patients discontinued fibrate treatment.
-
Treatment Period 2 (8 weeks) : Subjects were switched to the alternate fibrate for 8 weeks.
-
-
Primary Endpoints : Measurement of circulating Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) levels.
-
Secondary Endpoints : Measurement of metabolic parameters including triglycerides, HDL-C, total cholesterol, non-HDL-C, apolipoprotein B, adiponectin, leptin, and insulin at weeks 0, 8, 12, and 20.
Conclusion
The analysis of well-documented fibrates such as Fenofibrate and Bezafibrate provides a strong foundation for understanding the therapeutic potential of this compound. As a PPARα agonist, this compound is expected to effectively modulate lipid profiles, primarily by reducing triglycerides and increasing HDL cholesterol. The comparative data between Fenofibrate and Bezafibrate highlight that while the core mechanism is shared, individual fibrates can exhibit different efficacy profiles, suggesting that the choice of agent may be tailored to the specific lipid abnormalities and patient comorbidities, such as insulin resistance.[6] To definitively establish the specific therapeutic profile of this compound and its place in the clinical armamentarium, dedicated, large-scale clinical trials are required to compare its efficacy and safety against other fibrates and lipid-lowering therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment of hyperlipidaemia with fenofibrate and related fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of bezafibrate and micronised fenofibrate in patients with type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effects of bezafibrate and fenofibrate on circulating proprotein convertase subtilisin/kexin type 9 and adipocytokine levels in dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes mellitus: results from a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Binifibrate's Performance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Binifibrate's anticipated performance based on established research models and data from mechanistically similar fibrate drugs. Due to a lack of publicly available head-to-head clinical trial data for this compound, this guide benchmarks its expected efficacy by examining comprehensive data from comparative studies of other fibrates, such as fenofibrate, bezafibrate, and gemfibrozil.
This compound, a fibric acid derivative, is designed to modulate lipid metabolism, primarily targeting hyperlipidemia. Like other drugs in its class, this compound is expected to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism of action is central to its therapeutic effects on lipid profiles.
Mechanism of Action: The PPARα Pathway
Fibrates, including this compound, exert their effects by activating the nuclear receptor PPARα. This activation leads to a cascade of downstream events that collectively improve the lipid profile. The binding of the fibrate to PPARα results in the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
The key outcomes of PPARα activation include:
-
Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased Apo A-I and Apo A-II Expression: This leads to higher levels of high-density lipoprotein (HDL) cholesterol, which is involved in reverse cholesterol transport.
-
Decreased Apo C-III Expression: This further promotes the catabolism of triglyceride-rich particles.
-
Increased Fatty Acid Oxidation: This reduces the availability of fatty acids for triglyceride synthesis in the liver.
Comparative Efficacy of Fibrates in Clinical Trials
While direct comparative data for this compound is unavailable, numerous studies have compared the efficacy of other fibrates in patients with hyperlipidemia. The following tables summarize the percentage changes in key lipid parameters observed in head-to-head clinical trials.
Fibrate vs. Fibrate Comparison
| Study | Drug 1 (Daily Dose) | Drug 2 (Daily Dose) | Patient Population | Duration | % Change Triglycerides (Drug 1 vs. Drug 2) | % Change LDL-C (Drug 1 vs. Drug 2) | % Change HDL-C (Drug 1 vs. Drug 2) |
| Study A | Bezafibrate (600 mg) | Fenofibrate (300 mg) | Primary Hyperlipoproteinemia | 4 months | Significant reduction in both, greater with Bezafibrate | ↓ (significant) vs. No significant change | ↑ (significant) vs. Little to no change |
| Study B | Fenofibrate (200 mg) | Gemfibrozil (900 mg) | Primary Hyperlipoproteinemia (IIa & IIb) | 6 weeks | -54% vs. -46.5% | -27% vs. -16% | +9% vs. +9% |
| Study C | Ciprofibrate (100 mg) | Gemfibrozil (1200 mg) | Mixed Hyperlipidemia | 8 weeks | -43.5% vs. -54% | Minimal effect in both | +20.8% vs. +19.3% |
| Study D | Bezafibrate (3 x 200 mg) | Clofibrate (3 x 500 mg) | Primary Hyperlipoproteinemia (IIb & IV) | 8 weeks | -36% vs. -18% | -16% (IIb) vs. -10% (IIb) | Not specified |
Fibrate Monotherapy vs. Statin Monotherapy
Statins are another major class of lipid-lowering drugs. While their primary effect is on LDL-C reduction, comparisons with fibrates are crucial for understanding the best therapeutic approach for different dyslipidemia profiles.
| Study | Fibrate (Daily Dose) | Statin (Daily Dose) | Patient Population | Duration | % Change Triglycerides (Fibrate vs. Statin) | % Change LDL-C (Fibrate vs. Statin) | % Change HDL-C (Fibrate vs. Statin) |
| Meta-analysis E | Various Fibrates | Various Statins | Dyslipidemia | Various | Fibrates more effective | Statins more effective | Fibrates more effective |
Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, detailed experimental protocols are essential. Below is a generalized workflow for a clinical trial comparing two lipid-lowering agents, based on the methodologies of the cited studies.
Key Methodological Components:
-
Study Design: The majority of comparative studies employ a randomized, double-blind, parallel-group or crossover design to minimize bias.
-
Patient Population: Clearly defined inclusion and exclusion criteria are crucial. Typically, patients with specific types of hyperlipidemia (e.g., Fredrickson types IIa, IIb, IV) are recruited. A washout period for any previous lipid-lowering medication is usually required.
-
Interventions: Standardized daily doses of the investigational drug (e.g., this compound) and the comparator drug are administered for a predefined period.
-
Assessments:
-
Efficacy: Fasting blood samples are collected at baseline and at specified intervals during the study to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Safety: Liver function tests (ALT, AST), creatine kinase levels, and renal function are monitored to assess the safety and tolerability of the treatments.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the mean percentage changes in lipid parameters between the treatment groups.
Conclusion
While direct comparative clinical data for this compound is currently lacking in the public domain, its performance can be reasonably extrapolated from the extensive research conducted on other fibrates that share the same PPARα agonist mechanism of action. The available evidence from head-to-head trials of fenofibrate, bezafibrate, and gemfibrozil demonstrates that fibrates are highly effective in reducing triglyceride levels and increasing HDL-cholesterol. Their effect on LDL-cholesterol is more variable and generally less pronounced than that of statins.
For researchers and drug development professionals, the existing data on other fibrates provides a solid foundation for designing preclinical and clinical studies to definitively benchmark this compound's performance. Future research should focus on direct, well-controlled comparative trials to elucidate the specific efficacy and safety profile of this compound relative to other established lipid-lowering therapies.
A Comparative Review of the Molecular Mechanisms of Fibrate Drugs: A Guide for Researchers
Fibrate drugs, a class of amphipathic carboxylic acids, have been a cornerstone in the management of dyslipidemia for decades. Their primary role is to reduce elevated triglyceride levels and increase high-density lipoprotein (HDL) cholesterol, thereby mitigating cardiovascular risk. This guide provides a comparative overview of the molecular mechanisms of common fibrate drugs, focusing on their interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα), supported by experimental data and detailed protocols for key assays utilized in their study.
The Central Role of PPARα in Fibrate Action
The pharmacological effects of fibrates are predominantly mediated through their activation of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[1][2][3] Upon binding to a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1] This binding initiates a cascade of transcriptional events that ultimately modulate lipid and lipoprotein metabolism.[2]
The activation of PPARα by fibrates leads to several key downstream effects:
-
Increased Fatty Acid Oxidation: Fibrates stimulate the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[1] This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.
-
Regulation of Lipoprotein Lipase (LPL) Activity: Fibrates enhance the expression of LPL, an enzyme crucial for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons.[1] They also decrease the expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL, further promoting the clearance of triglyceride-rich lipoproteins.[2]
-
Increased HDL Cholesterol: The mechanism for HDL-C elevation involves the increased expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of HDL.[1]
-
Anti-inflammatory Effects: Beyond lipid modulation, fibrates exhibit anti-inflammatory properties by indirectly inhibiting the activity of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[1]
Comparative Efficacy of Fibrate Drugs
While all fibrates share the common mechanism of PPARα activation, they exhibit differences in their binding affinity, activation potency, and clinical efficacy. The most commonly studied fibrates include bezafibrate, fenofibrate (and its active metabolite, fenofibric acid), gemfibrozil, and ciprofibrate.
Data Presentation: Fibrate Drug Performance Metrics
| Drug | Target Receptor(s) | Binding Affinity (Ki/Kd) for PPARα | PPARα Activation Potency (EC50) | Key Target Gene Regulation (Fold Change) |
| Bezafibrate | Pan-PPAR (α, γ, δ) agonist[4][5] | 1 µM (for PPARα)[6] | 30.4 µM[7] | ↑ LPL , ↓ APOC3 , ↑ APOA1 |
| Fenofibric Acid | Primarily PPARα agonist[7] | - | 9.47 µM[7] | ↑ CPT1 , ↑ ACO , ↑ LPL , ↓ APOC3 , ↑ APOA1 [3] |
| Gemfibrozil | Primarily PPARα agonist[4] | 0.23 mM (lower affinity)[6] | - | ↑ LPL , ↓ APOC3 , ↑ APOA1 |
| Ciprofibrate | Primarily PPARα agonist | - | - | ↑ CPT1 , ↑ ACO |
Experimental Protocols for Studying Fibrate Mechanisms
Understanding the molecular intricacies of fibrate action relies on a suite of well-established experimental techniques. Below are detailed protocols for three key assays used to characterize the interaction of fibrates with PPARα and their downstream effects.
Reporter Gene Assay for PPARα Activation
This assay quantifies the ability of a compound to activate a transcription factor, in this case, PPARα. It utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with PPREs.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human PPARα
-
Luciferase reporter plasmid containing PPREs (e.g., pGL3-PPRE-luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Cell culture medium and supplements
-
Fibrate compounds of interest
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing the fibrate compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the fibrate concentration to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay for PPARα Binding
ChIP assays are used to determine if a specific protein (e.g., PPARα) binds to a specific DNA sequence (e.g., a PPRE in a target gene promoter) in vivo.
Materials:
-
Cells or tissues treated with a fibrate or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
Sonicator
-
Anti-PPARα antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR targeting a known PPRE and a negative control region
-
qPCR master mix and instrument
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for your cell type.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-PPARα antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to a known PPRE in a PPARα target gene promoter and a negative control region (a gene region not expected to bind PPARα).
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the PPARα IP sample relative to the IgG control and the input DNA.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the changes in the mRNA levels of target genes in response to fibrate treatment.
Materials:
-
Cells or tissues treated with a fibrate or vehicle control
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Primers for qPCR targeting genes of interest (e.g., CPT1, ACO, LPL, APOC3, APOA1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the treated and control cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental workflows involved in the study of fibrate drugs.
PPARα Signaling Pathway
Caption: PPARα signaling pathway activated by fibrate drugs.
Experimental Workflow for Comparing Fibrate Efficacy
Caption: Workflow for comparing the molecular efficacy of different fibrate drugs.
Conclusion
Fibrate drugs exert their lipid-modifying effects primarily through the activation of the nuclear receptor PPARα. While the general mechanism is conserved across the class, individual fibrates exhibit distinct profiles in terms of their binding affinity, activation potency, and effects on target gene expression. A thorough understanding of these molecular nuances, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimized clinical application of this important class of therapeutic agents. Researchers are encouraged to utilize these methodologies to further elucidate the comparative pharmacology of existing and novel fibrate compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available In Vivo Bioequivalence Data for Binifibrate Formulations
Despite a comprehensive search, no publicly available in vivo bioequivalence studies comparing different formulations of Binifibrate could be identified. While information regarding its mechanism of action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist is available, comparative pharmacokinetic data essential for a bioequivalence assessment between different this compound products is not present in the public domain.[1]
Therefore, to illustrate the principles and methodologies of in vivo bioequivalence studies for fibrate drugs, this guide will provide a comparative analysis of different formulations of Fenofibrate , a structurally and functionally related lipid-lowering agent. The extensive body of research on Fenofibrate bioequivalence serves as a valuable proxy for understanding the key parameters and experimental considerations relevant to this class of drugs.
Comparative Bioequivalence of Fenofibrate Formulations
Numerous studies have been conducted to compare the bioequivalence of various Fenofibrate formulations, including capsules and tablets, often at different dosages and under both fed and fasting conditions.[2][3][4] These studies are crucial for ensuring that generic or new formulations of a drug are therapeutically equivalent to a reference product.
The primary pharmacokinetic parameters assessed in these studies are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the bloodstream.
-
Tmax (Time to Maximum Plasma Concentration): The time it takes for the drug to reach its maximum concentration.
For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the regulatory acceptance range, which is typically 80% to 125%.[4]
Quantitative Data Summary
The following table summarizes the pharmacokinetic data from a representative bioequivalence study comparing a test and a reference formulation of Fenofibrate.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC (0-t) (ng·h/mL) | 135.1 ± 35.4 | 124.9 ± 30.2 | 1.08 (89.1 - 117.5) |
| AUC (0-inf) (ng·h/mL) | 156.4 ± 42.1 | 139.6 ± 38.7 | 1.12 (90.3 - 119.4) |
| Cmax (ng/mL) | 5.52 ± 1.21 | 5.35 ± 1.15 | 1.03 (85.0 - 112.1) |
| Tmax (h) | 3.39 ± 1.01 | 3.00 ± 0.85 | - |
Data adapted from a study on 160 mg Fenofibrate tablets.[5]
Experimental Protocols
A standard in vivo bioequivalence study for Fenofibrate formulations typically follows a randomized, crossover design.
Study Design: A randomized, open-label, two-period, two-sequence, crossover study is a common design.[4] In this design, healthy volunteers are randomly assigned to one of two sequences. In the first period, one group receives the test formulation, and the other receives the reference formulation. After a washout period, which is a sufficient amount of time for the drug to be eliminated from the body, the subjects "cross over" to the other formulation for the second period.
Subject Population: Healthy adult volunteers are typically recruited for these studies.[2][3] Inclusion and exclusion criteria are established to ensure the safety of the participants and the integrity of the study data.
Dosing and Administration: A single oral dose of the test and reference formulations is administered to the subjects, usually after an overnight fast.[2] For drugs like Fenofibrate, studies may also be conducted under fed conditions to assess the effect of food on drug absorption.[2][3]
Blood Sampling: Blood samples are collected from the subjects at predetermined time points before and after drug administration.[4][5] Sampling is typically continued for a duration sufficient to characterize the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
Analytical Method: The concentration of the active metabolite of Fenofibrate, fenofibric acid, in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.[5]
Visualizations
Experimental Workflow for a Fenofibrate Bioequivalence Study
Caption: Workflow of a typical crossover bioequivalence study.
Signaling Pathway of Fibrate Action
Caption: Mechanism of action of fibrates via PPARα activation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of the Potency of Binifibrate and Other PPAR-alpha Agonists
This guide provides a comprehensive comparison of the relative potency of Binifibrate and other peroxisome proliferator-activated receptor alpha (PPAR-α) agonists for researchers, scientists, and drug development professionals. The following sections detail the in vitro potency, clinical efficacy, and underlying signaling pathways of these compounds, supported by experimental data and methodologies.
Introduction to PPAR-alpha Agonists
Peroxisome proliferator-activated receptor alpha (PPAR-α) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[1] Agonists of PPAR-α, such as fibrates, are a class of drugs used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. By activating PPAR-α, these drugs modulate the expression of genes involved in fatty acid oxidation and lipoprotein transport, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][2][3] This guide focuses on comparing the potency of various PPAR-α agonists, including this compound, Fenofibrate, Bezafibrate, and the newer selective PPAR-α modulator (SPPARMα), Pemafibrate.
In Vitro Potency of PPAR-alpha Agonists
The in vitro potency of PPAR-α agonists is typically determined by their ability to activate the PPAR-α receptor in cell-based assays. A common method is the luciferase reporter gene assay, where the activation of the receptor by a ligand drives the expression of a luciferase enzyme, and the resulting light emission is measured. The potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.
Table 1: In Vitro Potency of Selected PPAR-alpha Agonists on Human PPAR-α [4]
| Compound | EC50 (µM) | Efficacy (%) |
| Bezafibrate | 30.4 | 93.6 |
| Fenofibric Acid | 9.47 | 104 |
| Pemafibrate | 0.0014 | 107 |
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 value indicates a higher potency. Efficacy: The maximal response a drug can produce.
Based on this data, Pemafibrate is the most potent PPAR-α agonist in vitro, with an EC50 value in the nanomolar range, followed by Fenofibric acid and then Bezafibrate.
Experimental Protocol: PPAR-alpha Luciferase Reporter Gene Assay
The following is a generalized protocol for a PPAR-α luciferase reporter gene assay, based on methodologies described in the literature.[4][5]
-
Cell Culture and Transfection: Mammalian cells (e.g., COS-7 or HepG2) are cultured in a suitable medium. The cells are then transiently transfected with two plasmids: an expression vector for the human PPAR-α receptor and a reporter plasmid containing a PPAR-α response element (PPRE) linked to a luciferase gene. A third plasmid expressing a control reporter gene (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After an incubation period to allow for gene expression, the cells are treated with various concentrations of the test compounds (e.g., this compound, Fenofibrate). A vehicle control (e.g., DMSO) and a known potent PPAR-α agonist are included as negative and positive controls, respectively.
-
Luciferase Assay: Following a further incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light emission from the PPRE-driven luciferase is normalized to the light emission from the control reporter.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration, and the EC50 value is calculated using a suitable pharmacological model.
Clinical Efficacy of PPAR-alpha Agonists
The clinical efficacy of PPAR-α agonists is evaluated in randomized controlled trials by measuring their effects on the lipid profiles of patients with dyslipidemia. A 2025 meta-analysis published in a leading cardiology journal summarized the results of 63 randomized controlled trials comparing different fibrates to placebo.
Table 2: Effects of Fibrates on Lipid Profiles (Absolute Changes from Placebo)
| Fibrate | Change in Triglycerides (mg/dL) | Change in LDL-C (mg/dL) | Change in HDL-C (mg/dL) |
| Fenofibrate | Significant Reduction | -15.12 | Significant Increase |
| Bezafibrate | Significant Reduction | -15.04 | Significant Increase |
| Gemfibrozil | Significant Reduction | Not Significant | Significant Increase |
| Pemafibrate | Significant Reduction | Not Significant | Significant Increase |
LDL-C: Low-density lipoprotein cholesterol. HDL-C: High-density lipoprotein cholesterol. Data for this compound was not specifically detailed in the meta-analysis abstract.
The meta-analysis concluded that while all fibrates significantly reduce triglyceride levels, Fenofibrate and Bezafibrate also lead to significant reductions in LDL-cholesterol.
Experimental Protocol: Clinical Trial for Dyslipidemia
The following outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a PPAR-α agonist.
-
Patient Population: Adult patients with a diagnosis of mixed dyslipidemia (elevated triglycerides and LDL-cholesterol) are recruited. Key inclusion and exclusion criteria are defined to ensure a homogenous study population.
-
Study Design: The trial is designed as a randomized, double-blind, placebo-controlled study with parallel groups. Patients are randomly assigned to receive the investigational drug (e.g., this compound), a placebo, or an active comparator (e.g., Fenofibrate) for a specified duration (e.g., 12 weeks).
-
Treatment: Patients receive the assigned treatment at a fixed daily dose. Adherence to the treatment regimen is monitored throughout the study.
-
Efficacy Assessments: The primary efficacy endpoint is the percentage change in fasting serum triglyceride levels from baseline to the end of the treatment period. Secondary endpoints typically include changes in LDL-C, HDL-C, total cholesterol, and apolipoprotein levels. Blood samples for lipid profile analysis are collected at baseline and at specified intervals during the trial.
-
Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests (including liver function tests and creatine kinase), and physical examinations.
-
Statistical Analysis: The efficacy of the treatment is assessed by comparing the changes in lipid parameters between the treatment and placebo groups using appropriate statistical methods.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PPAR-α signaling pathway and a typical experimental workflow for the evaluation of PPAR-α agonists.
Caption: PPAR-α signaling pathway.
Caption: Experimental workflow for PPAR-α agonist development.
Conclusion
The evaluation of PPAR-α agonists reveals a spectrum of potencies and clinical efficacies. Newer agents like Pemafibrate demonstrate exceptionally high in vitro potency for PPAR-α activation. Clinically, fibrates as a class are effective in reducing triglyceride levels, with compounds like Fenofibrate and Bezafibrate also showing significant LDL-cholesterol lowering effects. While direct comparative in vitro potency data for this compound remains to be fully elucidated in publicly available literature, its role as a PPAR-α agonist suggests a similar mechanism of action to other fibrates. The choice of a specific PPAR-α agonist in a research or clinical setting will depend on a comprehensive evaluation of its potency, selectivity, clinical efficacy, and safety profile.
References
- 1. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular effect of fenofibrate on PBMC gene transcription related to lipid metabolism in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of in vitro studies on the fibrate class of compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of in vitro studies on the fibrate class of compounds. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, primarily by lowering triglyceride levels and raising high-density lipoprotein (HDL) cholesterol levels. Their primary mechanism of action is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] This guide will delve into the comparative in vitro performance of various fibrates, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.
Comparative Efficacy of Fibrates on PPAR Activation
The activation of PPARα is the central mechanism through which fibrates exert their therapeutic effects.[1] In vitro studies have been instrumental in quantifying the potency and selectivity of different fibrate compounds for PPAR subtypes. The half-maximal effective concentration (EC50) is a key parameter used to compare the potency of these compounds.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Efficacy (PPARα, %) | Reference |
| Pemafibrate | 0.00080 | 4.3 | 9.0 | - | [3] |
| Fenofibric Acid | 9.47 | 61.0 | >100 | 104 | [3] |
| Bezafibrate | 30.4 | 178 | 86.7 | 93.6 | [3] |
| Clofibrate | 55 | ~500 | - | - | [3] |
| Gemfibrozil | Higher than Fenofibric Acid | - | - | - | [4] |
| Ciprofibrate | - | - | - | - | - |
Note: A lower EC50 value indicates higher potency. Efficacy is presented as the maximal activation relative to a potent synthetic agonist.
In Vitro Effects on Gene Expression and Lipid Metabolism
Upon activation by fibrates, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This leads to the regulation of genes involved in fatty acid uptake, transport, and catabolism.
Key Gene Expression Changes Induced by Fibrates (in vitro):
-
Upregulation:
-
Lipoprotein Lipase (LPL): Enhances the clearance of triglyceride-rich lipoproteins.[6]
-
Apolipoprotein A-I (ApoA-I) and ApoA-II: Key components of HDL, contributing to reverse cholesterol transport.[1]
-
Acyl-CoA Oxidase (ACOX): A rate-limiting enzyme in peroxisomal β-oxidation.
-
Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of fatty acids into mitochondria for β-oxidation.
-
-
Downregulation:
-
Apolipoprotein C-III (ApoC-III): An inhibitor of LPL, its downregulation enhances triglyceride clearance.[6]
-
Quantitative Effects on Cellular Processes:
-
In human HepG2 cells, fenofibrate (at concentrations achieved in patients) has been shown to increase cytosolic aspartate aminotransferase (cAspAT) activity by 40% and alanine aminotransferase (AlaAT) activity by 100%, along with their respective mRNAs.[7]
-
Bezafibrate (0.4 mmol/L) has been shown to correct aberrantly elevated long- or medium-chain acylcarnitines in cultured fibroblasts from patients with various fatty acid oxidation disorders.[8]
-
In vitro studies with gemfibrozil have demonstrated an increase in intracellular triglycerides in SH-SY5Y, HEK, and Calu-3 cells, with a total triglyceride increase of up to 272.1 ± 6.0% in HEK cells.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key in vitro assays used to characterize the effects of fibrates.
PPARα Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the PPARα receptor.
Materials:
-
Mammalian cell line (e.g., HEK293, COS-7)
-
Expression plasmid for full-length human PPARα
-
Luciferase reporter plasmid containing a PPRE promoter element
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Cell culture medium and supplements
-
Transfection reagent
-
Fibrate compounds and a positive control (e.g., GW7647)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the fibrate compounds or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This method is used to quantify the changes in the mRNA levels of target genes in response to fibrate treatment.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Fibrate compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., LPL, ApoA-I, ApoC-III) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat the cells with different concentrations of fibrates for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. This can be a one-step or two-step process.[11][12]
-
qPCR: Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.
Lipid Metabolism Assay (Oil Red O Staining for Intracellular Lipid Accumulation)
This assay is used to visualize and quantify the accumulation of neutral lipids within cells.
Materials:
-
Hepatocyte cell line or primary hepatocytes
-
Fibrate compounds
-
Culture plates or coverslips
-
Phosphate-buffered saline (PBS)
-
10% Formalin for cell fixation
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin for counterstaining (optional)
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in a multi-well plate and treat with fibrates as required.
-
Cell Fixation: Wash the cells with PBS and fix with 10% formalin for 15-30 minutes.[4]
-
Washing: Wash the cells with water and then with 60% isopropanol.
-
Oil Red O Staining: Incubate the cells with the Oil Red O working solution for 15-20 minutes at room temperature.[4]
-
Washing: Wash the cells with 60% isopropanol and then with water to remove excess stain.
-
Counterstaining (Optional): Stain the cell nuclei with hematoxylin for 1-2 minutes and then wash with water.
-
Visualization and Quantification: Visualize the lipid droplets (stained red) under a microscope. For quantification, the stain can be extracted with 100% isopropanol and the absorbance measured at approximately 490-520 nm.[4]
Visualizing the Molecular Mechanisms
To better understand the intricate processes involved in the action of fibrates, the following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway and a general experimental workflow.
Caption: The primary signaling pathway of fibrates.
Caption: A general workflow for in vitro fibrate studies.
References
- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. gene-quantification.de [gene-quantification.de]
- 6. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 10. elearning.unite.it [elearning.unite.it]
- 11. gene-quantification.eu [gene-quantification.eu]
- 12. sg.idtdna.com [sg.idtdna.com]
Safety Operating Guide
Proper Disposal Procedures for Binifibrate: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Binifibrate, a hypolipidemic agent belonging to the fibrate class, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. Improper disposal can lead to the contamination of water systems and pose a risk to aquatic organisms. This guide provides essential safety information and step-by-step protocols for the proper disposal of this compound in a research setting.
Data Presentation: Key Disposal Considerations
The following table summarizes critical data and considerations for the safe disposal of this compound.
| Parameter | Information | Relevance to Disposal Procedures |
| Chemical Classification | Fibrate; Pharmacologically Active Compound | As an active pharmaceutical ingredient (API), this compound should never be disposed of down the drain or in regular trash. It must be handled as hazardous chemical waste. |
| Primary Hazard | Potential for long-lasting harmful effects to aquatic life. | Strict adherence to disposal protocols is necessary to prevent environmental release.[1][2] |
| Chemical Stability | Fibrates as a class are susceptible to degradation via hydrolysis under acidic or basic conditions.[3] | To prevent uncontrolled reactions or the formation of unknown degradation products, this compound waste should not be mixed with strong acids or bases. It should be stored in a neutral, segregated waste container. |
| Regulatory Oversight | Disposal is governed by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). | All disposal activities must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the disposal of this compound and the decontamination of associated laboratory equipment.
Protocol 1: Disposal of Unused, Expired, or Waste this compound
This procedure applies to pure this compound (solid) and solutions containing this compound.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a laboratory coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Waste Segregation:
-
Prepare a dedicated hazardous waste container for this compound. Do not mix with other chemical waste streams unless their compatibility is known and permitted by your institution's safety office.
-
Segregate solid and liquid waste into separate, appropriate containers.
-
-
Containment and Labeling:
-
Solid Waste: Collect all non-dispensed, expired, or contaminated solid this compound in a robust, sealable container (e.g., a wide-mouth glass or polyethylene bottle).
-
Liquid Waste: Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a chemically-resistant, leak-proof container with a screw cap.
-
Labeling: Immediately label the waste container using your institution's hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
"this compound"
-
For liquids, list all components and their approximate percentages (e.g., "this compound (~1 mg/mL), Methanol (99%)").
-
Accumulation start date and other required institutional information.
-
-
-
Temporary Storage:
-
Keep the waste container tightly sealed except when adding waste.
-
Store the container in a designated satellite accumulation area or a central hazardous waste storage location that is secure and away from general laboratory traffic.
-
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Do not attempt to treat or neutralize the chemical waste yourself unless it is a specifically approved institutional procedure. Professional disposal is typically done via high-temperature incineration.[5]
-
Protocol 2: Decontamination of this compound-Contaminated Lab Equipment
This procedure is for cleaning glassware, spatulas, and surfaces that have been in contact with this compound.
-
Initial Removal: Scrape or wipe off any visible, gross contamination of solid this compound from the equipment. Dispose of the cleaning materials (e.g., contaminated wipes) as solid this compound waste.
-
Solvent Rinse:
-
Rinse the contaminated equipment with a small amount of a solvent in which this compound is soluble (e.g., methanol or ethanol).
-
Perform this rinse in a chemical fume hood.
-
Collect the resulting rinsate in the designated liquid hazardous waste container for this compound.
-
-
Standard Cleaning: After the initial solvent decontamination, the equipment can be cleaned using standard laboratory procedures (e.g., washing with laboratory detergent and water).
-
Final Rinse: Thoroughly rinse the equipment with deionized water and allow it to dry.
Mandatory Visualization
The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.
Caption: this compound Disposal Decision and Operational Workflow.
References
- 1. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 2. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 3. scielo.br [scielo.br]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. emro.who.int [emro.who.int]
Essential Safety and Operational Guide for Handling Binifibrate
This guide provides comprehensive safety and logistical information for the handling of Binifibrate in a laboratory setting. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step instructions for use and disposal.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields (European standard - EN 166). |
| Goggles | Chemical splash goggles should be worn when there is a risk of splashing.[1] | |
| Face Shield | Recommended in conjunction with goggles when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Gloves | Double gloving with powder-free, chemical-resistant gloves is recommended.[3][4] Change gloves every 30-60 minutes or if contaminated.[3] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] |
| Coveralls | May be required for large-scale operations or in case of a significant spill.[5] | |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-certified N95 or N100 respirator should be used if there is a risk of generating airborne powder or aerosols.[2] |
Step-by-Step Handling and Operational Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before beginning any work.
-
Verify the availability and functionality of safety equipment, including an eyewash station and safety shower.[6]
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the active compound.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of solid this compound within the fume hood.
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
If creating stock solutions, add the solvent to the powder slowly to avoid splashing.
3. In-Vitro/In-Vivo Experimentation:
-
When adding this compound solutions to cell cultures or administering to animals, wear all recommended PPE.
-
Conduct all procedures in a manner that minimizes the generation of aerosols.
-
All contaminated materials, including pipette tips, tubes, and culture plates, should be treated as hazardous waste.
4. Spill Management:
-
In case of a small spill, carefully absorb the material with an inert absorbent material.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
-
Clean the spill area with an appropriate deactivating agent, if known, or a detergent and water solution.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[7]
2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through the institution's environmental health and safety office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Alternatively, unused or expired medicine can be sent to a drug take-back program.[8][9][10] If a take-back program is not available, the medication can be disposed of in the household trash by mixing it with an undesirable substance like dirt or used coffee grounds and placing it in a sealed container.[8][9][10][11][12]
Safety Workflow Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. bp.com [bp.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pppmag.com [pppmag.com]
- 4. osha.gov [osha.gov]
- 5. epa.gov [epa.gov]
- 6. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. fda.gov [fda.gov]
- 10. news-medical.net [news-medical.net]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
